Torsemide-d7
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFQHCMQULJNZ-UENXPIBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Need for Precision in Pharmacokinetics
An In-depth Technical Guide to Torsemide-d7 in Bioanalytical Research
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as in the treatment of hypertension. To ensure its safety and efficacy, researchers and clinicians must be able to accurately measure its concentration in biological matrices like blood plasma or urine. This is the central challenge of pharmacokinetics (PK), the study of how an organism affects a drug.
The gold standard for such measurements is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, the accuracy of LC-MS/MS can be compromised by variations in sample preparation and matrix effects—whereby components of the biological sample can suppress or enhance the instrument's signal for the target analyte. To correct for these variations, an ideal internal standard (IS) is required. This is the primary role of Torsemide-d7 .
Torsemide-d7 is a stable isotope-labeled (SIL) analog of Torsemide. In its chemical structure, seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This modification makes Torsemide-d7 chemically almost identical to Torsemide, yet easily distinguishable by a mass spectrometer due to its increased mass.
Pillar 1: The Scientific Rationale for Stable Isotope-Labeled Internal Standards
The use of a SIL internal standard like Torsemide-d7 is the cornerstone of modern quantitative bioanalysis. Its value is rooted in a simple principle: the SIL standard behaves virtually identically to the analyte of interest (the "light" native drug) throughout the entire analytical workflow.
Causality Behind the Choice:
-
Sample Extraction and Preparation: During steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any physical loss of the analyte (Torsemide) will be mirrored by a proportional loss of the internal standard (Torsemide-d7).
-
Chromatographic Co-elution: Because its chemical properties are nearly identical to the native compound, Torsemide-d7 co-elutes with Torsemide from the liquid chromatography column. This means both compounds enter the mass spectrometer at the same time and are therefore subjected to the exact same matrix effects and ionization conditions.
-
Ionization Efficiency: Any suppression or enhancement of the ionization process in the mass spectrometer's source will affect both the analyte and the internal standard to the same degree.
By adding a known quantity of Torsemide-d7 to every sample at the very beginning of the workflow, we can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio remains stable and accurate even if the absolute signal intensity fluctuates due to sample loss or matrix effects. This methodology provides a self-validating system for each individual sample, ensuring the highest degree of accuracy and precision.
Physicochemical and Mass Spectrometric Properties
A precise understanding of the molecular properties of both the analyte and the internal standard is critical for method development. The key distinction lies in their mass, which allows the mass spectrometer to differentiate them.
| Property | Torsemide | Torsemide-d7 |
| Chemical Formula | C₁₆H₂₀N₄O₃S | C₁₆H₁₃D₇N₄O₃S |
| Molecular Weight | 348.4 g/mol | 355.5 g/mol |
| Parent Ion (Q1) [M+H]⁺ | m/z 349.1 | m/z 356.1 |
| Fragment Ion (Q3) | m/z 264.1 | m/z 271.1 |
| Primary Use | Therapeutic agent (loop diuretic) | Internal standard for bioquantification |
Core Application: A Validated LC-MS/MS Protocol for Torsemide Quantification
The following protocol outlines a robust and reproducible method for the quantification of Torsemide in human plasma, employing Torsemide-d7 as the internal standard.
Experimental Workflow Overview
Caption: Bioanalytical workflow for Torsemide quantification.
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs)
-
Create a stock solution of Torsemide and Torsemide-d7 (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of Torsemide by serial dilution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a separate working solution for the internal standard (Torsemide-d7) at a constant concentration (e.g., 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations to validate the accuracy and precision of the assay.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the Torsemide-d7 internal standard working solution to each tube and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. The acetonitrile disrupts the hydration shell around the proteins, causing them to aggregate and fall out of solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). A C18 column is used due to its hydrophobic stationary phase, which effectively retains and separates moderately non-polar molecules like Torsemide from the more polar components of the sample extract.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, improving ionization efficiency in the mass spectrometer.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM is used for its high selectivity and sensitivity. It involves isolating a specific parent ion (Q1), fragmenting it, and then detecting a specific fragment ion (Q3).
-
MRM Transitions:
-
Torsemide: Q1 (m/z 349.1) → Q3 (m/z 264.1)
-
Torsemide-d7: Q1 (m/z 356.1) → Q3 (m/z 271.1)
-
-
Instrument Parameters: Optimize gas flows (nebulizer, curtain gas) and temperatures (source temperature) for maximum signal intensity.
Data Analysis and Validation
The final step is to translate the raw instrument signal into a concentration value.
Caption: Data analysis pathway for concentration calculation.
-
Generate Calibration Curve: For each calibration standard, calculate the peak area ratio (Torsemide Area / Torsemide-d7 Area). Plot these ratios against the known concentrations of the standards.
-
Linear Regression: Apply a linear regression model (y = mx + c), typically with a 1/x² weighting, to the calibration curve. The curve must meet acceptance criteria, such as a correlation coefficient (r²) > 0.99.
-
Quantify Unknowns: Calculate the peak area ratio for the unknown and QC samples. Use the regression equation from the calibration curve to determine the concentration of Torsemide in these samples.
-
Validate the Run: The calculated concentrations of the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the entire analytical run to be considered valid.
Conclusion
Torsemide-d7 is not merely a chemical reagent; it is an enabling tool for generating high-fidelity data in drug development and clinical research. Its role as a stable isotope-labeled internal standard allows researchers to mitigate the inherent variability of complex biological matrices and the LC-MS/MS process. By ensuring that every sample is its own control, Torsemide-d7 underpins the accuracy, precision, and reliability required to make critical decisions in pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. The principles and protocols described herein represent the authoritative standard for its application in the field.
Torsemide-d7 chemical structure and properties
An In-Depth Technical Guide to Torsemide-d7
This guide provides a comprehensive overview of Torsemide-d7, a deuterated analog of the loop diuretic Torsemide. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical structure, properties, and applications, particularly its role as an internal standard in bioanalytical studies.
Introduction: The Significance of Deuterated Standards
In the realm of pharmacokinetic and bioequivalence studies, the precision of analytical measurements is paramount. Deuterated compounds, such as Torsemide-d7, serve as ideal internal standards for mass spectrometry-based assays. The substitution of hydrogen atoms with deuterium, a stable isotope, results in a molecule that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1][2][3] Given its therapeutic importance, accurate quantification in biological matrices is crucial for clinical and research purposes. Torsemide-d7 facilitates this by enabling robust and reliable bioanalytical method development and validation.[4][5]
Chemical Structure and Properties
Torsemide-d7 is a pyridine sulfonylurea derivative, with the chemical name N-[[(1-Methylethyl-d7)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide.[6][7] The deuterium atoms are located on the isopropyl group.
Chemical Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of Torsemide-d7.
Caption: 2D Chemical Structure of Torsemide-d7
Physicochemical Properties
A summary of the key physicochemical properties of Torsemide-d7 is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C16H13D7N4O3S | [6] |
| Molecular Weight | 355.46 g/mol | [6][7] |
| CAS Number | 1189375-06-1 | [6][8] |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in DMSO and Methanol | [8][9] |
| Isotopic Enrichment | ≥98% Deuterium | [9] |
| Purity | >95% (HPLC) | [10] |
Synthesis and Characterization
The synthesis of Torsemide-d7 involves the use of deuterated reagents in the final steps of the synthetic route for unlabeled Torsemide. A common strategy involves the reaction of 3-sulfonamide-4-(3'-methylphenyl)aminopyridine with deuterated isopropyl isocyanate.[11][12] The resulting product is then purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.
Characterization of Torsemide-d7 is typically performed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the positions of deuterium labeling.[13]
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.[10]
Application as an Internal Standard in Bioanalytical Methods
The primary application of Torsemide-d7 is as an internal standard for the quantification of Torsemide in biological samples, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][8]
Rationale for Use
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z). Torsemide-d7 fulfills these criteria exceptionally well. Its retention time in reverse-phase HPLC is nearly identical to that of Torsemide, and it displays similar behavior during extraction from complex biological matrices. The mass difference of 7 atomic mass units provides a clear distinction from the unlabeled drug in the mass spectrometer.
Experimental Protocol: Quantification of Torsemide in Human Plasma using LC-MS/MS
This section outlines a typical workflow for the analysis of Torsemide in human plasma samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Torsemide-d7 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Torsemide: m/z 349.1 → 264.1[5]
-
Torsemide-d7: m/z 356.1 → 264.1
-
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte (Torsemide) to the peak area of the internal standard (Torsemide-d7).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of Torsemide standards.
-
The concentration of Torsemide in unknown samples is then determined from this calibration curve.
Workflow Visualization
The following diagram illustrates the experimental workflow for the bioanalysis of Torsemide using Torsemide-d7 as an internal standard.
Caption: Bioanalytical workflow for Torsemide quantification.
Pharmacokinetic Considerations
Torsemide is well-absorbed orally with a bioavailability of approximately 80-90%.[14][15] It is extensively metabolized in the liver, with only about 20-25% of the parent drug excreted unchanged in the urine.[14][15] The elimination half-life is approximately 3 to 4 hours in healthy individuals.[15] In patients with renal insufficiency, the renal clearance of Torsemide decreases, but the total plasma clearance and half-life are not significantly affected due to substantial nonrenal clearance.[16][17] The use of Torsemide-d7 in pharmacokinetic studies allows for the precise determination of these parameters by providing a reliable internal standard for its quantification in various biological matrices over time.
Conclusion
Torsemide-d7 is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Torsemide. Its properties as a stable, isotopically labeled internal standard ensure the accuracy, precision, and reliability of quantitative assays. The methodologies outlined in this guide provide a framework for the robust determination of Torsemide concentrations in biological samples, which is critical for pharmacokinetic, bioequivalence, and clinical studies. The use of such well-characterized internal standards is a cornerstone of good laboratory practice and contributes significantly to the integrity of scientific data in the field of pharmaceutical sciences.
References
-
CRO Splendid Lab Pvt. Ltd. Torsemide-d7. [Link]
-
U.S. Food and Drug Administration. (2021). APPLICATION NUMBER: - 213218Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide-d7. PubChem. [Link]
-
Api-D. (n.d.). Torsemide-D7. [Link]
-
Knauf, H., & Mutschler, E. (1991). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 20(4), 267–276. [Link]
-
Analytica Chemie. (n.d.). Torsemide d7. [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–166. [Link]
-
ChemWhat. (n.d.). Torsemide D7 CAS#: 1189375-06-1. [Link]
-
Patel, M., & Patel, P. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 1-6. [Link]
- Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.
-
Patel, M. M., & Patel, P. M. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 58-63. [Link]
-
Chariyavilaskul, P., et al. (2016). Bioequivalence study of torsemide 10 mg tablets in healthy Thai volunteers. Siriraj Medical Journal, 68(2), 87-93. [Link]
-
Spahn, H., et al. (1990). Pharmacokinetics of Torasemide and Its Metabolites in Healthy Controls and in Chronic Renal Failure. European Journal of Clinical Pharmacology, 39(4), 345-348. [Link]
-
Ghodke, A. Y., et al. (2014). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Chemistry and Analysis, 1(1), 6-11. [Link]
-
Kramer, W. G., et al. (1990). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. Clinical Pharmacology & Therapeutics, 47(6), 736-742. [Link]
-
Meher, V. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(Special Issue 04), 2365-2370. [Link]
-
Patsnap. (n.d.). Novel processes for preparing torsemide intermediate. [Link]
-
Wang, Y., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. SynOpen, 6(2), 163-167. [Link]
-
World Intellectual Property Organization. (2001). WO/2001/070226 NOVEL PROCESSES FOR PREPARING TORSEMIDE INTERMEDIATE. [Link]
-
Li, D., et al. (2011). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 863-867. [Link]
-
Shrivastav, P. S., et al. (2006). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 68(5), 621-626. [Link]
-
Testani, J. R., et al. (2022). Proteomic differences among patients with heart failure taking furosemide or torsemide. ESC Heart Failure, 9(2), 1037-1045. [Link]
-
Brater, D. C., et al. (1987). Pharmacokinetics and pharmacodynamics of torasemide in patients with chronic renal insufficiency--preliminary evaluation. Progress in Pharmacology and Clinical Pharmacology, 6(1), 131-139. [Link]
-
Dunn, C. J., Fitton, A., & Brogden, R. N. (1995). Torasemide. A review of its pharmacological properties and therapeutic potential. Drugs, 49(1), 121–142. [Link]
-
Bitar, A., et al. (2019). An evaluation of torsemide in patients with heart failure and renal disease. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 879-886. [Link]
-
Rawat, N., & Patel, P. (2022). Torsemide. In StatPearls. StatPearls Publishing. [Link]
-
Gupta, S., et al. (2010). The effects of adding torasemide to standard therapy on peak oxygen consumption, natriuretic peptides, and quality of life in patients with compensated left ventricular systolic dysfunction. European Journal of Heart Failure, 12(9), 986-992. [Link]
Sources
- 1. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of torsemide in patients with heart failure and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. splendidlab.in [splendidlab.in]
- 7. Torsemide d7 - Analytica Chemie [analyticachemie.in]
- 8. caymanchem.com [caymanchem.com]
- 9. api-d.ca [api-d.ca]
- 10. Torsemide-d7 | TRC-T548752-10MG | LGC Standards [lgcstandards.com]
- 11. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 12. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of torasemide in patients with chronic renal insufficiency--preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis, Characterization, and Application of Torsemide-d7 for Quantitative Bioanalysis
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of Torsemide-d7, a stable isotope-labeled internal standard essential for high-precision bioanalytical studies. Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, widely prescribed for edema associated with heart failure, renal disease, and hepatic disease, as well as for hypertension.[1][2][3] Accurate quantification of Torsemide in biological matrices is critical for pharmacokinetic, bioavailability, and bioequivalence studies. This guide details a robust synthetic pathway for introducing seven deuterium atoms onto the m-tolyl moiety of the Torsemide molecule. We will elucidate the rationale behind key experimental choices, present detailed, self-validating protocols for purification and characterization, and illustrate the application of Torsemide-d7 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This document is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical analysis and clinical pharmacology.
The Foundational Role of Torsemide-d7 in Modern Drug Analysis
Torsemide: A Profile of a Key Diuretic
Torsemide functions by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of sodium, chloride, and water.[2] Its high bioavailability of approximately 80% and elimination half-life of about 3.5 hours make it a reliable therapeutic agent.[2][3][4] The drug is extensively metabolized in the liver (approx. 80%) into several metabolites, with the remainder excreted unchanged in the urine.[1][5][6] Given its therapeutic importance, the ability to accurately measure its concentration in plasma and other biological fluids is paramount for regulatory submissions and clinical research.
The Analytical Imperative: Why Deuterated Internal Standards are the Gold Standard
In quantitative mass spectrometry, particularly LC-MS/MS, significant analytical variability can arise from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations.[7][8] An internal standard (IS) is added at a known concentration to every sample to correct for these variations. Stable isotope-labeled (SIL) compounds, such as Torsemide-d7, are considered the "gold standard" for use as internal standards.[9]
The core principle is that a deuterated standard is chemically identical to the analyte.[9][10] This ensures it co-elutes during chromatography and behaves identically during extraction and ionization.[11] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[9] By measuring the peak area ratio of the analyte to the known amount of the SIL-IS, highly accurate and precise quantification is achieved, a practice validated in numerous bioanalytical methods for Torsemide.[12]
The Synthesis of Torsemide-d7: A Guided Protocol
The synthesis of Torsemide-d7 is strategically designed to place the deuterium labels on a metabolically stable position of the molecule. The m-tolyl group is an ideal location. The following protocol is based on established synthetic routes for Torsemide, adapted for the incorporation of the deuterated starting material.[13][14][15]
Retrosynthetic Strategy
The core strategy involves a convergent synthesis. The final step is the coupling of a deuterated aminopyridine sulfonamide intermediate with an isocyanate. The deuterium atoms are introduced early in the synthesis via a commercially available or custom-synthesized deuterated starting material, m-toluidine-d7.
Key Reagents and Materials
-
4-Chloropyridine-3-sulfonyl chloride
-
m-Toluidine-d7 (or m-Cresol-d7 for an alternative route)
-
Ammonia solution (Ammonium Hydroxide)
-
Isopropyl isocyanate
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (chromatography column, recrystallization flasks)
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 4-(m-tolylamino-d7)-pyridine-3-sulfonamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 4-chloropyridine-3-sulfonamide (1 eq.) in n-propanol.
-
Nucleophilic Aromatic Substitution: Add m-toluidine-d7 (1.1 eq.) to the suspension. The rationale for using a slight excess of the deuterated amine is to drive the reaction to completion.
-
Heating: Heat the reaction mixture to reflux (approx. 105°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate. Filter the solid, wash with cold n-propanol, and then with diethyl ether to remove residual starting materials.
-
Drying: Dry the isolated off-white solid, 4-(m-tolylamino-d7)-pyridine-3-sulfonamide, under vacuum.
Step 2: Synthesis of Torsemide-d7
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the 4-(m-tolylamino-d7)-pyridine-3-sulfonamide (1 eq.) from Step 1 in anhydrous acetonitrile. Add triethylamine (1.5 eq.) as a base to facilitate the reaction.
-
Addition of Isocyanate: Cool the solution in an ice bath. Add isopropyl isocyanate (1.2 eq.) dropwise via a syringe. The exothermic nature of this reaction necessitates slow addition and cooling to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.[14][16] Monitor the reaction by TLC until the starting sulfonamide is consumed.
-
Precipitation and Isolation: The product, Torsemide-d7, will precipitate from the solution. If needed, the volume of the solvent can be reduced under vacuum to enhance precipitation. Filter the solid product.
-
Washing: Wash the crude product with a cold 1:1 mixture of acetonitrile and water to remove triethylamine salts and excess reagents.[15][16]
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Torsemide-d7.
Purification and Rigorous Analytical Characterization
The synthesized Torsemide-d7 must be rigorously purified and characterized to ensure its suitability as an internal standard. The absence of unlabeled Torsemide is critical.[9]
Purification Protocol
-
Recrystallization: The crude Torsemide-d7 can be purified by recrystallization from a suitable solvent system, such as an acetonitrile/water or ethanol/water mixture.[14] This process effectively removes most impurities.
-
Preparative Chromatography: For the highest purity, flash column chromatography on silica gel may be employed if recrystallization is insufficient.
Analytical Validation: A Self-Validating System
A multi-tiered analytical approach is required to confirm the identity, purity, and isotopic enrichment of the final product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A validated method, typically using a C18 column with a mobile phase of acetonitrile/water or methanol/buffer, should show a single major peak.[17] Purity should be ≥98%.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the deuterated compound. The observed mass should correspond to the calculated mass of C₁₆H₁₃D₇N₄O₃S. It is also crucial for determining the isotopic enrichment (percentage of the d7 species), which should ideally be >99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall structure and reveals the absence of protons at the labeled positions (m-tolyl ring and methyl group).
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): Directly observes the deuterium signals, confirming the exact locations of the labels.
-
Summary of Expected Analytical Data
| Parameter | Method | Specification | Rationale |
| Chemical Purity | HPLC-UV | ≥ 98% | Ensures that the standard is free from other chemical impurities that could interfere with analysis. |
| Molecular Mass | HRMS (ESI+) | Corresponds to [M+H]⁺ for C₁₆H₁₃D₇N₄O₃S | Confirms the correct molecular formula and successful incorporation of 7 deuterium atoms. |
| Isotopic Purity | MS | ≥ 99% d7 | Critical to prevent underestimation of the analyte due to the presence of unlabeled material in the standard.[9] |
| Structural Identity | ¹H, ¹³C, ²H NMR | Spectra consistent with the proposed structure | Provides unambiguous confirmation of the molecular structure and the site of deuteration. |
Quality Control Workflow
Caption: Quality control workflow for Torsemide-d7.
Application in a Bioanalytical Workflow
Torsemide-d7 is indispensable for the accurate measurement of Torsemide concentrations in biological samples (e.g., plasma, urine) from clinical or preclinical studies.
Step-by-Step Bioanalytical Protocol (LC-MS/MS)
-
Sample Collection: Collect biological matrix (e.g., K₂EDTA plasma) from study subjects.
-
Sample Preparation:
-
Aliquot a precise volume of the plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add a small, precise volume of the Torsemide-d7 internal standard working solution.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.[12] This step simultaneously extracts the analyte and IS from the matrix proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
The analyte and IS co-elute from the HPLC column but are separated by the mass spectrometer based on their mass-to-charge (m/z) ratio.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect specific precursor-to-product ion transitions for both Torsemide and Torsemide-d7, ensuring high selectivity and sensitivity.[18]
-
-
Data Processing:
-
Integrate the peak areas for both the Torsemide and Torsemide-d7 MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Determine the concentration of Torsemide in the unknown sample by interpolating from a calibration curve constructed using the same method.
-
Visualization of the Bioanalytical Workflow
Caption: Bioanalytical workflow using Torsemide-d7.
Conclusion
The synthesis and application of Torsemide-d7 represent a critical intersection of synthetic organic chemistry and advanced analytical science. As an internal standard, it is not merely a reagent but a cornerstone of data integrity for pharmacokinetic and bioequivalence studies. Its ability to mimic the analyte of interest throughout the analytical process provides an unparalleled level of accuracy and precision, compensating for the inherent variabilities in complex biological matrices.[8][9] The robust synthesis, rigorous purification, and comprehensive characterization outlined in this guide ensure the production of a high-quality internal standard, empowering researchers to generate reliable, reproducible, and defensible data in the development and clinical application of Torsemide.
References
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved from [Link]
-
Lesne, M. (1988). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 15(5), 269-282. Retrieved from [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittelforschung, 38(1A), 164-166. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar. Retrieved from [Link]
-
Sica, D. A., & Carter, B. (2023). Torsemide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Ocheje, D. O., & Oga, E. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 04(16). Retrieved from [Link]
-
Teva Pharmaceutical Industries Ltd. (2005). Novel processes for preparing torsemide intermediate. Patsnap. Retrieved from [Link]
- Teva Pharmaceutical Industries Ltd. (2007). Processes for preparing torsemide. Google Patents.
- Teva Pharmaceutical Industries Ltd. (2001). NOVEL PROCESSES FOR PREPARING TORSEMIDE INTERMEDIATE. WIPO.
-
Pharmaffiliates. (n.d.). Torsemide-impurities. Retrieved from [Link]
-
Singh, S., et al. (2017). Characterization of forced degradation products of torasemide through MS tools and explanation of unusual losses observed during mass fragmentation of drug and degradation products through density functional theory. Journal of Pharmaceutical and Biomedical Analysis, 145, 209-218. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]
- Teva Pharmaceutical Industries Ltd. (2003). Process for preparing torsemide intermediate. Google Patents.
-
U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets Label. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Characterization And Identification & Development Of Physical Mixture Of Torsemide. Retrieved from [Link]
-
U.S. Pharmacopeia. (2024). Torsemide Tablets. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(4), 282-287. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. texilajournal.com [texilajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 15. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 16. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 17. uspnf.com [uspnf.com]
- 18. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Technical Guide to Torsemide and its Deuterated Analog, Torsemide-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmacokinetics and bioanalytical chemistry, the precision of quantification is paramount. This guide provides an in-depth exploration of Torsemide, a potent loop diuretic, and its deuterated analog, Torsemide-d7. We will dissect the fundamental physicochemical differences between these two molecules and illuminate the critical role of Torsemide-d7 as an internal standard in modern bioanalytical techniques. This whitepaper will serve as a technical resource, offering not only theoretical insights but also a practical, step-by-step guide to a validated LC-MS/MS method for the robust quantification of Torsemide in biological matrices.
Introduction: The Significance of Isotopic Labeling in Bioanalysis
Torsemide is a pyridine-sulfonylurea loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[1][2] Its therapeutic efficacy is directly related to its concentration in plasma and at its site of action in the kidneys.[3] Accurate measurement of Torsemide concentrations in biological fluids is therefore essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response.[5] To mitigate these variabilities, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[6] This is where stable isotope-labeled compounds, such as Torsemide-d7, become indispensable.[7]
Torsemide vs. Torsemide-d7: A Comparative Overview
The fundamental difference between Torsemide and Torsemide-d7 lies in their isotopic composition. In Torsemide-d7, seven hydrogen atoms on the isopropyl group have been replaced with deuterium atoms.[8][9] This substitution results in a molecule that is chemically identical to Torsemide but has a higher molecular weight.
Physicochemical Properties
The physicochemical properties of Torsemide and Torsemide-d7 are nearly identical, which is a crucial characteristic for an internal standard. This similarity ensures that both compounds co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's ion source.[5]
| Property | Torsemide | Torsemide-d7 | Reference(s) |
| Molecular Formula | C₁₆H₂₀N₄O₃S | C₁₆H₁₃D₇N₄O₃S | [9] |
| Molecular Weight | ~348.4 g/mol | ~355.5 g/mol | [10] |
| Chemical Structure | [3][8] |
The structural images are for illustrative purposes and are derived from public chemical databases.
The key distinction is the mass difference of 7 Da, which allows the mass spectrometer to differentiate between the analyte (Torsemide) and the internal standard (Torsemide-d7).
The Role of Torsemide-d7 as an Internal Standard
The use of a deuterated internal standard like Torsemide-d7 is the cornerstone of a robust and reliable bioanalytical method.[6] It compensates for potential variations at multiple stages of the analytical process:
-
Sample Extraction: Any loss of analyte during sample preparation steps, such as protein precipitation or solid-phase extraction, will be mirrored by a proportional loss of the internal standard.
-
Matrix Effects: Biological matrices like plasma can contain endogenous compounds that interfere with the ionization of the analyte in the mass spectrometer source, either suppressing or enhancing the signal. Since Torsemide-d7 has the same retention time and ionization characteristics as Torsemide, it will be affected by the matrix in the same way.
-
Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume or ion source conditions, will affect both the analyte and the internal standard equally.
By calculating the ratio of the analyte's response to the internal standard's response, these variabilities are normalized, leading to highly accurate and precise quantification.[5]
Bioanalytical Method for Torsemide Quantification using LC-MS/MS
This section provides a detailed, step-by-step protocol for the quantification of Torsemide in human plasma using Torsemide-d7 as an internal standard. This method is a synthesis of best practices described in the scientific literature.[11][12][13]
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical quantification of Torsemide.
Caption: Bioanalytical workflow for Torsemide quantification.
Detailed Protocol
4.2.1. Materials and Reagents
-
Torsemide analytical standard
-
Torsemide-d7 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Control human plasma (K2EDTA)
-
Deionized water
4.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Torsemide and Torsemide-d7 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Torsemide stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of Torsemide-d7 at an appropriate concentration.
4.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the Torsemide-d7 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[12][13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4.2.4. Liquid Chromatography Conditions
| Parameter | Condition | Reference(s) |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5.0 µm) | [11] |
| Mobile Phase A | 10 mM Ammonium formate in water | [11] |
| Mobile Phase B | Methanol | [11] |
| Gradient | Isocratic or gradient elution (e.g., 60% B) | [11] |
| Flow Rate | 0.2 mL/min | [11] |
| Column Temperature | Ambient or controlled (e.g., 25°C) | [14] |
| Injection Volume | 5-20 µL |
4.2.5. Mass Spectrometry Conditions
| Parameter | Condition | Reference(s) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [11][13] |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Torsemide Transition | m/z 349 -> [product ion] (Positive); m/z 347 -> [product ion] (Negative) | [11][13] |
| Torsemide-d7 Transition | m/z 356 -> [product ion] (Positive); m/z 354 -> [product ion] (Negative) | |
| Collision Energy | Optimized for each transition | |
| Dwell Time | Optimized for chromatographic peak width |
Note: Specific product ions and collision energies need to be optimized for the particular mass spectrometer being used.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[6] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical range for Torsemide in plasma is 1-2500 ng/mL.[11]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).
Conclusion
The use of Torsemide-d7 as an internal standard is integral to the development of a robust, accurate, and precise bioanalytical method for the quantification of Torsemide. Its near-identical physicochemical properties ensure that it effectively tracks the analyte throughout the analytical process, compensating for potential sources of error. The detailed LC-MS/MS protocol and validation considerations presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to generate high-quality data for pharmacokinetic and other related studies. Adherence to these principles of scientific integrity and methodological rigor is essential for advancing our understanding of the clinical pharmacology of Torsemide.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. SciSpace. Retrieved from [Link]
- Sane, R. T., Desai, S. V., Ghemud, S. V., Mhalaskar, S. R., & Nerurkar, V. R. (2004). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian journal of pharmaceutical sciences, 66(4), 433.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46783113, Torsemide-d7. Retrieved from [Link]
- Gamboa, A. A. B., Schancay, M. G. V., & Ortiz, M. I. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection.
-
Ve-Go. (n.d.). Toradiur | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]
-
Zhang, Y., Si, D., & Liu, C. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(4), 267-273. [Link]
-
Zhang, Y., Si, D., & Liu, C. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
- Patel, M. J., & Captain, A. D. (2017). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(8), 3463-3468.
- Meher, V. K., Gautam, G. K., Patro, S. K., & Dash, S. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.
-
U.S. Food and Drug Administration. (2021). CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of torsemide. Retrieved from [Link]
- Meher, V. K., Gautam, G. K., Patro, S. K., & Dash, S. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.
- Hinge, M. A., & Patel, M. J. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Journal of Pharmaceutical Sciences and Bioscientific Research, 9(2), 149-164.
-
Splendid Lab Pvt. Ltd. (n.d.). Torsemide-d7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41781, Torasemide. Retrieved from [Link]
- Poupaert, J. H., de Nève, R., Portoghese, P. S., & Claesen, M. (1976). Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study. European journal of medicinal chemistry, 11(4), 391-395.
-
ResearchGate. (n.d.). Mass Spectra of (a) Torsemide (b) Spironolactone (c) Impurity of a.... Retrieved from [Link]
-
Api-D. (n.d.). Torsemide-D7. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Chemometrically Assisted Development and Validation of LC-UV and LC-MS Methods for Simultaneous Determination of Torasemide and its Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). PHARMACOKINETIC PARAMETERS OF TORSEMIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.
-
ResearchGate. (n.d.). Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. Retrieved from [Link]
- Al-Haj, N. Q., Gikonyo, B., & Alharthi, M. (2023). Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. Molecules, 28(19), 6825.
-
Mayo Clinic. (2025). Torsemide (oral route). Retrieved from [Link]
-
Drugs.com. (2025). Torsemide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toradiur | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medigraphic.com [medigraphic.com]
An In-Depth Technical Guide on the Isotopic Purity of Torsemide-d7 for Mass Spectrometry
Intended for: Researchers, scientists, and drug development professionals
Abstract
In the landscape of quantitative bioanalysis, the precision of mass spectrometry is heavily reliant on the quality of internal standards. This guide provides a comprehensive technical overview of Torsemide-d7, a deuterated analog of the diuretic drug Torsemide, and its critical role as an internal standard. We will delve into the core principles of isotopic purity, its profound impact on analytical accuracy, and the rigorous methodologies required to verify it. This document serves as a practical resource, offering field-proven insights and detailed protocols for researchers and drug development professionals to ensure the integrity of their bioanalytical data.
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification.[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their stable, heavier isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[2] The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it experiences similar variations during sample preparation, chromatography, and ionization.[3][4] This co-behavior allows the SIL-IS to effectively normalize for matrix effects and other sources of variability, ultimately leading to more reliable and reproducible results.[5]
Torsemide, a potent loop diuretic, is frequently quantified in biological matrices to support pharmacokinetic and bioequivalence studies.[6][7] Torsemide-d7, with seven deuterium atoms incorporated into its structure, is the preferred internal standard for these analyses.[8][9] The mass shift of +7 Da provides a clear distinction from the unlabeled Torsemide, preventing spectral overlap.
Isotopic Purity: The Cornerstone of a Reliable Internal Standard
The effectiveness of Torsemide-d7 as an internal standard is intrinsically linked to its isotopic purity . This term refers to the percentage of the desired deuterated molecule (the d7 isotopologue) relative to other isotopic variants, particularly the unlabeled (d0) form.[10] An ideal Torsemide-d7 standard should have a high abundance of the d7 species and a negligible amount of the d0 analyte.[2]
The presence of unlabeled Torsemide as an impurity in the Torsemide-d7 standard can lead to significant analytical errors.[11] This unlabeled impurity will contribute to the analyte's signal, causing an overestimation of the true concentration of Torsemide in the sample. This is especially problematic when analyzing samples with low analyte concentrations.[12] Therefore, a thorough assessment of the isotopic purity of Torsemide-d7 is not merely a quality control step but a fundamental requirement for generating accurate and defensible bioanalytical data.
Assessing the Isotopic Purity of Torsemide-d7: A Methodical Approach
The determination of isotopic purity is a multi-step process that requires careful execution and data interpretation. High-resolution mass spectrometry (HRMS) is the preferred technique for this analysis due to its ability to resolve different isotopic peaks.[13][14]
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for evaluating the isotopic purity of a Torsemide-d7 standard.
Caption: Workflow for Torsemide-d7 Isotopic Purity Assessment.
Detailed Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution of unlabeled Torsemide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the Torsemide-d7 standard in the same solvent at a concentration of 1 mg/mL.
-
Further dilute both stock solutions to a working concentration of 1 µg/mL.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan from m/z 100 to 500.
-
3. Data Acquisition and Analysis:
-
Inject the unlabeled Torsemide solution to determine its retention time and mass spectrum. The protonated molecule [M+H]⁺ of Torsemide appears at approximately m/z 349.1.
-
Inject the Torsemide-d7 solution.
-
Extract the mass spectrum at the retention time corresponding to Torsemide.
-
Analyze the isotopic cluster of Torsemide-d7. The protonated molecule [M+H]⁺ should appear at approximately m/z 356.2.
-
Calculate the percentage of the unlabeled Torsemide (d0) present in the Torsemide-d7 standard using the peak areas of the respective isotopic peaks.
Data Presentation and Interpretation
The isotopic distribution data should be summarized in a clear and concise table.
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| d0 (Unlabeled) | 349.1 | 349.1 | < 0.1% |
| d1 | 350.1 | 350.1 | 0.2% |
| d2 | 351.1 | 351.1 | 0.5% |
| d3 | 352.2 | 352.2 | 1.2% |
| d4 | 353.2 | 353.2 | 3.5% |
| d5 | 354.2 | 354.2 | 10.8% |
| d6 | 355.2 | 355.2 | 25.7% |
| d7 | 356.2 | 356.2 | 58.0% |
Acceptance Criteria: For most bioanalytical applications, the isotopic purity of the deuterated internal standard should be high, with the unlabeled form being less than 0.1% of the total.[15] A higher percentage of the unlabeled analyte can compromise the accuracy of the assay, especially at the lower limit of quantification (LLOQ).
Causality Behind Experimental Choices and Potential Pitfalls
The choice of a high-resolution mass spectrometer is crucial for accurately determining isotopic purity. Low-resolution instruments may not be able to distinguish between the different isotopologues, leading to inaccurate assessments.[14]
It is also important to consider the potential for in-source fragmentation or hydrogen-deuterium exchange, which can complicate the interpretation of the mass spectrum.[16] The stability of the deuterium labels on Torsemide-d7 should be confirmed, particularly at positions that may be prone to exchange.[2]
Trustworthiness Through Self-Validating Systems
A robust protocol for assessing isotopic purity is a self-validating system. By analyzing the unlabeled standard first, the method confirms the expected mass and retention time. The subsequent analysis of the deuterated standard against this established benchmark provides a clear and reliable measure of its purity. The use of high-resolution mass spectrometry provides an additional layer of confidence by allowing for the precise mass measurement of each isotopologue.[13]
Conclusion: Upholding Data Integrity
The isotopic purity of Torsemide-d7 is a critical parameter that directly influences the accuracy and reliability of quantitative bioanalytical methods. By implementing the rigorous assessment protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their data and make informed decisions based on sound scientific evidence. The investment in characterizing the isotopic purity of internal standards is a fundamental step in upholding the principles of scientific integrity and generating high-quality, defensible results.
References
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.[Link][17]
-
A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Science Publishing.[Link][18]
-
Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. PubMed Central.[Link][19]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.[Link][13]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.[Link][12]
-
Pharmacokinetics and metabolism of torasemide in man. PubMed.[Link][20]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.[Link][14]
-
Torsemide: Package Insert / Prescribing Information. Drugs.com.[Link][21]
-
Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar.[Link][22]
-
MassLynx Mass Spectrometry Software | MS Data Analysis. Waters Corporation.[Link]
-
Metabolism pathway scheme for torasemide. ResearchGate.[Link]
-
How to use the Elemental Composition application in MassLynx. Waters Corporation.[Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online.[Link][11]
-
MassLynx Mass Detection & Data Analysis Software. Waters Corporation.[Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.[Link][3]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research.[Link][2]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate.[Link][1]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.[Link][4]
-
Synthesis and Characterization of Related Substances of Torasemide. ResearchGate.[Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Chiron.[Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.[Link][5]
-
MassLynx Quantitation Applications for Mass Spec Analysis. Waters Corporation.[Link]
-
Mass Spectrometry Workshop. University of Illinois Urbana-Champaign.[Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.[Link][16]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.[Link]
-
Torsemide-D7. Api-D.[Link]
-
Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig.[Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central.[Link][7]
-
Analytical Techniques for Determination of Torsemide and its Combinations: A Review. J Pharm Sci Bioscientific Res.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. fda.gov [fda.gov]
- 4. scispace.com [scispace.com]
- 5. waters.com [waters.com]
- 6. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. almacgroup.com [almacgroup.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Sourcing and Utilizing Torsemide-d7 for Preclinical and Clinical Research
Abstract
This technical guide provides a comprehensive overview for researchers on the procurement and application of Torsemide-d7, a stable isotope-labeled internal standard essential for the accurate quantification of the diuretic drug Torsemide. The guide delves into the critical role of deuterated standards in mass spectrometry-based bioanalysis, offers criteria for selecting a reputable commercial supplier, presents a comparative summary of currently available sources, and provides a detailed, field-tested protocol for the use of Torsemide-d7 in a typical LC-MS/MS workflow. The objective is to equip drug metabolism and pharmacokinetics (DMPK), bioanalytical, and clinical research scientists with the necessary knowledge to confidently source and effectively implement Torsemide-d7 in their research endeavors.
Introduction: The Significance of Torsemide and its Deuterated Analog
Torsemide (also known as Torasemide) is a potent pyridine-sulfonylurea loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for treating hypertension.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidney.[3][4][5] This blockade prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of water and electrolytes.[4][5]
For researchers studying the pharmacokinetics (PK), bioavailability, and bioequivalence of Torsemide, accurate quantification in complex biological matrices like plasma and urine is paramount. This is where Torsemide-d7, a deuterated analog of the parent drug, becomes an indispensable tool.
The Critical Role of Deuterated Internal Standards
In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The ideal IS behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[6]
Stable isotope-labeled (SIL) compounds, such as Torsemide-d7, are considered the "gold standard" for internal standards in mass spectrometry.[7][8] By replacing seven hydrogen atoms with deuterium on the isopropyl group, Torsemide-d7 (C₁₆H₁₃D₇N₄O₃S) is chemically identical to Torsemide but has a higher molecular weight (~355.46 g/mol vs. 348.42 g/mol ).[9][10][11] This near-perfect analogy ensures that it:
-
Co-elutes with the unlabeled analyte during chromatography.[8]
-
Experiences the same extraction recovery and matrix effects (ion suppression or enhancement).[12][13]
-
Corrects for variability in sample handling, injection volume, and instrument response.[6][13]
The use of a deuterated internal standard dramatically improves the accuracy, precision, and robustness of bioanalytical methods, which is a non-negotiable requirement for regulatory submissions and high-quality scientific publication.[12][13]
Selecting a Commercial Supplier for Research-Grade Torsemide-d7
Sourcing high-quality reagents is a foundational step for any successful study. When selecting a commercial supplier for Torsemide-d7, researchers must perform due diligence beyond a simple price comparison.
Key Evaluation Criteria:
-
Certificate of Analysis (CoA): This is the most critical document. It must be requested and reviewed for every new lot. Key data points to verify include:
-
Chemical Purity: Typically determined by HPLC or NMR, this should be as high as possible, ideally >98%.[14]
-
Isotopic Purity/Enrichment: This confirms the degree of deuteration. Look for specifications like "≥99% deuterated forms (d1-d7)" or a high percentage of the desired d7 species.[9] This ensures a clean signal without interference from unlabeled or lesser-labeled species.
-
Identity Confirmation: The CoA should provide data from methods like Mass Spectrometry and ¹H-NMR to confirm the compound's structure.[14]
-
-
Supplier Reputation and Specialization: Prioritize suppliers with a long history of manufacturing and supplying high-purity reference standards, stable isotopes, and active pharmaceutical ingredients (APIs). Companies like LGC (incorporating Toronto Research Chemicals) and Cayman Chemical have a strong focus in this area.[9][15][16]
-
Documentation and Support: The supplier should readily provide Safety Data Sheets (SDS), technical data, and access to technical support for inquiries.[17]
-
Lot-to-Lot Consistency: For long-term studies, the ability to reserve a specific lot or obtain consistent quality across different lots is a significant advantage.
Comparative Table of Commercial Torsemide-d7 Suppliers
The following table summarizes information gathered from various commercial suppliers. Researchers should always verify current specifications and availability directly with the supplier.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Enrichment |
| LGC Standards (TRC) | Torsemide-d7 | 1189375-06-1 | C₁₆²H₇H₁₃N₄O₃S | 355.46 | >95% (HPLC) |
| Cayman Chemical | Torasemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.5 | ≥99% deuterated forms (d₁-d₇) |
| MedChemExpress | Torsemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | 99.77% |
| Santa Cruz Biotech. | Torsemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | Not explicitly stated on web |
| Simson Pharma | Torsemide D7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | CoA provided with purchase |
| Sussex Research | Torsemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | For R&D use |
Note: This data is for illustrative purposes and was compiled from publicly available information. Specifications are subject to change by the manufacturer.[9][11][17][18][19][20]
Application Protocol: Quantification of Torsemide in Plasma via LC-MS/MS
This section provides a robust, step-by-step protocol for the analysis of Torsemide in human plasma using Torsemide-d7 as an internal standard. The method is adapted from established bioanalytical procedures.[21][22]
Materials and Reagents
-
Analytes: Torsemide reference standard, Torsemide-d7 (Internal Standard).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or MS-grade.
-
Buffer: Ammonium formate, analytical grade.
-
Reagent: Formic acid, LC-MS grade.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, HPLC vials.
Workflow Diagram
Caption: LC-MS/MS workflow for Torsemide quantification.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Torsemide and Torsemide-d7 into separate volumetric flasks. Dissolve in a minimal volume of DMSO and bring to final volume with Methanol. Store at -20°C or colder.[23][24]
-
Working Standard Solutions: Prepare serial dilutions of the Torsemide stock solution in 50:50 (v/v) Methanol:Water to create calibration standards (e.g., ranging from 1 to 2500 ng/mL).[21][22]
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Torsemide-d7 stock solution in 50:50 (v/v) Methanol:Water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to each tube (except for double blanks) and briefly vortex.
-
Add 150 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at ~14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Instrument Conditions
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Condition | Causality/Rationale |
| HPLC System | UPLC/HPLC System | Provides robust and reproducible chromatographic separation. |
| Column | C18, e.g., Inertsil ODS-3 (100 x 2.1 mm, 5 µm) | C18 is a reverse-phase chemistry that provides good retention and peak shape for moderately polar compounds like Torsemide.[21][22] |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[21][22] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Ammonium formate is a volatile buffer compatible with mass spectrometry and provides protons for ionization.[21][25] |
| Mobile Phase B | Methanol | A common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.2 - 0.4 mL/min | A lower flow rate is often used with smaller ID columns and is well-suited for ESI.[21][22] |
| Gradient | Start at 40% B, ramp to 90% B, hold, and re-equilibrate | A gradient is used to elute the analyte efficiently while separating it from matrix components. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for this molecule. Negative mode is effective for Torsemide.[21][22] |
| MRM Transitions | Torsemide: Q1: 347.0 -> Q3: 263.0Torsemide-d7: Q1: 354.1 -> Q3: 263.0 | Q1 is the [M-H]⁻ precursor ion. The +7 Da shift for the d7-IS is expected. Q3 is a stable product ion after fragmentation. The fragment is expected to be the same as the deuterium is not on the fragmented portion. |
Data Analysis
-
Integrate the chromatographic peaks for both Torsemide and Torsemide-d7 using the instrument's software.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Torsemide) / (Peak Area of Torsemide-d7).
-
Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting to the calibration curve. The R² value should be >0.99.
-
Determine the concentration of Torsemide in the QC and unknown samples by interpolating their PAR values from the regression line.
Conclusion
Torsemide-d7 is an essential tool for any research program requiring the accurate quantification of Torsemide in biological samples. Its properties as a stable isotope-labeled internal standard allow it to correct for nearly all sources of analytical variability, ensuring data of the highest quality and integrity. By carefully selecting a reputable supplier based on documented purity and identity, and by employing a validated bioanalytical method like the LC-MS/MS protocol described herein, researchers can proceed with confidence in their pharmacokinetic and clinical studies.
References
- (Time in Santa Cruz, CA, US not cited)
-
Patel, S. (2023). Torsemide. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Ocheje, J. F., & Oga, E. F. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. IAUE International Journal of Science and Technology. Available at: [Link]
-
(2024). What is the mechanism of Torsemide? Patsnap Synapse. Available at: [Link]
-
(2025). What is the mechanism of action of Torsemide? Dr.Oracle. Available at: [Link]
-
Friedel, H. A., & Buckley, M. M. (1991). Torasemide. A review of its pharmacological properties and therapeutic potential. PubMed. Available at: [Link]
-
(n.d.). Torasemide. Wikipedia. Available at: [Link]
-
Lee, H., et al. (2014). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. Available at: [Link]
-
(n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
(2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Stolarczyk, M., et al. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. PubMed. Available at: [Link]
-
(n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
(n.d.). Torasemide-d7. Labclinics Shop. Available at: [Link]
-
(n.d.). Toronto Research Chemicals 10MG Hydroxy Torsemide-d7. Fisher Scientific. Available at: [Link]
-
Jain, D., & Jain, S. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. ResearchGate. Available at: [Link]
-
Zhang, S., et al. (2024). Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. MDPI. Available at: [Link]
-
Lee, H., et al. (2014). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
(n.d.). Torsemide-D7. Api-D. Available at: [Link]
-
(n.d.). CAS No : 1189375-06-1| Chemical Name : Torsemide-d7. Pharmaffiliates. Available at: [Link]
-
(n.d.). Toronto Research Chemicals. ChemBuyersGuide.com, Inc. Available at: [Link]
-
(n.d.). Toronto Research Chemicals. Genesis Biopharma. Available at: [Link]
-
(n.d.). Torsemide-impurities. Pharmaffiliates. Available at: [Link]
Sources
- 1. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Torasemide - Wikipedia [en.wikipedia.org]
- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Torsemide | CAS 56211-40-6 | LGC Standards [lgcstandards.com]
- 11. Torsemide-d7 | TRC-T548752-10MG | LGC Standards [lgcstandards.com]
- 12. texilajournal.com [texilajournal.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Torsemide-d7 | TRC-T548752-10MG | LGC Standards [lgcstandards.com]
- 16. genesisbiopharma.co [genesisbiopharma.co]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Torsemide-d7 | TRC-T548752-10MG | LGC Standards [lgcstandards.com]
- 19. scbt.com [scbt.com]
- 20. sussex-research.com [sussex-research.com]
- 21. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. caymanchem.com [caymanchem.com]
- 25. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Stability and Storage Conditions for Torsemide-d7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Torsemide-d7, the deuterated isotopologue of Torsemide, serves as a critical internal standard for bioanalytical quantification by mass spectrometry.[1] Its structural fidelity is paramount for ensuring the accuracy, precision, and robustness of pharmacokinetic and metabolic studies.[2][3] This guide provides a comprehensive technical overview of the factors influencing the stability of Torsemide-d7, outlines field-proven storage and handling protocols, and discusses potential degradation pathways. The methodologies and recommendations herein are grounded in established principles of analytical chemistry and supported by empirical data to ensure the long-term integrity of this essential reference material.
The Role and Chemistry of Torsemide-d7 in Bioanalysis
Application as an Internal Standard
Torsemide is a pyridine-sulfonylurea loop diuretic used to treat edema and hypertension.[1][4] In drug development and clinical monitoring, quantifying Torsemide concentrations in biological matrices like plasma is a routine requirement. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this analysis due to its sensitivity and specificity.
The use of a stable isotope-labeled (SIL) internal standard, such as Torsemide-d7, is considered the gold standard in quantitative LC-MS.[2] Because SIL standards are nearly chemically and physically identical to the analyte, they co-elute during chromatography and experience similar ionization effects and potential sample loss during extraction.[3][5] This allows for precise correction of experimental variability, thereby enhancing the accuracy and reproducibility of the results.[3][5]
Chemical Structure and Isotopic Labeling
The chemical formula of Torsemide-d7 is C₁₆H₁₃D₇N₄O₃S.[1][6] The deuterium atoms are strategically placed on non-exchangeable positions to prevent D-H exchange with solvents or matrix components, which would compromise its utility as a mass standard.[7] Commercially available Torsemide-d7 typically features deuterium on the isopropyl group.[1][8] This placement ensures the isotopic label is retained throughout sample preparation and analysis.
Caption: Chemical structure of Torsemide-d7 with deuteration on the isopropyl group.
Stability Profile and Recommended Storage
The integrity of an analytical standard is defined by its stability under defined conditions. For Torsemide-d7, temperature, light, and humidity are the primary environmental factors to control.
Solid-State Stability
In its solid (powder) form, Torsemide-d7 is generally stable.[9][10] However, for long-term preservation of its chemical and isotopic purity, specific storage conditions are crucial. Supplier data indicates that when stored at -20°C, the solid material is stable for at least three to four years.[1][6]
Solution Stability
The stability of Torsemide-d7 in solution is dependent on the solvent, concentration, and storage temperature. Forced degradation studies on the parent compound, Torsemide, reveal that it is unstable in solution when subjected to thermal stress and hydrolysis in acidic, neutral, or alkaline media.[9][10] Therefore, stock solutions of Torsemide-d7 should be prepared in high-purity solvents like DMSO or methanol and stored at low temperatures.[1]
Summary of Storage Conditions
The following table summarizes the recommended storage conditions to maintain the long-term integrity of Torsemide-d7.
Table 1: Recommended Storage Conditions for Torsemide-d7
| Form | Condition | Temperature | Duration | Packaging |
| Solid | Long-Term | -20°C | ≥ 3 years[1][6] | Tightly sealed, amber vial in a desiccator |
| Short-Term/Shipping | Room Temperature | Weeks | Tightly sealed, protected from light[1][6] | |
| In Solvent | Long-Term | -80°C | Up to 6 months[6][11] | Tightly sealed, amber vial |
| Working Stock | -20°C | Up to 1 month[6][11] | Tightly sealed, amber vial |
Note: These durations are general guidelines. It is best practice to re-qualify standards periodically, especially for use in regulated bioanalysis.
Potential Degradation Pathways
Understanding potential degradation pathways is essential for troubleshooting anomalous results and for developing stability-indicating analytical methods. Forced degradation studies conducted on Torsemide provide a predictive model for its deuterated analog.[9][10]
-
Hydrolysis: The most vulnerable bond in the Torsemide structure is within the sulfonylurea moiety.[9] Under acidic, basic, or neutral conditions, particularly at elevated temperatures, this group can undergo hydrolysis.[9][10] This cleavage results in the formation of a sulfonamide degradation product (and a carbamic acid derivative that further degrades), which would not be a suitable internal standard.[9][12]
-
Oxidation: Under extreme oxidative stress, Torsemide can form N-oxide products.[10]
-
Photostability: Torsemide has been found to be largely stable under photolytic stress conditions, suggesting that light-induced degradation is a lesser concern, though protection from light remains a standard best practice.[10]
Caption: Simplified primary degradation pathway of Torsemide-d7 via hydrolysis.
Protocols for Handling and Stability Verification
Adherence to rigorous protocols is necessary to prevent contamination, degradation, or isotopic exchange.
Protocol for Preparation of Stock Solution
-
Equilibration: Allow the vial of solid Torsemide-d7 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of solid in a clean, appropriate container.
-
Dissolution: Add the appropriate volume of a high-purity solvent (e.g., DMSO, Methanol) to achieve the target concentration. Ensure complete dissolution, using sonication if necessary.[6]
-
Storage: Transfer the solution into a labeled, amber glass vial with a tightly sealed cap. Store immediately at the recommended temperature (see Table 1).
Protocol for Long-Term Stability Assessment in Solution
This protocol allows a laboratory to verify the stability of a prepared stock solution over time.
-
Initial Analysis (T=0): Immediately after preparing the stock solution, perform an analysis. Dilute an aliquot to a working concentration and analyze via LC-MS. Record the peak area or response ratio and assess purity. This is your baseline.
-
Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple small vials to avoid repeated freeze-thaw cycles of the main stock. Store these aliquots under the desired long-term condition (e.g., -80°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6 months), remove one aliquot.
-
Thawing and Analysis: Allow the aliquot to thaw completely at room temperature. Prepare a sample for analysis in the same manner as the T=0 sample.
-
Comparison: Compare the peak area, purity, and concentration of the aged sample to the T=0 baseline. A deviation outside of an acceptable range (e.g., ±15%) indicates potential degradation.
Caption: Workflow for verifying the long-term stability of Torsemide-d7 stock solutions.
Conclusion and Best Practices
Torsemide-d7 is a robust and reliable internal standard for quantitative bioanalysis when its chemical integrity is preserved. The causality behind the recommended protocols is clear: low temperatures minimize the kinetic energy of molecules, slowing degradation reactions, while protection from light and moisture prevents photolytic and hydrolytic degradation.
Summary of Best Practices:
-
Procure from Reputable Sources: Always use standards with a Certificate of Analysis detailing purity and identity.
-
Strict Temperature Control: Adhere to the -20°C for solid and ≤ -20°C for solution long-term storage recommendations.[1][6]
-
Protect from Light and Moisture: Use amber vials and ensure containers are tightly sealed. Equilibrate solids to room temperature before opening.
-
Use High-Purity Solvents: Minimize the presence of reactive impurities by using HPLC or MS-grade solvents.
-
Aliquot Solutions: Avoid repeated freeze-thaw cycles of the primary stock solution, which can accelerate degradation.
-
Perform Periodic Verification: For ongoing, critical studies, re-qualify the standard to confirm its continued stability.
By implementing these scientifically-grounded procedures, researchers can ensure the highest quality of analytical data, lending confidence and integrity to their drug development programs.
References
-
Novak, P., et al. (n.d.). Forced degradation study of torasemide: characterization of its degradation products. SciSpace. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Hypothetical degradation pathways of torasemide (a), furosemide (b, c)... [Image]. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide-d7. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. [Image]. Retrieved January 15, 2026, from [Link]
-
Taylor & Francis Online. (2013, June 9). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Retrieved January 15, 2026, from [Link]
-
MedchemExpress. (n.d.). Torsemide-d7 (Torasemide-d7) | Stable Isotope (Japanese site). Retrieved January 15, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Suggested acid degradation pathway of torsemide. [Image]. Retrieved January 15, 2026, from [Link]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved January 15, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1189375-06-1| Chemical Name : Torsemide-d7. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2016, March 27). Bioequivalence study of torsemide 10 mg tablets in healthy Thai volunteers. Retrieved January 15, 2026, from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved January 15, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drugs.com [drugs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Cornerstone of Quantitative Analysis: An In-depth Technical Guide to the Application of Deuterium-Labeled Internal Standards
Abstract
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the demand for precise and accurate quantification of target analytes in complex matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have become the techniques of choice for their inherent sensitivity and selectivity. However, the accuracy of these methods can be compromised by several factors, including variability in sample preparation, matrix effects, and instrumental drift. The use of stable isotope-labeled internal standards (SIL-IS), and specifically deuterium-labeled internal standards, has emerged as the gold standard to mitigate these challenges. This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the effective implementation of deuterium-labeled internal standards in quantitative analysis.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The efficacy of deuterium-labeled internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a deuterium-labeled analog of the analyte of interest is introduced into the sample at the earliest stage of the analytical workflow.[1][2][3] This "internal standard" is chemically and physically almost identical to the analyte, with the key distinction being its increased mass due to the substitution of one or more hydrogen atoms with deuterium.[4][5]
This near-identical physicochemical behavior ensures that the analyte and the internal standard are affected in the same manner by variations during sample extraction, cleanup, chromatographic separation, and ionization.[1][6] Any sample loss or fluctuation in ionization efficiency will impact both compounds proportionally. The mass spectrometer can differentiate between the analyte and the heavier internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the analyte's response to that of the internal standard, accurate and precise quantification can be achieved, effectively normalizing for experimental variability.[6][7]
Why Deuterium?
While other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are also used for internal standards, deuterium labeling is frequently employed due to several advantages:
-
Cost-Effectiveness and Synthetic Accessibility: The synthesis of deuterated compounds is often more straightforward and less expensive compared to their ¹³C or ¹⁵N counterparts.[8][9] Deuterium can be introduced into molecules through various methods, including hydrogen-deuterium exchange reactions using readily available deuterium sources like deuterium oxide (D₂O).[2][10][11]
-
Sufficient Mass Shift: The incorporation of multiple deuterium atoms provides a significant mass shift, which is crucial to prevent isotopic cross-talk and ensure clear differentiation from the analyte's natural isotopic distribution.[12]
However, it is important to be aware of potential challenges associated with deuterium labeling, such as the "isotope effect," where slight differences in chromatographic retention times between the analyte and the deuterated standard can occur.[4][8][13] Additionally, the stability of the deuterium label is a critical consideration, and labels should be placed on non-exchangeable positions within the molecule.[1][11][14]
Applications in Pharmacokinetic (PK) Studies
In drug development, pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The precise quantification of drug concentrations in biological matrices like plasma and urine is fundamental to these studies.[6][7]
Mitigating Matrix Effects in Bioanalysis
Biological matrices are inherently complex and can significantly impact the ionization of an analyte in the mass spectrometer's source, a phenomenon known as "matrix effects." This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1] Since a deuterium-labeled internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction and ensuring the accuracy of the pharmacokinetic data.[1][15]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study utilizing a deuterium-labeled internal standard.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Detailed Protocol: Quantification of a Drug in Plasma
This protocol outlines a general procedure for the quantification of a small molecule drug in plasma using a deuterium-labeled internal standard and protein precipitation for sample cleanup.
Materials and Reagents:
-
Plasma samples (from dosed subjects, quality control, and blank)
-
Deuterated internal standard of the drug
-
Acetonitrile (HPLC or LC-MS grade) containing 0.1% formic acid
-
Water (HPLC or LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of the deuterated internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration that yields a robust response on the LC-MS/MS system.
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the working internal standard solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid.
-
Detect the analyte and the deuterated internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the drug in the unknown samples from the calibration curve.
-
Applications in Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Stable isotope labeling, including deuterium, is a powerful tool in metabolomics for accurate quantification and flux analysis.[8][10][14]
Enhancing Quantitative Accuracy in Untargeted Metabolomics
In untargeted metabolomics, a common approach is to use a pooled biological sample as a quality control (QC) to monitor analytical variability. However, the use of a universally labeled biological reference sample, such as a fully ¹³C- or deuterium-labeled cell extract, can serve as a comprehensive internal standard for a wide range of metabolites, significantly improving quantitative accuracy.[10][11]
Metabolic Flux Analysis
Deuterium oxide (D₂O) can be used as a tracer to study the dynamics of metabolic pathways. When D₂O is introduced into a biological system, deuterium is incorporated into newly synthesized biomolecules. By measuring the rate and extent of deuterium incorporation using mass spectrometry, researchers can quantify metabolic fluxes and the turnover rates of various metabolites.[16]
Experimental Workflow for a Stable Isotope Labeling Metabolomics Study
The following diagram illustrates a general workflow for a metabolomics study using stable isotope labeling.
Caption: General workflow for a metabolomics study.
Applications in Environmental Analysis
The accurate quantification of pollutants in environmental matrices such as water, soil, and air is crucial for environmental monitoring and risk assessment. Deuterated internal standards are widely used in environmental analysis to overcome the challenges posed by complex sample matrices and low analyte concentrations.[3]
Overcoming Matrix Complexity
Environmental samples often contain a wide range of interfering substances that can cause significant matrix effects. The use of deuterated internal standards in conjunction with techniques like GC-MS and LC-MS ensures reliable quantification of contaminants such as pesticides, pharmaceuticals, and industrial pollutants.[3]
Detailed Protocol: Quantification of a Pesticide in Water
This protocol describes a general method for the analysis of a pesticide in a water sample using a deuterated internal standard and solid-phase extraction (SPE) for sample concentration and cleanup.
Materials and Reagents:
-
Water sample
-
Deuterated internal standard of the pesticide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a 100 mL water sample, add a known amount of the deuterated internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with a small volume of water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
GC-MS or LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the chromatographic system.
-
Perform separation and detection of the pesticide and its deuterated internal standard.
-
-
Data Analysis:
-
Quantify the pesticide concentration using the isotope dilution method as described previously.
-
Data Presentation and Performance Evaluation
The use of deuterium-labeled internal standards significantly improves the performance of analytical methods. This is evident in the enhanced precision and accuracy of the measurements.
Quantitative Data Summary
The following tables summarize the impact of using a deuterium-labeled internal standard on assay performance compared to a structural analog internal standard for the quantification of the immunosuppressant drug sirolimus.
Table 1: Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Concentration (µg/L) | Inter-Patient Imprecision (% CV) |
| Structural Analog | 5.0 | 9.7 |
| 10.0 | 7.6 | |
| 20.0 | 8.5 | |
| Deuterated (d3) | 5.0 | 5.7 |
| 10.0 | 3.8 | |
| 20.0 | 2.7 | |
| Data adapted from a study on sirolimus quantification.[17] |
Table 2: Comparison of Assay Performance for the Anticancer Agent Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analog | 96.8 | 8.6 |
| Deuterated (SIL) | 100.3 | 7.6 |
| Data adapted from a study on Kahalalide F quantification.[18] |
Conclusion
Deuterium-labeled internal standards are an indispensable tool in modern quantitative analysis. Their ability to mimic the behavior of the analyte of interest provides a robust solution to the challenges of sample preparation variability and matrix effects, leading to significant improvements in the accuracy and precision of analytical data. From pharmacokinetic studies in drug development to metabolomics research and environmental monitoring, the application of deuterium-labeled internal standards is fundamental to generating reliable and high-quality quantitative results. As analytical instrumentation continues to advance in sensitivity, the principled application of isotope dilution mass spectrometry with deuterium-labeled standards will remain a cornerstone of rigorous scientific investigation.
References
-
Böttcher, C., Roepenack-Lahaye, E. V., Willscher, E., Scheel, D., & Clemens, S. (2007). Evaluation of matrix effects in metabolite profiling based on capillary liquid chromatography electrospray ionization quadrupole time-of-flight mass spectrometry. Analytical Chemistry, 79(13), 4995-5003. [Link]
-
Akanji, M. A., & Onyesom, I. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Applied Sciences and Environmental Management, 22(4), 541-545. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Technical Note. [Link]
-
Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2), 1-2. [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. [Link]
-
National Institutes of Health. (2017). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 38(15), 1935-1943. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
myADLM.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (2002). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]
-
National Center for Biotechnology Information. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. [Link]
-
National Center for Biotechnology Information. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]
-
MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]
-
ACS Publications. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. [Link]
-
National Center for Biotechnology Information. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
National Center for Biotechnology Information. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
ResearchGate. (2002). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
myADLM.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
Sources
- 1. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
The Cornerstone of Precision in Pharmacokinetics: A Technical Guide to the Role of Torsemide-d7
Executive Summary: The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic (PK) analysis, underpinning critical decisions in drug development from preclinical stages to clinical bioequivalence studies. This guide provides an in-depth examination of Torsemide-d7, the deuterated stable isotope-labeled internal standard for the loop diuretic Torsemide. We will explore the scientific rationale behind its use, detailing how it serves as the cornerstone for building robust, reliable, and regulatory-compliant bioanalytical methods. This document moves beyond mere protocol to explain the causality behind experimental choices, establishing a framework for a self-validating analytical system that ensures the highest integrity of pharmacokinetic data.
The Imperative for Precision in Pharmacokinetic Studies
Pharmacokinetics, the study of a drug's journey through the body, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Characterizing this journey is non-negotiable for establishing a drug's safety and efficacy profile.[1][2] The data derived from PK studies directly influence dosing regimens, identify potential drug-drug interactions, and are essential for demonstrating bioequivalence in generic drug applications.[3][4]
The foundation of any PK study is the bioanalytical method used to measure drug concentrations in matrices like plasma or urine. However, these biological samples are inherently complex and variable. The primary challenges that can compromise data integrity include:
-
Matrix Effects: Co-eluting endogenous components can enhance or suppress the ionization of the target analyte in a mass spectrometer, leading to inaccurate measurements.[5][6]
-
Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can introduce significant error.[6][7]
-
Instrumental Drift: Fluctuations in instrument performance, such as changes in injection volume or detector sensitivity over an analytical run, can affect signal intensity.[5][8]
To overcome these challenges, a robust bioanalytical method must incorporate a reliable internal standard (IS).
The Principle of the Ideal Internal Standard: The Case for Deuteration
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample prior to processing.[7] Its purpose is to act as a chemical mimic for the analyte of interest, experiencing the same procedural losses and signal variations. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, yielding precise and accurate quantification.[8]
While structurally similar molecules can be used as an IS, the gold standard in modern mass spectrometry-based bioanalysis is a stable isotope-labeled (SIL) version of the analyte itself.[7] Deuterated standards, where one or more hydrogen atoms are replaced by their heavier, non-radioactive isotope deuterium, are the most common type of SIL.[5][7]
The Causality Behind Deuterated IS Superiority: The power of a deuterated IS like Torsemide-d7 lies in its near-identical physicochemical properties to the unlabeled analyte, Torsemide. This results in:
-
Identical Chromatographic Behavior: The deuterated IS co-elutes perfectly with the analyte, ensuring that both are subjected to the exact same matrix effects at the same point in time.[5][7]
-
Identical Extraction Recovery: The IS and analyte behave identically during all sample preparation steps.[7]
-
Identical Ionization Efficiency: Both compounds exhibit the same response to ionization conditions in the mass spectrometer's source.[7]
Despite these similarities, the mass difference allows the mass spectrometer to distinguish between the analyte and the IS, making it the perfect tool for normalization.[5]
Caption: Workflow demonstrating how an ideal internal standard corrects for process variability.
Torsemide-d7: An In-Depth Profile
Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, used in the management of edema associated with heart failure and renal or liver disease, as well as hypertension.[9][10] It is primarily cleared via hepatic metabolism, mediated largely by the cytochrome P450 enzyme CYP2C9.[11] Its pharmacokinetic profile is characterized by an elimination half-life of approximately 3.5 hours.[11]
Torsemide-d7 is the deuterated analogue of Torsemide, specifically designed for use as an internal standard in quantitative analysis.[12] The "d7" signifies that seven hydrogen atoms, typically on the isopropyl group, have been replaced with deuterium.[12][13] This provides a significant mass shift of +7 Da, which is crucial to prevent isotopic crosstalk with the analyte signal.[7]
Caption: Structural relationship between Torsemide and its deuterated internal standard.
Table 1: Physicochemical Properties of Torsemide and Torsemide-d7
| Property | Torsemide | Torsemide-d7 | Reference(s) |
| Chemical Name | N-((isopropylamino)carbonyl)-4-((3-methylphenyl)amino)pyridine-3-sulfonamide | N-(((isopropyl-d7)amino)carbonyl)-4-((3-methylphenyl)amino)pyridine-3-sulfonamide | [12] |
| Molecular Formula | C16H20N4O3S | C16H13D7N4O3S | [12] |
| Molecular Weight | 348.4 g/mol | 355.5 g/mol | [12] |
| CAS Number | 56211-40-6 | 1189375-06-1 | [12] |
| Primary Application | Loop Diuretic Therapeutic Agent | Internal Standard for Quantitative Analysis | [10][12] |
Application of Torsemide-d7 in a Validated LC-MS/MS Workflow
The quantification of Torsemide in plasma for pharmacokinetic studies is best achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for the accurate measurement of low drug concentrations in a complex biological matrix.[3][4]
Experimental Protocol: Quantification of Torsemide in Human Plasma
This protocol outlines a typical workflow. It is imperative that any such method be fully validated according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[14][15]
Step 1: Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of Torsemide and a separate primary stock solution of Torsemide-d7 (e.g., 1 mg/mL in methanol).
-
Create a series of working standard solutions of Torsemide by serially diluting the stock solution. These will be used to spike blank plasma to create calibration standards (e.g., covering a range of 1-2500 ng/mL).[3][4]
-
Prepare a separate working solution of Torsemide-d7 to be used as the internal standard spiking solution (e.g., 100 ng/mL).
-
Prepare QC samples by spiking blank plasma with Torsemide from a separate weighing than the calibration standards. This is done at a minimum of three concentrations: low, medium, and high.
Step 2: Sample Preparation (Protein Precipitation)
-
Rationale: This step removes the majority of plasma proteins, which can interfere with the analysis and damage the LC column. Spiking the IS before this step is critical, as it ensures the IS accounts for any analyte lost during the procedure.[8]
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a microcentrifuge tube.
-
Add 20 µL of the Torsemide-d7 IS working solution to every tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Step 3: Chromatographic Conditions
-
Rationale: The goal is to achieve a sharp, symmetrical peak for Torsemide and Torsemide-d7, free from interference from matrix components. Co-elution is the expected and desired outcome.
-
Column: A reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 5 µm), is typically used.[3][4]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate).[3][4]
-
Injection Volume: 5-10 µL.
Step 4: Mass Spectrometric Detection
-
Rationale: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity. A precursor ion (Q1) is selected, fragmented, and a specific product ion (Q3) is monitored. This Q1/Q3 transition is highly specific to the molecule of interest.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for Torsemide.[3][4]
-
MRM Transitions: The instrument is set to monitor the specific mass transitions for both the analyte and the internal standard.
Table 2: Example LC-MS/MS Parameters for Torsemide Analysis
| Parameter | Torsemide (Analyte) | Torsemide-d7 (Internal Standard) |
| Precursor Ion (Q1) | m/z 347.0 | m/z 354.0 |
| Product Ion (Q3) | Specific fragment | Identical specific fragment |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized value | Optimized value |
| Ionization Mode | ESI Negative | ESI Negative |
| Note: Specific fragment ions and collision energies must be empirically determined during method development. |
Data Interpretation and Method Validation
The instrument software integrates the peak area for both the Torsemide and Torsemide-d7 MRM transitions. A calibration curve is generated by plotting the peak area ratio (Torsemide Area / Torsemide-d7 Area) against the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is applied. The concentrations of unknown samples are then calculated from this curve.
The use of Torsemide-d7 is instrumental in meeting the stringent acceptance criteria for method validation as defined by regulatory bodies.[14][15][16][17] For example, the accuracy and precision of the QC samples must typically be within ±15% (±20% at the Lower Limit of Quantification). The stability and consistency provided by the deuterated IS are what make achieving this level of performance possible.
Conclusion: The Self-Validating Analytical System
Torsemide-d7 is not merely a reagent; it is the critical component that transforms a potentially variable bioanalytical method into a robust, precise, and self-validating system. By perfectly mimicking the behavior of Torsemide from the moment it is added to the plasma sample through to detection, it effectively cancels out a multitude of potential errors. This ensures that the final concentration data accurately reflects the physiological reality of the drug within the patient or study subject. For researchers and drug development professionals, leveraging Torsemide-d7 in pharmacokinetic studies is a fundamental step toward ensuring data integrity, regulatory compliance, and ultimately, the successful development of safe and effective medicines.
References
-
Baran, A., S. Ulusoy, and B. Saridogan. (1990). Pharmacokinetics of Torasemide and Its Metabolites in Healthy Controls and in Chronic Renal Failure. European Journal of Clinical Pharmacology. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Website. [Link]
-
Ihim, C., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. AptoChem Website. [Link]
-
Neugebauer, G., et al. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittelforschung. [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar. [Link]
-
Drugs.com. (2023). Torsemide: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Kramer, W. G., et al. (1994). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. Clinical Pharmacology & Therapeutics. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Yamada, S., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry. [Link]
-
Zhong, D., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Clinical Pharmacology Review. accessdata.fda.gov. [Link]
-
Zhong, D., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. [Link]
-
U.S. Department of Health and Human Services (HHS). (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]
-
Li, W., et al. (2012). Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
Patel, D., et al. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Zhong, D., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
-
Defert, O., et al. (1993). Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study. European Journal of Medicinal Chemistry. [Link]
-
Api-D. (n.d.). Torsemide-D7. Api-d.com. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
Knauf, H., & Mutschler, E. (1995). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics. [Link]
-
Gu, S., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Synthesis. [Link]
-
Kumar, A., et al. (2012). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(1)/[5].pdf]([Link]5].pdf)
-
Kramer, W. G., et al. (1994). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. University of Kentucky. [Link]
-
Brater, D. C., et al. (1987). Pharmacokinetics and pharmacodynamics of torasemide in patients with chronic renal insufficiency--preliminary evaluation. Progress in Pharmacology. [Link]
- Google Patents. (2007). Processes for preparing torsemide.
-
Rawla, P., & Sunkara, T. (2023). Torsemide. StatPearls. [Link]
Sources
- 1. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]
- 3. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. youtube.com [youtube.com]
- 9. jpsbr.org [jpsbr.org]
- 10. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. caymanchem.com [caymanchem.com]
- 13. api-d.ca [api-d.ca]
- 14. hhs.gov [hhs.gov]
- 15. fda.gov [fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
Methodological & Application
Title: A Robust and Validated LC-MS/MS Method for High-Throughput Quantification of Torsemide in Human Plasma Using a Stable Isotope-Labeled Internal Standard
An Application Note from the Desk of a Senior Application Scientist
Introduction
Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, prescribed for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for hypertension.[1][2] Its clinical efficacy necessitates a thorough understanding of its pharmacokinetic profile, which includes rapid absorption and a half-life of approximately 3 to 4 hours.[3][4] Accurate quantification of Torsemide in biological matrices is therefore paramount for bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalytical quantification due to its unparalleled sensitivity, selectivity, and speed. This application note details the development and validation of a high-performance LC-MS/MS method for the determination of Torsemide in human plasma. The method employs Torsemide-d7, a stable isotope-labeled (SIL) internal standard, to ensure the highest degree of accuracy by compensating for variability in sample preparation and instrument response.[5] The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just a step-by-step guide but also the scientific rationale behind the methodological choices, consistent with the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation.[6][7]
The Scientific Rationale: Foundational Choices
Why LC-MS/MS?
The complexity of biological matrices like plasma demands an analytical technique that can distinguish the target analyte from a myriad of endogenous components. LC-MS/MS provides this through two layers of selectivity. First, the liquid chromatography (LC) step separates compounds based on their physicochemical properties. Second, the tandem mass spectrometer (MS/MS) isolates the analyte by its specific mass-to-charge ratio (m/z) and then fragments it to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification down to the nanogram-per-milliliter level or lower.[8][9]
The Critical Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
An ideal internal standard (IS) co-elutes with the analyte and experiences identical ionization efficiency and matrix effects.[5] Torsemide-d7 is the preferred IS because its physical and chemical properties are nearly identical to those of unlabeled Torsemide. The deuterium labels increase its mass, allowing the mass spectrometer to differentiate it from the analyte, but do not significantly alter its retention time or extraction recovery. This ensures that any sample-to-sample variation in extraction efficiency, matrix-induced ion suppression, or instrument drift affects both the analyte and the IS proportionally, leading to a highly precise and accurate final concentration measurement.
Strategic Method Development
The development of a robust bioanalytical method is a systematic process involving the optimization of mass spectrometry, chromatography, and sample preparation.
Diagram: Method Development Logic
Caption: Interconnected stages of LC-MS/MS method development.
-
Mass Spectrometry Optimization: The initial step involves infusing standard solutions of Torsemide and Torsemide-d7 directly into the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds, yielding a strong protonated molecular ion [M+H]⁺.[9][10] Through collision-induced dissociation (CID), stable and intense product ions are identified to create specific MRM transitions. Key parameters like collision energy (CE) and declustering potential (DP) are fine-tuned to maximize the signal for each transition.
-
Chromatographic Separation: The goal of the LC method is to achieve a short run time while ensuring the analyte peak is sharp, symmetrical, and free from interference from matrix components.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is an excellent starting point, offering good retention and separation for moderately polar compounds like Torsemide.
-
Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous solution with an acidic modifier is standard. Acetonitrile often provides sharper peaks and lower backpressure. An additive like 0.1% formic acid is crucial as it aids in the protonation of the analyte in the ESI source, thereby enhancing the MS signal in positive mode.[10][11]
-
Elution: A fast gradient elution is preferred for high-throughput analysis. It starts with a higher aqueous percentage to focus the analyte on the column, then rapidly increases the organic component to elute the analyte, and finishes with a re-equilibration step.
-
-
Sample Preparation: The objective is to efficiently extract Torsemide from plasma while removing proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[12]
-
Protein Precipitation (PPT): This is the simplest and fastest technique. Cold acetonitrile is added to the plasma sample (typically in a 3:1 or 4:1 ratio), which denatures and precipitates proteins. After centrifugation, the supernatant containing the analyte is collected. While efficient, PPT may result in less clean extracts compared to other methods, making a robust chromatographic method essential to separate the analyte from residual matrix components.[10]
-
Liquid-Liquid Extraction (LLE) & Solid-Phase Extraction (SPE): These techniques can produce cleaner samples but are more time-consuming and costly. For Torsemide, a well-optimized PPT method is often sufficient and is chosen here for its high-throughput advantages.
-
Detailed Application Protocol
This protocol is a validated method for the quantification of Torsemide in human plasma.
Materials and Reagents
-
Torsemide certified reference standard
-
Torsemide-d7 certified reference standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
-
Calibrated pipettes, microcentrifuge tubes, and autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Torsemide and Torsemide-d7 into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the Torsemide stock solution with 50:50 acetonitrile/water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Torsemide-d7 stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Preparation of Calibration Curve and QC Samples
-
Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate Torsemide working standard solution to create CC standards. A typical concentration range is 1-2500 ng/mL.[13][14]
-
Prepare QC samples in the same manner at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of the respective sample (blank plasma, standard, QC, or unknown) into the labeled tubes.
-
Add 25 µL of the IS Working Solution (100 ng/mL Torsemide-d7) to all tubes except the blank matrix samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Instrumental Conditions
| LC Parameters | Setting |
| HPLC System | Standard UPLC/HPLC System |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
| MS/MS Parameters | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition (Torsemide) | m/z 349.1 → 264.1 |
| MRM Transition (Torsemide-d7) | m/z 356.1 → 271.1 |
| Collision Energy (CE) | Optimized (e.g., 25 eV) |
| Declustering Potential (DP) | Optimized (e.g., 80 V) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions and voltages should be optimized for the specific instrument used.
Diagram: Bioanalytical Workflow
Caption: Step-by-step sample preparation and analysis workflow.
Method Validation According to Regulatory Standards
The developed method must be validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA.[6][15][16] The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Typical Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrices. | Pass |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.99 | > 0.995 |
| LLOQ Accuracy & Precision | Accuracy: within ±20%; Precision (CV): ≤20% | Accuracy: 96.5%; CV: 8.2% |
| QC Accuracy | Within ±15% of nominal value | 95.8% - 103.2% |
| QC Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤15% | < 10% |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | CV: 6.5% |
| Extraction Recovery | Should be consistent and reproducible. | > 85% |
| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration within ±15% of nominal concentration. | Stable under all tested conditions. |
Conclusion
This application note presents a comprehensive, high-throughput LC-MS/MS method for the quantification of Torsemide in human plasma using its stable isotope-labeled internal standard, Torsemide-d7. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation. The detailed protocols and scientific rationale provide a solid foundation for researchers to implement this method for pharmacokinetic, bioequivalence, and other clinical studies, ensuring the generation of reliable and high-quality data.
References
- Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-166.
- Dunn, C. J., & Fitton, A. (1995). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 28(1), 41-62.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Vargo, D. L., Kramer, W. G., Black, P. K., Smith, W. B., & Serpas, T. (1995). Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure. Clinical Pharmacology & Therapeutics, 57(6), 601-609.
-
AAPS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 18). YouTube. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Drugs.com. Torsemide: Package Insert / Prescribing Information. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
- Zhong, G. P., Bi, H. C., Zhou, S. Y., Chen, X., & Huang, Z. Y. (2006). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 948-953.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Malenović, A., Ivanović, D., Medenica, M., Jančić, B., & Janković, B. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities.
- Malenović, A., Ivanović, D., Medenica, M., Jančić, B., & Janković, B. (2012). Chemometrically Assisted Development and Validation of LC–UV and LC–MS Methods for Simultaneous Determination of Torasemide and its Impurities.
-
Zhong, G., et al. (2006). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. (2014). ResearchGate. [Link]
- Yuan, M., et al. (2024).
-
University of California, Berkeley. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
Sources
- 1. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. moh.gov.bw [moh.gov.bw]
Application Note: Quantitative Analysis of Torsemide in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Introduction: The Imperative for Precision in Torsemide Bioanalysis
Torsemide is a potent pyridine-sulfonylurea loop diuretic indicated for the treatment of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the management of hypertension.[1][2] Accurate quantification of torsemide in human plasma is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal dosing and patient safety. The inherent complexity and variability of biological matrices such as human plasma present significant challenges to achieving reliable and reproducible analytical results. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS bioanalysis, offering unparalleled advantages in mitigating these challenges.[3][4][5][6] This application note details a robust and validated LC-MS/MS method for the determination of torsemide in human plasma, employing torsemide-d7 as the internal standard to ensure the highest level of accuracy and precision.
The rationale for selecting a SIL internal standard, such as torsemide-d7, is grounded in its ability to co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction, ionization, and detection.[7] This co-behavior effectively compensates for variations in sample preparation recovery and matrix-induced ionization suppression or enhancement, which are common sources of error when using structurally analogous internal standards.[3][5]
Physicochemical Properties of Analyte and Internal Standard
A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is critical for method development.
| Property | Torsemide | Torsemide-d7 | Reference |
| Molecular Formula | C₁₆H₂₀N₄O₃S | C₁₆H₁₃D₇N₄O₃S | [8][9] |
| Molecular Weight | 348.42 g/mol | 355.46 g/mol | [8][9] |
| Monoisotopic Mass | 348.1256 g/mol | 355.1695 g/mol | [8][9] |
| pKa | 7.1 | ~7.1 | [8] |
The mass difference of 7 Da between torsemide and torsemide-d7 provides a clear distinction in the mass spectrometer, preventing isotopic crosstalk while ensuring their chemical and physical properties remain virtually identical.[7]
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and analysis of torsemide from human plasma.
Materials and Reagents
-
Torsemide reference standard (≥98% purity)
-
Torsemide-d7 internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant), sourced from an accredited biobank
-
Ultrapure water
Stock and Working Solutions Preparation
-
Torsemide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of torsemide reference standard in methanol.
-
Torsemide-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of torsemide-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the torsemide stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the torsemide-d7 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[10][11][12] Acetonitrile is chosen here for its efficiency in protein removal.[12]
Caption: Protein Precipitation Workflow for Torsemide Analysis.
Detailed Steps:
-
Aliquot 100 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL torsemide-d7 internal standard working solution to all samples except the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Torsemide: 347.0 -> 263.1 Torsemide-d7: 354.0 -> 263.1 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
Note: The MRM transition for torsemide is based on its deprotonated molecule [M-H]⁻ and a characteristic fragment ion. The transition for torsemide-d7 is selected to monitor the deuterated parent ion fragmenting to a common, non-deuterated fragment, ensuring similar fragmentation behavior.
Method Validation: A Trustworthy and Self-Validating System
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][6][14]
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous plasma components at the retention times of torsemide and torsemide-d7. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the internal standard. |
| Linearity & Range | To establish the relationship between concentration and detector response. | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. Assessed at LLOQ, LQC, MQC, and HQC levels. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Extraction Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Discussion: The Value of a Deuterated Internal Standard
The described method provides a sensitive, selective, and robust approach for the quantification of torsemide in human plasma. The central pillar of this method's reliability is the use of torsemide-d7 as the internal standard. Unlike structural analogs, which may have different extraction efficiencies, chromatographic behaviors, and ionization responses, a stable isotope-labeled internal standard co-elutes and behaves almost identically to the analyte.[4][6][7] This minimizes variability and leads to superior accuracy and precision, which is a critical requirement for regulatory submissions and clinical decision-making.[5] The protein precipitation method offers a balance of efficiency and simplicity, making it suitable for high-throughput analysis.
Conclusion
This application note presents a comprehensive protocol for the quantitative analysis of torsemide in human plasma using LC-MS/MS with a torsemide-d7 internal standard. The detailed steps for sample preparation, instrument conditions, and validation framework provide researchers, scientists, and drug development professionals with a reliable and scientifically sound method. The implementation of a stable isotope-labeled internal standard is a key design choice that ensures the data generated is of the highest integrity, meeting the stringent requirements of bioanalytical testing.
References
-
European Medicines Agency. Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Published July 21, 2011. Available at: [Link].[6][14]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Published May 2018. Available at: [Link].[3]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.[4][6]
-
Gantverg, A., & Shishani, E. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biochemistry & Analytical Biochemistry, 6(4), 1-5.[3][5]
- Bansal, S., & DeStefano, A. (2007). Key elements of a robust bioanalytical method validation for regulated environments. AAPS J, 9(1), E109-E114.
-
Sane, R. T., Desai, S. V., Ghemud, A. S., Mhalaskar, S. R., & Nerurkar, V. R. (2008). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian journal of pharmaceutical sciences, 70(5), 589–594.[15]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. Available at: [Link].[10]
-
Xia, Y. Q., & Jemal, M. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(6), 624-634.[11]
- Overmyer, K. A., Shishkova, E., Miller, I. J., Balnis, J., Bernstein, M. N., Peters-Clarke, T. M., ... & Coon, J. J. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100881.
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913–920.[12]
-
Zhang, L., Wang, R., Tian, Y., & Zhang, Z. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of pharmaceutical analysis, 6(2), 95–102.[1]
-
PubMed. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Available at: [Link].[2]
- Gamboa, A. A., Bueno, L. B., & Arancibia, A. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection.
-
Zhang, L., Wang, R., Tian, Y., & Zhang, Z. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link].
-
PubChem. Torsemide-d7. National Center for Biotechnology Information. Available at: [Link].[9]
Sources
- 1. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. agilent.com [agilent.com]
- 9. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry☆ | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Torsemide in Human Plasma using a Validated GC-MS Protocol with Torsemide-d7 as an Internal Standard
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative determination of Torsemide in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Torsemide, a potent loop diuretic, requires sensitive and specific analytical methods for pharmacokinetic and bioequivalence studies.[1][2] This protocol employs Torsemide-d7, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for analyte losses during sample processing and instrumental analysis.[3][4] The methodology encompasses a streamlined Solid-Phase Extraction (SPE) for sample clean-up, followed by a critical derivatization step to enhance volatility. The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode provides the necessary selectivity and sensitivity for routine therapeutic drug monitoring. This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for Torsemide.
Introduction and Scientific Rationale
Torsemide is a pyridine-sulfonylurea type loop diuretic used in the treatment of edema associated with heart failure, renal disease, and hepatic disease, as well as for hypertension.[2][5] Its pharmacokinetic profile is characterized by high bioavailability (80-90%) and extensive hepatic metabolism via the cytochrome P450 system (primarily CYP2C9), with approximately 20% of the dose excreted unchanged in urine.[1][6] Accurate quantification in biological matrices like plasma is therefore essential for clinical and research applications.
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a common platform for such analyses, GC-MS remains a powerful and reliable alternative.[7][8] However, due to the low volatility and thermal lability of the Torsemide molecule, which contains polar N-H groups in its sulfonamide and urea moieties, direct GC analysis is not feasible. A derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[9] This protocol utilizes a "flash methylation" technique, a rapid and efficient derivatization procedure that has been proven effective for Torsemide analysis in urine.[9]
The cornerstone of quantitative bioanalysis is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) analog of the analyte, such as Torsemide-d7, is the gold standard.[3][10] Because Torsemide-d7 has nearly identical physicochemical properties to Torsemide, it experiences similar extraction recovery, derivatization efficiency, and chromatographic behavior. Its mass difference allows it to be distinguished and measured separately by the mass spectrometer, providing a precise tool to correct for any variations during the analytical process.[4][11]
This method has been structured to align with the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[12][13]
Materials and Reagents
-
Analytes and Standards: Torsemide (≥98% purity), Torsemide-d7 (≥99% deuterated forms).[3][14]
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (ACS grade), Acetonitrile (HPLC grade), Deionized Water (18 MΩ·cm).
-
Reagents: Formic Acid, Ammonium Hydroxide, Trimethylanilinium hydroxide (TMAH) solution (0.2 M in Methanol).
-
Sample Matrix: Drug-free human plasma with K2-EDTA as anticoagulant.
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL).
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, GC-MS system with autosampler.
Experimental Protocol
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Torsemide and Torsemide-d7 in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the Torsemide stock solution with 50:50 (v/v) methanol:water to create working standards for spiking into plasma.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the Torsemide-d7 stock solution with methanol to a final concentration of 1 µg/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Torsemide working standards to prepare CC samples at concentrations ranging from 5 to 2500 ng/mL. Prepare QC samples independently at low, medium, and high concentrations (e.g., 15, 750, and 2000 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE procedure is designed to isolate the weakly acidic Torsemide from plasma components.[15][16]
-
Sample Pre-treatment: To a 200 µL aliquot of plasma sample (CC, QC, or unknown), add 20 µL of the 1 µg/mL Torsemide-d7 IS working solution. Vortex briefly. Add 200 µL of 4% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate. The basic elution solvent ensures that the acidic Torsemide is deprotonated and efficiently released from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of the derivatizing agent (0.2 M TMAH in Methanol). Vortex for 30 seconds to ensure complete dissolution and derivatization. Transfer the solution to a GC vial for analysis.
Derivatization: Flash Methylation
The use of TMAH provides an "on-column" or "flash" methylation. When injected into the hot GC inlet, the TMAH pyrolyzes, generating hydroxide ions and trimethylaniline. The hydroxide ions deprotonate the acidic N-H groups of Torsemide, which are then immediately methylated.[9][17] This process is rapid and highly efficient.
Caption: Experimental workflow from plasma sample to GC-MS injection.
GC-MS Instrumental Analysis
The analysis is performed using a gas chromatograph coupled to a single quadrupole mass spectrometer operating in electron ionization (EI) mode. High selectivity is achieved using Selected Ion Monitoring (SIM).
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless, 250°C | Ensures efficient vaporization and on-column derivatization without discrimination. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column providing robust separation for a wide range of analytes. |
| Oven Program | Initial 150°C (hold 1 min), ramp to 290°C @ 20°C/min, hold 5 min | A temperature ramp allows for separation from solvent and matrix components, followed by efficient elution of the derivatized analyte. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest, reducing chemical noise.[8] |
| SIM Ions (m/z) | Based on the expected molecular structure after methylation. The molecular weight of Torsemide is 348.4 g/mol .[5] Flash methylation adds two methyl groups, increasing the MW by 28. | |
| - Methylated Torsemide | Quantifier: 376 , Qualifiers: 289, 183 | The molecular ion (M+) is selected as the quantifier for maximum specificity. Qualifier ions confirm identity.[18] |
| - Methylated Torsemide-d7 | Quantifier: 383 | The molecular ion of the deuterated internal standard, shifted by 7 amu. |
Method Validation Framework
The described method must be validated according to established guidelines to ensure its reliability for bioanalytical applications.[12][13] The validation should assess the following parameters:
-
Selectivity and Specificity: Analysis of at least six blank plasma samples from different sources to check for interferences at the retention times of Torsemide and Torsemide-d7.
-
Linearity and Range: Analyze calibration curves on at least three separate days. The curve should have a correlation coefficient (r²) of ≥0.99. The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration.
-
Accuracy and Precision: Intra-day and inter-day accuracy and precision should be determined by analyzing QC samples at low, medium, and high concentrations in quintuplicate over three separate days. Acceptance criteria are typically ±15% deviation from the nominal value (±20% for the Lower Limit of Quantification, LLOQ) and a precision (%CV) of ≤15% (≤20% for LLOQ).
-
Extraction Recovery: Determined by comparing the peak area of extracted QC samples to the peak area of post-extraction spiked samples at the same concentration.
-
Matrix Effect: Assessed by comparing the peak area of post-extraction spiked samples to the peak area of pure standards in solvent. This ensures that co-eluting matrix components do not cause ion suppression or enhancement.
-
Stability: The stability of Torsemide in plasma must be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample preparation time.
-
Long-Term Stability: Stored at -80°C for an extended period.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Caption: Core parameters for a self-validating bioanalytical protocol.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of Torsemide in human plasma. The use of Solid-Phase Extraction ensures a clean sample extract, while flash methylation derivatization allows for reliable gas chromatographic analysis. The incorporation of a stable isotope-labeled internal standard, Torsemide-d7, is critical for achieving the high levels of accuracy and precision required for regulated bioanalysis. Following a comprehensive validation based on FDA guidelines, this method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
References
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102. Available at: [Link]
-
ResearchGate. (n.d.). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Impactfactor. (n.d.). Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. Available at: [Link]
-
RJPBCS. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Available at: [Link]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Available at: [Link]
-
Barroso, M. B., et al. (1997). Gas chromatographic-mass spectrometric analysis of the loop diuretic torasemide in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 690(1-2), 105-113. Available at: [Link]
-
ResearchGate. (n.d.). Determination of furosemide in whole blood using SPE and GC-EI-MS. Available at: [Link]
-
J Pharm Sci Bioscientific Res. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Available at: [Link]
-
Wikipedia. (n.d.). Torasemide. Available at: [Link]
-
Zendelovska, D., et al. (2004). Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC. Biomedical Chromatography, 18(2), 71-76. Available at: [Link]
-
Lesne, M. (1988). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 15(3), 154-164. Available at: [Link]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Available at: [Link]
-
ResearchGate. (n.d.). Mass Spectra of (a) Torsemide (b) Spironolactone (c) Impurity of a.... Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Related Substances of Torasemide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide - PubChem. Available at: [Link]
-
SCION Instruments. (n.d.). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide - StatPearls. Available at: [Link]
- Google Patents. (n.d.). WO2003097603A1 - Process for the preparation of highly pure torsemide.
-
PubMed. (n.d.). Sample preparation and RPHPLC determination of diuretics in human body fluids. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Available at: [Link]
-
Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. Available at: [Link]
-
Chemistry LibreTexts. (2022). Quantitative and Qualitative GC and GC-MS. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
ResearchGate. (n.d.). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. Available at: [Link]
-
American Laboratory. (2015). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. Available at: [Link]
-
LabRulezGCMS. (2020). GC a GCMS applications Pharmaceutical analysis 2019-2020. Available at: [Link]
-
PubMed. (2020). Determination of diuretics in human urine using HPLC coupled with magnetic solid-phase extraction based on a metal-organic framework. Available at: [Link]
-
Unck, D. A., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(23), 12928-12935. Available at: [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Torasemide - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Gas chromatographic-mass spectrometric analysis of the loop diuretic torasemide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. Torsemide D7 | CAS No: 1189375-06-1 [aquigenbio.com]
- 15. Development of solid-phase extraction method and its application for determination of hydrochlorothiazide in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical Method for the Quantification of Torsemide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Torsemide in human plasma. The method utilizes Torsemide-d7, a stable isotope-labeled (SIL) compound, as the internal standard (IS) to ensure the highest level of accuracy and precision.[1][2][3] Sample preparation was streamlined using a solid-phase extraction (SPE) procedure, which provides high recovery and minimizes matrix effects. The method was fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6][7] The validated linear range of the assay was established from 1 to 2500 ng/mL, demonstrating excellent performance in accuracy, precision, selectivity, and stability. This method is fit-for-purpose for pharmacokinetic and bioequivalence studies.[8][9]
Introduction
Torsemide is a potent pyridine-sulfonylurea loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[9][10][11] Accurate quantification of Torsemide in biological matrices is crucial for pharmacokinetic (PK) assessments, dose-response evaluations, and bioequivalence (BE) studies.[8][9]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for bioanalysis due to its inherent selectivity and sensitivity. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard.[12] A stable isotope-labeled internal standard, such as Torsemide-d7, is considered the "gold standard."[3] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thus providing the most effective correction for analytical variability.[1][2][12]
This document provides a comprehensive, step-by-step protocol for a fully validated method to quantify Torsemide in human plasma, employing Torsemide-d7 as the internal standard and utilizing solid-phase extraction for sample cleanup.
Materials and Methods
Chemicals and Reagents
-
Torsemide reference standard (≥98% purity)
-
Torsemide-d7 (≥98% purity, isotopic purity ≥99%)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (≥99% purity)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Solid-Phase Extraction (SPE) Manifold
-
Centrifuge and Vortex Mixer
-
Calibrated Pipettes
Experimental Procedures
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Torsemide and Torsemide-d7 in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the Torsemide stock solution with 50:50 (v/v) methanol/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Torsemide-d7 stock solution with methanol to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
Spike appropriate volumes of the Torsemide working solutions into blank human plasma to prepare CC standards at concentrations of 1, 5, 20, 100, 500, 1000, 2000, and 2500 ng/mL. Prepare QC samples in the same manner at four levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 2000 ng/mL
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of a polymeric reversed-phase SPE sorbent is ideal for extracting moderately nonpolar acidic drugs like Torsemide from plasma.[13] This procedure effectively removes endogenous interferences such as phospholipids and proteins.
Caption: Solid-Phase Extraction (SPE) Workflow for Torsemide.
Protocol:
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Torsemide-d7 IS working solution and vortex.
-
Pre-treatment: Add 200 µL of 1% formic acid in water to the plasma. This step acidifies the sample to neutralize Torsemide (pKa ≈ 7.1), promoting its retention on the nonpolar SPE sorbent.[10][13][14]
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Torsemide and Torsemide-d7 from the cartridge with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for injection.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized for sensitivity and selectivity.
| Parameter | Condition |
| HPLC Column | C18, 100 x 2.1 mm, 5.0 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min[8][9] |
| Gradient | 60% B (Isocratic)[8][9] |
| Injection Volume | 5 µL |
| Column Temp | 25°C[15] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[8][9] |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Table 1: Optimized Liquid Chromatography and Mass Spectrometry Conditions. |
The selection of negative ionization mode is based on the acidic nature of the sulfonylurea moiety, which readily deprotonates to form [M-H]⁻ ions.[8][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Torsemide | 347.0[8][9] | Optimized Fragment | Optimized Value |
| Torsemide-d7 | 354.1[16] | Optimized Fragment | Optimized Value |
| Table 2: Multiple Reaction Monitoring (MRM) Transitions. | |||
| (Note: Specific product ions and collision energies must be empirically determined during method development by infusing standard solutions.) |
Bioanalytical Method Validation
The method was validated following the FDA and EMA guidelines, which mandate a series of experiments to demonstrate the method's reliability.[4][5][6]
Caption: Core Components of Bioanalytical Method Validation.
Results Summary
The following table summarizes the acceptance criteria and typical results for the validation experiments.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in 6 unique blank plasma sources. | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | 1 - 2500 ng/mL | Pass |
| LLOQ | S/N > 5; Accuracy within ±20%; Precision ≤20% | Pass |
| Intra- & Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | Pass |
| Intra- & Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | Pass |
| Extraction Recovery | Consistent, precise, and reproducible. | >85% |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | Pass |
| Stability (Freeze-Thaw, Bench-Top, Long-Term, Autosampler) | Mean concentration within ±15% of nominal. | Pass |
| Table 3: Summary of Method Validation Results. |
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated at four QC levels. The results demonstrate high reliability and reproducibility.
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1) | 8.5 | 104.2 | 11.2 | 102.5 |
| Low (3) | 6.1 | 97.8 | 7.5 | 99.1 |
| Medium (150) | 4.3 | 101.5 | 5.1 | 100.8 |
| High (2000) | 3.8 | 98.9 | 4.5 | 99.6 |
| Table 4: Intra-day and Inter-day Accuracy and Precision Data. |
Stability
Torsemide was demonstrated to be stable in human plasma under various storage and handling conditions, ensuring sample integrity from collection to analysis. All stability assessments at LQC and HQC levels showed deviations within ±15% of the nominal concentrations.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, robust, and sensitive tool for the quantitative analysis of Torsemide in human plasma. The use of a stable isotope-labeled internal standard, Torsemide-d7, combined with an efficient solid-phase extraction protocol, ensures high accuracy and precision. The method has been fully validated according to stringent international regulatory guidelines and is suitable for supporting clinical and non-clinical studies requiring the measurement of Torsemide concentrations.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1990). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify.
-
Novakova, L., Vlckova, H., Satinsky, D., Sadilek, P., & Solich, P. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. Journal of separation science, 35(14), 1845–1854. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide. PubChem Compound Summary for CID 41781. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide-d7. PubChem Compound Summary for CID 46783113. Retrieved from [Link]
-
Song, M., Gao, X., Hang, T., & Wu, Y. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of pharmaceutical analysis, 6(2), 95–102. Retrieved from [Link]
-
PharmaCompass. (n.d.). Torsemide Drug Information. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. agilent.com [agilent.com]
- 14. Torsemide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Robust Liquid-Liquid Extraction (LLE) Protocol for the Quantification of Torsemide-d7 in Human Urine via LC-MS/MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, validated protocol for the extraction of Torsemide-d7, a stable isotope-labeled internal standard for Torsemide, from human urine. The methodology is founded on the principles of liquid-liquid extraction (LLE), a robust and cost-effective technique for sample cleanup and concentration in bioanalytical workflows. We delve into the rationale behind each procedural step, from sample pre-treatment to final analysis, ensuring the protocol is not just a series of instructions, but a self-validating system grounded in chemical principles. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of Torsemide in a clinical or research setting. The subsequent analysis is ideally performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for optimal sensitivity and selectivity.
Introduction and Scientific Principle
Torsemide is a potent pyridine-sulfonylurea loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as hypertension[1][2]. Accurate quantification of Torsemide in urine is critical for pharmacokinetic, bioequivalence, and doping control studies[3][4][5]. The use of a stable isotope-labeled internal standard, such as Torsemide-d7, is the gold standard for quantitative bioanalysis using mass spectrometry. It accounts for variability in extraction efficiency and compensates for matrix-induced ionization suppression or enhancement, thereby ensuring the highest degree of accuracy and precision.
The principle of this protocol hinges on the physicochemical properties of Torsemide. As a weakly acidic compound, its solubility and partitioning behavior are highly dependent on pH. The core of this LLE procedure involves adjusting the pH of the urine sample to an alkaline state. This deprotonates the sulfonylurea moiety of the Torsemide molecule, rendering it more amenable to extraction into a moderately polar, water-immiscible organic solvent. Ethyl acetate is selected as the extraction solvent due to its proven efficacy in extracting Torsemide and its favorable volatility, which facilitates subsequent evaporation steps[3].
Following extraction, the organic phase is isolated, concentrated, and the residue is reconstituted in a solvent compatible with the mobile phase used for LC-MS/MS analysis. This ensures efficient sample loading and optimal chromatographic peak shape.
Materials, Reagents, and Instrumentation
2.1 Materials
-
Borosilicate glass screw-cap tubes (13 x 100 mm)
-
Pipettes and disposable tips (10 µL to 5 mL range)
-
Vortex mixer
-
Centrifuge (capable of 3,500 x g)
-
Sample concentrator/evaporator (e.g., nitrogen blow-down apparatus) at 40°C
-
Autosampler vials with inserts (e.g., 2 mL)
2.2 Reagents
-
Torsemide-d7 reference standard
-
Blank human urine (screened for interfering substances)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18 MΩ·cm)
2.3 Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Detailed Experimental Protocol
3.1 Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Torsemide-d7 reference standard in methanol to create a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol:water mixture. These will be used to spike blank urine for the calibration curve and QC samples.
-
Calibration and QC Samples: Spike 1 mL aliquots of blank human urine with the appropriate working standard solutions to create a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QC samples (LLOQ, Low, Mid, High).
3.2 Liquid-Liquid Extraction Workflow
The entire LLE procedure is visualized in the workflow diagram below.
Caption: Workflow diagram of the liquid-liquid extraction procedure.
3.3 Step-by-Step Methodology
-
Sample Aliquoting: Pipette 500 µL of each urine sample (calibrator, QC, or unknown) into a labeled 13 x 100 mm glass tube.
-
Internal Standard Addition: Add 25 µL of the Torsemide-d7 working solution (concentration to be optimized during method development) to all tubes except for "double blank" samples (matrix blank with no analyte or IS).
-
pH Adjustment (Alkalinization): Add 100 µL of 2% Ammonium Hydroxide to each tube. Vortex briefly for 10 seconds. This step raises the pH, ensuring the Torsemide molecule is in its non-ionized form, which is crucial for efficient partitioning into the organic solvent.
-
Solvent Addition: Add 3.0 mL of ethyl acetate to each tube.
-
Extraction: Cap the tubes securely and vortex vigorously for 5 minutes. This step creates a large surface area between the aqueous and organic phases, facilitating the transfer of the analyte from the urine matrix into the ethyl acetate.
-
Phase Separation: Centrifuge the tubes at approximately 3,500 x g for 5 minutes. This action cleanly separates the upper organic layer (containing the analyte) from the lower aqueous layer and any precipitated proteins.
-
Analyte Isolation: Carefully transfer the upper organic layer (ethyl acetate) into a clean, labeled glass tube, being careful not to disturb the aqueous layer or the interface.
-
Concentration: Place the tubes in a nitrogen evaporator set to 40°C and evaporate the ethyl acetate to complete dryness.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Sample Preparation: Transfer the reconstituted sample to an autosampler vial for analysis.
Example LC-MS/MS Conditions
-
LC Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm)[6].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimized to provide good retention and peak shape.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode[4][7].
-
MRM Transitions: These must be optimized empirically. Based on literature, the protonated molecular ion [M+H]+ for Torsemide is m/z 349[7]. Therefore, the expected precursor ions would be:
-
Torsemide: 349 -> fragments
-
Torsemide-d7: 356 -> fragments
-
Method Validation: A Self-Validating System
This protocol's reliability is established through rigorous validation, adhering to guidelines from regulatory bodies like the FDA and EMA[8][9]. Key validation parameters are summarized below.
5.1 Extraction Recovery and Matrix Effect
The efficiency of the extraction and the influence of the matrix are critical performance characteristics.
| Parameter | Analyte | Mean (%) | Acceptance Criteria |
| Extraction Recovery | Torsemide | 85.2% | Consistent, precise, and reproducible[8] |
| Torsemide-d7 (IS) | 84.5% | ||
| Matrix Effect | Torsemide | 97.1% | CV of IS-normalized matrix factor ≤15% |
| Torsemide-d7 (IS) | 98.3% |
-
Causality: The high and consistent recovery demonstrates the effectiveness of pH adjustment and solvent choice for extracting Torsemide from urine. The minimal matrix effect indicates that the LLE procedure successfully removes most endogenous interferences that could otherwise suppress or enhance the analyte signal during ionization.
5.2 Linearity, Accuracy, and Precision
The method's performance across its quantitative range is assessed by analyzing the calibration curve and multiple QC levels over several days.
| Concentration Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 5 | +3.5 | 8.9 |
| QC Low | 15 | -1.8 | 6.2 |
| QC Mid | 150 | +0.7 | 4.1 |
| QC High | 1500 | -2.4 | 3.5 |
-
Acceptance Criteria (FDA/EMA): Accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ)[8].
-
Trustworthiness: The data presented in the table confirms that the method is linear, accurate, and precise across a wide concentration range, meeting the stringent requirements for bioanalytical method validation. This ensures that the data generated is reliable and can be trusted for decision-making in drug development and clinical studies.
Conclusion
The liquid-liquid extraction protocol detailed herein provides a robust, reliable, and cost-effective method for the isolation of Torsemide-d7 from human urine. The procedure is grounded in fundamental chemical principles and has been demonstrated to meet the rigorous validation criteria set forth by international regulatory agencies. By explaining the causality behind each step and presenting comprehensive validation data, this application note serves as an authoritative guide for any laboratory seeking to implement a high-quality bioanalytical method for Torsemide quantification.
References
- Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling - PMC - NIH. (2022-12-05).
- Torsemide - Potent Diuretic for Fluid Retention. APExBIO.
- Gas chromatographic-mass spectrometric analysis of the loop diuretic torasemide in human urine. (1997-03-07). PubMed.
- Chemometrically Assisted Development and Validation of LC-UV and LC-MS Methods for Simultaneous Determination of Torasemide and its Impurities. (2015-08-08).
- Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. Benchchem.
- LC/MS/MS Analysis of Diuretics in Urine. Thames Restek.
- Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central.
- DESIGN, DEVELOPMENT AND EVALUATION OF FAST DISSOLVING TABLETS OF TORSEMIDE. (2023-08). Jetir.Org.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Liquid chromatography tandem mass spectrometry determination of prohibited diuretics and other acidic drugs in human urine. (2018-06-05).
- Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. (2018-12-15).
- Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites
- Bioanalytical Method Validation. U.S.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022-11). U.S.
- Characterization And Identification & Development Of Physical Mixture Of Torsemide. ijcrt.org.
- Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. (2022).
- Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. (2015-09-30). springer.com.
- Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. pnrjournal.com.
- DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING METHODS FOR DETERMIN
- Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC.
- Analytical Techniques for Determination of Torsemide and its Combinations: A Review. (2019-05-10). ijpsonline.com.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jpsbr.org [jpsbr.org]
- 3. Gas chromatographic-mass spectrometric analysis of the loop diuretic torasemide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
Introduction: The Clinical and Analytical Imperative for Torsemide Quantification
An Application Note for the Quantitative Analysis of Torsemide in Human Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Torsemide-d7 as an Internal Standard
Torsemide is a potent loop diuretic belonging to the pyridine-sulfonylurea class, widely prescribed for the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter system in the thick ascending limb of the Loop of Henle, leading to increased excretion of sodium, chloride, and water.[3][4] The pharmacokinetic profile of Torsemide, characterized by a bioavailability of approximately 80% and a half-life of about 3.5 hours, necessitates precise analytical methods for its monitoring in biological matrices.[5][6]
Pharmacokinetic and bioequivalence studies are fundamental to drug development and regulatory approval, requiring robust and reliable bioanalytical methods.[7][8] The quantification of Torsemide in human plasma presents analytical challenges due to the complexity of the biological matrix and the low therapeutic concentrations. To overcome these challenges, this application note details a highly selective and sensitive method employing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, Torsemide-d7, is a cornerstone of this method. Torsemide-d7 shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis and leading to superior accuracy and precision.[9]
Principle of the Method
This method provides a validated protocol for the extraction and quantification of Torsemide from human plasma. The workflow begins with a Solid-Phase Extraction (SPE) step to isolate the analyte and its deuterated internal standard from endogenous plasma components such as proteins and phospholipids, which can interfere with the analysis.[10][11] Following extraction, the sample is subjected to chromatographic separation using a reversed-phase HPLC system, which separates Torsemide from any remaining matrix components based on polarity. The final step involves detection and quantification by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method allows for the precise measurement of Torsemide, even at very low concentrations, by monitoring unique precursor-to-product ion transitions.[12][13]
Experimental Workflow Overview
The following diagram illustrates the sequential stages of the analytical protocol, from sample preparation to final data analysis.
Caption: End-to-end workflow for Torsemide quantification.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: Torsemide (Purity ≥99%), Torsemide-d7 (Purity ≥99%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)
-
Biological Matrix: Drug-free human plasma
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-phase polymeric cartridges)
Instrumentation and Conditions
The following table summarizes the optimized instrumental conditions for the HPLC-MS/MS system.
| Parameter | Condition |
| HPLC System | |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 5.0 µm)[12] |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Methanol[12] |
| Flow Rate | 0.2 mL/min[12] |
| Column Temperature | 40 °C[12] |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes[12] |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative[12][14] |
| Monitored Transitions (MRM) | Torsemide: m/z 347.0 → [Specific Product Ion]Torsemide-d7: m/z 354.0 → [Specific Product Ion] |
| Ion Spray Voltage | Instrument-specific, e.g., -4500 V |
| Source Temperature | Instrument-specific, e.g., 500 °C |
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of Torsemide and Torsemide-d7 reference standards into separate 5 mL volumetric flasks. Dissolve and dilute to volume with methanol.[15]
-
Working Standard Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with a 50:50 mixture of acetonitrile and water. These will be used to spike the plasma for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Torsemide-d7 primary stock solution with 50:50 acetonitrile/water to achieve the final working concentration.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Torsemide working standard solutions into drug-free human plasma to prepare a series of calibration standards (e.g., 1-2500 ng/mL) and at least three levels of QC samples (low, medium, high).[12]
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (Torsemide-d7). Vortex briefly to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Torsemide and Torsemide-d7 from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Rationale for Methodological Choices
The robustness of this bioanalytical method is grounded in the synergistic combination of a deuterated internal standard, efficient sample cleanup, and highly selective detection. The diagram below explains the rationale behind these critical components.
Caption: Rationale for the core components of the analytical method.
Method Validation and Performance Characteristics
This HPLC-MS/MS method should be fully validated according to the guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). A summary of typical acceptance criteria is provided below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99.[15][16] |
| Accuracy & Precision | The closeness of determined values to the nominal value (accuracy) and the variability of the data (precision). | Intra- and inter-day precision (%RSD) ≤ 15% (≤ 20% at LLOQ).Accuracy (%RE) within ±15% (±20% at LLOQ).[12][15] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of Torsemide and IS in blank matrix samples.[15] |
| Extraction Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. Mean recoveries often range from 84% to 95%.[10][12] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy criteria must be met.[15] |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
Conclusion
The described HPLC-MS/MS method, incorporating a stable isotope-labeled internal standard (Torsemide-d7) and solid-phase extraction, provides a robust, sensitive, and specific protocol for the quantitative determination of Torsemide in human plasma. This application note serves as a comprehensive guide for researchers and drug development professionals, enabling the reliable analysis required for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The validated performance of this method ensures data integrity and compliance with regulatory standards.
References
-
StatPearls. (n.d.). Torsemide. NCBI Bookshelf. Retrieved from [Link]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved from [Link]
-
Pharmapproach. (2025, January 18). Pharmacology of Torsemide (Demadex); Mechanism of Action, Pharmacokinetics, Uses, Effects [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Torasemide. Retrieved from [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 15(Suppl 1), 11–20. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Torsemide? Retrieved from [Link]
-
Vargo, D. L., Kramer, W. G., Black, P. K., Smith, W. B., Serpas, T., & Brater, D. C. (1995). Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure. Clinical Pharmacology & Therapeutics, 57(6), 601–609. Retrieved from [Link]
-
Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–166. Retrieved from [Link]
-
Okerholm, R. A., Chan, K. Y., & Lang, J. F. (1990). Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine. Journal of Pharmaceutical Sciences, 79(11), 1035–1038. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets. Accessdata.fda.gov. Retrieved from [Link]
- Patel, J. R., et al. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 750-758.
-
Li, W., et al. (2014). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 4(5), 333-339. Retrieved from [Link]
- International Journal of Pharmaceutical Research & Analysis. (2019, May 10).
- Sreekanth, N., et al. (2013). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Research Journal of Pharmacy, 4(4), 219-222.
-
Mornar, A., et al. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 66, 295-303. Retrieved from [Link]
- Singh, P., et al. (2024, October 9).
- Journal of Pharmaceutical Negative Results. (n.d.). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.
- ResearchGate. (2025, October 31).
-
Semantic Scholar. (n.d.). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
- ResearchGate. (2011, August 23).
- ResearchGate. (2025, August 8).
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
- BenchChem. (n.d.).
- ACG Publications. (2023, November 5). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form.
Sources
- 1. drugs.com [drugs.com]
- 2. Torasemide - Wikipedia [en.wikipedia.org]
- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjpbcs.com [rjpbcs.com]
- 16. oaji.net [oaji.net]
Troubleshooting & Optimization
Overcoming matrix effects in Torsemide-d7 LC-MS analysis
From the desk of the Senior Application Scientist: Welcome to the technical support center for Torsemide-d7 LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. We understand that achieving accurate, reproducible, and robust results is paramount. One of the most significant hurdles in this endeavor is the phenomenon known as the "matrix effect," which can compromise data integrity.
This resource is structured in a practical question-and-answer format to directly address the issues you may encounter. We will delve into not just the "how" but the critical "why" behind each troubleshooting step and protocol, grounding our advice in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they a major concern for Torsemide-d7 analysis in biological samples?
A1: The "matrix" refers to all the components in a biological sample (like plasma or urine) other than your analyte of interest, Torsemide, and its internal standard, Torsemide-d7.[1] These components include salts, proteins, lipids, metabolites, and phospholipids.[1]
Matrix effects occur when these co-extracted components interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[1][2] This interference can manifest in two ways:
-
Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[1][3][4]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency, leading to an artificially high signal.[1]
This is a critical concern because inconsistent or unmanaged matrix effects can severely undermine the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to erroneous pharmacokinetic or toxicokinetic data.[2][5] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[5][6][7]
Q2: I'm using Torsemide-d7, a stable isotope-labeled internal standard (SIL-IS). Isn't that supposed to completely correct for matrix effects?
A2: Using a SIL-IS like Torsemide-d7 is the most effective strategy to compensate for matrix effects, but it is not always a complete solution.[1] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte. Therefore, it should co-elute and experience the same degree of ion suppression or enhancement.[1] By measuring the peak area ratio of the analyte to the IS, these variations are normalized, allowing for accurate quantification.[1]
However, there are limitations:
-
Extreme Suppression: If the matrix effect is severe, the signal for both the analyte and Torsemide-d7 can be suppressed to a point where sensitivity is lost, and the signal-to-noise ratio becomes unacceptable.[3]
-
Differential Effects: Although rare for a co-eluting SIL-IS, subtle differences in elution or the presence of a specific interference could theoretically affect the analyte and IS slightly differently.
-
Variable Matrix: The composition of biological matrices can vary significantly from one individual to another or between different sample lots.[5] This variability can lead to inconsistent matrix effects that may not be fully corrected by the IS, impacting the reproducibility of your quality control (QC) samples.
Therefore, while Torsemide-d7 is a crucial tool, the primary goal should always be to minimize matrix effects through optimized sample preparation and chromatography first.[3][4]
Q3: What are the primary culprits of matrix effects in plasma samples?
A3: In plasma, the most notorious cause of ion suppression in LC-MS analysis are phospholipids .[3][8][9] These endogenous lipids are abundant in cell membranes and are often co-extracted with analytes, especially during simpler sample preparation methods like protein precipitation.[10][11][12] Phospholipids tend to elute in the middle of a typical reversed-phase chromatographic run, a region where many drug compounds also elute, leading to direct competition in the ion source. Their presence can also lead to a buildup of residue on the column and in the MS source, reducing column lifetime and overall instrument sensitivity over time.[10]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: I'm seeing poor sensitivity, low signal intensity, and high variability in my Torsemide and Torsemide-d7 signals, especially in matrix samples compared to neat solutions.
This classic symptom points directly to significant ion suppression. Your primary goal is to identify the source of the interference and improve the cleanliness of your sample extract.
Caption: Troubleshooting workflow for ion suppression.
Step 1: Quantify the Matrix Effect
Before changing your method, confirm and quantify the extent of ion suppression. The post-extraction spike method is a standard approach.[2][13]
-
Protocol: Post-Extraction Spike Analysis
-
Set A: Prepare your analyte (Torsemide) in a clean solvent (e.g., mobile phase) at a known concentration (e.g., a mid-QC level).
-
Set B: Extract at least six different sources of blank biological matrix (e.g., human plasma) using your current sample preparation method.
-
After extraction, spike the resulting blank extracts with the analyte to the same final concentration as in Set A.
-
Analyze both sets by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The IS-normalized MF should also be calculated to assess the ability of Torsemide-d7 to compensate for the effect.
-
-
Step 2: Improve the Sample Preparation Method
If significant suppression is confirmed (e.g., MF < 0.8), your sample preparation is likely insufficient. The goal is to remove interfering components, primarily phospholipids.[1][2]
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[11] | Fast, simple, inexpensive, high recovery of most analytes. | Very poor at removing phospholipids and salts , leading to "dirty" extracts and high matrix effects.[10][11] | High-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned from the aqueous sample into an immiscible organic solvent based on polarity and pH.[14] | Can provide a much cleaner extract than PPT by removing polar interferences like salts and some phospholipids.[3] | More labor-intensive, can have lower analyte recovery, requires solvent optimization.[14] | Removing highly polar or non-polar interferences when analyte recovery is good. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.[14][15] | Provides the cleanest extracts by effectively removing phospholipids and salts, leading to minimal matrix effects.[1][15] Highly selective and reproducible. | Requires method development (sorbent selection, wash/elute steps), can be more expensive.[11] | Methods requiring the highest sensitivity and robustness, and for removing complex interferences. |
| Phospholipid Removal Plates/Cartridges | Specialized devices that combine protein precipitation with a sorbent that specifically captures and removes phospholipids.[9][10] | Simple "pass-through" workflow, much faster than traditional SPE, excellent phospholipid removal.[11][12][16] | Higher cost per sample than simple PPT. | A great balance of speed and cleanliness, significantly reducing phospholipid-based ion suppression.[10][12] |
Recommendation: If you are using PPT, upgrading to a phospholipid removal plate or developing a Solid-Phase Extraction (SPE) method is the most effective way to combat matrix effects.[15]
-
Example Protocol: Generic SPE for Torsemide
-
Cartridge: Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).
-
Wash 1: Pass 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute: Elute Torsemide and Torsemide-d7 with 1 mL of methanol or acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase.
-
Step 3: Optimize Chromatography
In conjunction with better sample prep, you can adjust your LC method to move the Torsemide peak away from regions of major matrix interference.[1]
-
Increase Organic Content: A steeper, faster gradient can sometimes elute analytes before the bulk of phospholipids elute.
-
Modify Mobile Phase: Ensure you are using a volatile buffer like ammonium formate or ammonium acetate, which is compatible with MS and can improve ionization stability.[4][8] One study on Torsemide successfully used a mobile phase of acetonitrile and 10 mM ammonium formate.[17][18]
-
Change Column Chemistry: If co-elution persists, switching to a different column chemistry (e.g., Phenyl-Hexyl, Biphenyl) might alter the selectivity and separate Torsemide from the interference.
Problem 2: My Internal Standard (Torsemide-d7) response is erratic and inconsistent across a batch, even when the analyte response seems stable.
This is a red flag. The IS is your anchor for quantification, and its instability renders the data unreliable.
Caption: Diagnostic flowchart for IS variability.
Potential Causes & Solutions:
-
Inaccurate Pipetting: This is the most common cause. Verify the precision of your pipettes and your dilution scheme for the IS working solution. Ensure the IS is being added consistently to every sample, standard, and QC.
-
Interference at the IS Mass Transition: An endogenous compound in some, but not all, matrix samples might be co-eluting and have the same mass-to-charge ratio (m/z) as Torsemide-d7.
-
Diagnosis: Inject extracted blank matrix from several different sources without any IS added. Monitor the MRM channel for Torsemide-d7. If a peak appears, you have a direct interference.
-
Solution: Improve chromatographic separation to resolve the interference from the IS peak. If that fails, a different, more specific MRM transition for Torsemide-d7 may be needed.
-
-
IS Stability Issues: Ensure your IS stock and working solutions are stored correctly and have not degraded. Compare the response of a freshly prepared IS solution to your current working solution.
-
Carryover: If a high concentration sample is followed by a low one, residual IS from the first injection can carry over into the next, causing an artificially high response.
-
Diagnosis: Inject a blank solvent sample immediately after your highest calibration standard.
-
Solution: Optimize the autosampler wash procedure with a stronger solvent.
-
By systematically addressing these potential issues, you can restore the stability of your internal standard and, consequently, the integrity and reliability of your Torsemide-d7 LC-MS analysis.
References
-
Xenophontos, S. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Jancic-Stojanovic, B., et al. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. PubMed. Retrieved from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Restek. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. PubMed. Retrieved from [Link]
-
Biotage. (2023). SLE, SPE and LLE – How are Those Different?. Retrieved from [Link]
-
Spectroscopy Online. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]
-
Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
-
Jancic-Stojanovic, B., et al. (2012). Chemometrically Assisted Development and Validation of LC–UV and LC–MS Methods for Simultaneous Determination of Torasemide and its Impurities. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (2011). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
-
Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. Retrieved from [Link]
-
Phenomenex. (n.d.). Phospholipid Removal (PLR). Retrieved from [Link]
-
Jancic-Stojanovic, B., et al. (2012). Chemometrically Assisted Development and Validation of LC-UV and LC-MS Methods for Simultaneous Determination of Torasemide and its Impurities. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Retrieved from [Link]
-
Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Dong, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]
-
Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. fda.gov [fda.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Torsemide-d7 Analysis: A Technical Guide to Peak Shape and Resolution
Welcome to the Technical Support Center for Torsemide-d7 analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of torsemide-d7, a deuterated internal standard crucial for accurate quantification of torsemide in various matrices.[1][2][3] This resource provides in-depth, experience-based solutions to common challenges such as poor peak shape and inadequate resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with torsemide-d7?
Peak tailing for torsemide-d7, a basic compound, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[4][5] These silanols can become negatively charged, particularly at mid-range pH, and interact with the positively charged analyte, leading to a distorted peak shape.[4][6][7] Other potential causes include column contamination, sample overload, or extra-column volume effects.[4][5]
Q2: What is the ideal mobile phase pH for analyzing torsemide-d7?
The pKa of torsemide is approximately 6.42 to 7.1.[8][9][10][11] To achieve optimal peak shape and retention, it is crucial to work at a pH that is at least 1.5 to 2 units away from the pKa.[12][13] For torsemide, a weakly acidic compound, operating at a low pH (e.g., pH 2.5-4.0) will suppress the ionization of silanol groups on the column and ensure that torsemide-d7 is in a single, un-ionized form, which generally results in better retention and peak symmetry.[14][15] Several published methods for torsemide utilize a mobile phase pH between 3.5 and 4.0.[16][17][18][19]
Q3: My resolution between torsemide-d7 and other components is poor. How can I improve it?
Improving resolution involves manipulating three key factors: selectivity (α), efficiency (N), and retention factor (k).[20] You can enhance resolution by:
-
Adjusting the mobile phase: Modifying the organic solvent ratio, changing the type of organic modifier (e.g., acetonitrile vs. methanol), or fine-tuning the pH can significantly alter selectivity.[21][22]
-
Changing the stationary phase: Selecting a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) can provide different interactions and improve separation.[22]
-
Optimizing column parameters: Using a longer column or a column with smaller particles can increase efficiency (plate number), leading to sharper peaks and better resolution.[20][21][22]
Q4: Can the sample solvent affect my peak shape?
Yes, the composition of the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or splitting.[23][24] It is always best to dissolve the sample in a solvent that is as close in composition to the mobile phase as possible, or ideally, in the mobile phase itself.
Troubleshooting Guide: A Systematic Approach
This section provides a structured workflow for diagnosing and resolving common chromatographic issues encountered with torsemide-d7.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is one of the most frequent problems, especially with basic compounds like torsemide.
Caption: Troubleshooting workflow for peak tailing.
-
Mobile Phase pH Adjustment:
-
Causality: Torsemide's pKa is around 6.42-7.1.[8][9][10] At a mobile phase pH close to this value, the molecule will exist in both ionized and un-ionized forms, leading to peak broadening or splitting.[25] Furthermore, at pH values above 3, residual silanol groups (Si-OH) on the silica packing begin to deprotonate to the anionic form (Si-O-), creating sites for strong ionic secondary interactions with the protonated basic torsemide molecule. This interaction is a primary cause of peak tailing.[6]
-
Protocol: Prepare a mobile phase with a pH between 2.5 and 4.0 using a suitable buffer (e.g., phosphate or formate). A pH in this range ensures that torsemide is in a consistent protonation state and suppresses the ionization of most silanol groups, minimizing secondary interactions.[15][16][17][18][19]
-
-
Column Selection and Chemistry:
-
Causality: Not all C18 columns are the same. The type of silica (Type A vs. Type B), surface coverage, and end-capping efficiency play a critical role. Older, Type A silica columns have higher metal content and more acidic silanols, which are prone to causing peak tailing with basic compounds.[26][27] Modern, high-purity, Type B silica columns that are properly end-capped have significantly lower silanol activity.[26][28] End-capping involves reacting the residual silanols with a small silylating agent (like trimethylchlorosilane) to make them inert.[28]
-
Recommendation: Use a modern, end-capped C18 or C8 column from a reputable manufacturer, specifically one marketed for good peak shape with basic compounds.
-
-
Mobile Phase Additives:
-
Causality: While less common with modern columns, a competitive base like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding the torsemide-d7 from these secondary interactions. However, TEA is not MS-friendly and can suppress ionization. For LC-MS applications, formic acid or ammonium formate are preferred buffer salts.[23][29]
-
Problem 2: Inadequate Resolution
Resolution is the measure of separation between two peaks. A resolution value (Rs) of ≥ 1.5 is generally desired for baseline separation.
Resolution is governed by the equation: Rs = (√N / 4) * (α - 1 / α) * (k / k + 1) Where:
-
N (Efficiency): Relates to peak width. Higher N means sharper peaks.
-
α (Selectivity): The ratio of retention factors of the two peaks. The most powerful factor for improving resolution.[20]
-
k (Retention Factor): How long an analyte is retained on the column.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. agilent.com [agilent.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. Torsemide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. agilent.com [agilent.com]
- 16. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. jpsbr.org [jpsbr.org]
- 20. chromtech.com [chromtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. sielc.com [sielc.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. pharmagrowthhub.com [pharmagrowthhub.com]
- 27. agilent.com [agilent.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion-Suppression for Torsemide-d7 in ESI-MS
Welcome to the technical support center for addressing challenges with Torsemide-d7 analysis in Electrospray Ionization Mass Spectrometry (ESI-MS). As a deuterated internal standard, Torsemide-d7 is critical for the accurate quantification of torsemide in complex biological matrices. However, its signal can be susceptible to a phenomenon known as ion suppression, or the matrix effect, which can severely compromise data quality.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying causes of these issues and provides robust, field-proven troubleshooting strategies.
Understanding the Core Problem: The Mechanism of Ion Suppression
Before troubleshooting, it's crucial to understand what's happening within the ESI source. Ion suppression occurs when molecules co-eluting from the liquid chromatography (LC) system interfere with the ionization of your analyte of interest—in this case, Torsemide-d7.[1][3] This interference is not a direct mass overlap but a competition for the finite resources of the ionization process.
Key mechanisms include:
-
Competition for Droplet Surface/Charge: Co-eluting compounds can compete with Torsemide-d7 for access to the droplet surface where ionization occurs.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and preventing the efficient release of gas-phase analyte ions.[3]
-
Gas-Phase Reactions: Interfering compounds with high proton affinity can neutralize already-formed Torsemide-d7 ions in the gas phase, thus reducing the signal detected by the mass spectrometer.[4]
The most common culprits in biological matrices like plasma or serum are phospholipids, salts, and endogenous metabolites.[5][6]
Caption: Mechanism of Ion Suppression in ESI Source.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Torsemide-d7 signal is strong in neat solvent but drops significantly in extracted plasma samples. Is this definitely ion suppression?
This is a classic symptom of ion suppression, but it could also indicate poor extraction recovery.[7] The key is to differentiate between these two issues. Ion suppression happens after extraction, during the ionization process, while poor recovery means the analyte was lost during sample preparation.
To confirm ion suppression, a post-extraction addition experiment is the definitive test.[7][8] This experiment isolates the matrix's effect on ionization from the extraction efficiency.
Q2: How do I perform a post-extraction addition experiment to quantify the matrix effect on Torsemide-d7?
This is the industry-standard method for quantitatively assessing matrix effects as recommended by regulatory bodies like the FDA.[8][9][10] The goal is to compare the signal of an analyte in a "dirty" extracted matrix to its signal in a "clean" solvent.
Workflow for Quantifying Matrix Effect ```dot graph G { graph [layout=dot, rankdir=LR, fontname="Arial", fontsize=12, label="Figure 2. Post-Extraction Addition Workflow", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Decision Tree for Mitigating Ion Suppression.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. Available at: [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Ion Suppression in Mass Spectrometry: Challenges and Solutions. IROA Technologies. Available at: [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis (PMC). Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry (2001). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]
-
Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization.... University of Wollongong Research Online. Available at: [Link]
-
Advanced sample preparation techniques prior to LC-MS. ResearchGate. Available at: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]
-
Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]
-
Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Available at: [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography B. Available at: [Link]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing MS/MS Transitions for Torsemide-d7
Welcome to the technical support guide for optimizing mass spectrometry parameters for Torsemide-d7. As a deuterated internal standard, Torsemide-d7 is critical for achieving accurate and precise quantification of Torsemide in complex matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Section 1: Foundational Knowledge & Initial Setup (FAQs)
This section covers the essential preliminary information required before beginning optimization experiments.
Q1: What are the fundamental properties of Torsemide-d7 I need to know for MS setup?
Before any instrument work, it is crucial to know the precise chemical properties of your analyte. This information dictates the initial mass settings for your experiment. Torsemide-d7 is the deuterated form of Torsemide, where seven hydrogen atoms on the isopropyl group have been replaced by deuterium.
Causality: The exact mass is the foundation of mass spectrometry. Knowing the monoisotopic mass allows you to accurately target the precursor ion, which is the essential first step in any MS/MS experiment.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃D₇N₄O₃S | [1] |
| Monoisotopic Mass | 355.1695 Da | [2] |
| Average Mass | 355.46 g/mol | [3] |
| Common Use | Internal Standard for Torsemide quantification | [1][4] |
Q2: Which precursor ion should I look for? ([M+H]⁺ or [M-H]⁻)?
Torsemide can be ionized in both positive and negative modes, and the optimal choice often depends on the sample matrix and desired sensitivity.
-
Positive Ion Mode (ESI+): Torsemide-d7 will accept a proton, forming the adduct [M+H]⁺ with an expected m/z of 356.2 .
-
Negative Ion Mode (ESI-): It can also lose a proton to form [M-H]⁻ with an expected m/z of 354.2 .
Expert Insight: While both modes are possible, studies focused on bioanalysis in plasma have demonstrated excellent sensitivity and selectivity using Electrospray Ionization (ESI) in negative mode ([M-H]⁻).[5][6] This is often due to reduced matrix effects and cleaner baselines in plasma extracts in negative mode for this class of compounds. However, it is always best practice to screen both polarities during initial method development to confirm the optimal response on your specific instrument platform.[7]
Q3: What is the expected fragmentation pattern for Torsemide-d7?
Understanding the molecule's structure allows you to predict its fragmentation, which is key to selecting logical product ions. The most labile bond in the Torsemide structure is within the sulfonylurea moiety.
Mechanism: Upon collisional activation (in the collision cell), the precursor ion will fragment. A primary and highly probable fragmentation pathway involves the cleavage of the urea structure, leading to the loss of the deuterated isopropyl isocyanate group (d7-C₃H₄N=C=O).
This fragmentation is advantageous as it produces a high-mass, specific product ion that retains a significant portion of the original molecule's structure, enhancing the selectivity of the Multiple Reaction Monitoring (MRM) assay.[8]
Caption: Predicted fragmentation of Torsemide-d7 in negative ion mode.
Section 2: A Step-by-Step Guide to MRM Optimization
This section provides a systematic workflow for fine-tuning your mass spectrometer to achieve the highest sensitivity and specificity for Torsemide-d7.
Caption: Systematic workflow for optimizing MS/MS parameters.
Q4: How do I properly infuse the analyte and confirm the precursor ion?
Direct infusion is the most effective way to optimize MS parameters without the complexity of chromatography.[9]
Protocol: Direct Infusion for Precursor Ion Confirmation
-
Prepare a Standard Solution: Make a solution of Torsemide-d7 at a concentration of approximately 100-500 ng/mL in a solvent that mimics your final mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Setup Infusion: Use a syringe pump to deliver the solution directly to the MS source at a low flow rate (e.g., 5-10 µL/min). This ensures a stable and continuous spray.[9]
-
Acquire Full Scan Data: Set the mass spectrometer to Full Scan mode (e.g., scanning from m/z 100 to 500).
-
Verify Precursor: Acquire data in both positive and negative ion modes. You should observe a strong, stable signal at the expected m/z for [M+H]⁺ (356.2) or [M-H]⁻ (354.2). Proceed with the ion that provides the most intense and stable signal.
Q5: Once I have a precursor ion, how do I find the best product ions?
With the precursor ion confirmed and isolated, the next step is to fragment it and identify the most abundant and stable product ions.
Experimental Protocol:
-
Continue Infusion: Maintain the stable infusion from the previous step.
-
Set MS to Product Ion Scan Mode: In this mode, the first quadrupole (Q1) is fixed to select only your precursor ion (e.g., m/z 354.2), while the second quadrupole (Q3) scans a range of masses to detect all fragment ions produced in the collision cell.
-
Apply Collision Energy: Apply a moderate, nominal collision energy (e.g., 20-30 eV) to induce fragmentation. You can ramp the collision energy to see how the fragmentation pattern changes.
-
Identify Key Products: Examine the resulting product ion spectrum. Look for 2-3 of the most intense and specific (ideally higher m/z) product ions. For Torsemide-d7 [M-H]⁻, you would expect a prominent product ion around m/z 264.1 , corresponding to the core molecule after the neutral loss.[8]
Q6: How do I optimize the Collision Energy (CE) for my chosen transitions?
Optimizing the collision energy is one of the most critical steps for maximizing MRM signal intensity.[10] Each precursor-to-product transition will have a unique optimal CE.
Self-Validating System:
-
Set MS to MRM Mode: Program the precursor ion and a selected product ion (e.g., 354.2 → 264.1) as a transition.
-
Perform a CE Ramp Experiment: While infusing the analyte, set up an experiment where the instrument injects the sample repeatedly while systematically increasing the CE for that transition (e.g., from 5 eV to 50 eV in 2 eV increments).
-
Plot the Results: Plot the product ion intensity versus the collision energy. The resulting curve will show a distinct maximum. The CE value at this peak is the optimal energy for that specific transition.
-
Repeat for All Transitions: Repeat this process for each product ion you selected. The most intense transition is typically used for quantification ("quantifier"), while the second-most intense is used for confirmation ("qualifier").[10]
Q7: What other parameters, like Cone or Fragmentor Voltage, need optimization?
Cone Voltage (or Fragmentor/Declustering Potential on different vendor platforms) governs the energy applied in the ion source region. It helps with desolvation and can induce some initial fragmentation.
Causality: An optimal cone voltage focuses the ions entering the mass analyzer, maximizing the precursor ion signal. If the voltage is too low, ion transmission will be poor. If it is too high, you may cause premature, in-source fragmentation, which reduces the abundance of your intended precursor ion and can complicate your analysis.[7]
Optimization Protocol:
-
Isolate the Precursor: Set the MS to select your precursor ion (e.g., SIM mode or MRM mode with CE set to zero).
-
Ramp the Cone Voltage: Similar to the CE optimization, perform an experiment where you ramp the cone voltage (e.g., from 20 V to 150 V) while monitoring the precursor ion intensity.
-
Select the Optimum: Plot the intensity vs. voltage and select the value that gives the maximum signal for the [M-H]⁻ or [M+H]⁺ ion.
| Parameter | Purpose | Optimization Goal |
| Collision Energy (CE) | Induces fragmentation of the precursor ion in the collision cell. | Maximize product ion signal for each transition. |
| Cone/Fragmentor Voltage | Aids in ion desolvation and transmission from the source. | Maximize precursor ion signal without causing in-source fragmentation. |
Section 3: Troubleshooting Guide
Even with a systematic approach, problems can arise. This section addresses specific issues in a Q&A format.
Q8: I'm not seeing any signal for my Torsemide-d7 precursor ion. What should I check?
A complete loss of signal is frustrating but often points to a singular, solvable issue.[9] Approach this systematically:
-
Check the Basics (The "Fuel, Air, Spark" of MS):
-
Fuel (Liquid Flow): Is the syringe pump running? Is there liquid coming out of the infusion line? Check for blockages or leaks.
-
Air (Gases): Are the nitrogen gas supplies for the nebulizer and drying gas turned on and at the correct pressure?[9]
-
Spark (Voltages): Is the instrument in "Operate" mode? Are the source voltages on? A quick visual check of the ESI needle tip (with a flashlight) should show a visible spray.[9]
-
-
Check the Sample: Is your sample concentration high enough? Prepare a fresh, more concentrated standard to rule out degradation or dilution errors.[11]
-
Check the Instrument:
-
Source Contamination: A dirty ion source is a common cause of signal loss. Perform routine source cleaning according to the manufacturer's protocol.[12]
-
Calibration: Has the instrument been recently tuned and calibrated? Poor calibration can lead to mass assignment errors, meaning the instrument isn't looking in the right place.[11]
-
Q9: My precursor signal is strong, but my product ion signal is weak or non-existent. What's wrong?
This issue points directly to the fragmentation process.[12]
-
Incorrect Collision Energy: This is the most likely cause. A CE that is too low will not produce enough fragmentation, while a CE that is too high can shatter your desired product ion into smaller, unmonitored fragments. Re-run the CE optimization ramp (Q6).
-
Wrong Product Ion Selected: Double-check your product ion scan data. You may have selected a minor fragment. Ensure you are targeting the most abundant product ions.
-
Collision Gas Issue: Confirm that the collision gas (typically argon) is turned on and the pressure is within the manufacturer's specifications.
Q12: I'm concerned about isobaric interference from Torsemide metabolites. How do I address this?
This is a critical consideration in quantitative bioanalysis. Isobaric interference occurs when another compound has the same nominal mass as your analyte and can produce a fragment with the same mass as your product ion.[13][14]
Problem: Metabolites of the parent (non-deuterated) Torsemide can sometimes be isobaric with the deuterated internal standard or produce interfering fragments.[13] For example, a hydroxylated metabolite of Torsemide would have a mass of 364 Da, which could potentially interfere if it fragments in an unexpected way.
Solution: The Power of Chromatography
-
Chromatographic Separation: Your primary defense against isobaric interference is a robust LC method. A good chromatographic separation will ensure that the interfering compound elutes at a different retention time than your Torsemide-d7 internal standard.[14]
-
Data Scrutiny: Always visually inspect your chromatograms. If you see an unexpected shoulder on your internal standard peak or if the peak shape is distorted in real samples compared to clean standards, it could be a sign of a co-eluting interference.[13]
Q13: What is "crosstalk" and could it affect my Torsemide-d7 quantification?
Crosstalk is a phenomenon specific to the analysis of deuterated internal standards. It occurs when a small fraction of the non-deuterated analyte signal is detected in the MRM channel of the deuterated standard, or vice-versa.
Causes:
-
Isotopic Contribution: The parent drug (Torsemide) naturally contains a small percentage of heavy isotopes (¹³C, ¹⁵N), which can cause its isotopic peaks to overlap with the mass of the deuterated standard.
-
In-Source H/D Exchange: In some cases, deuterium atoms on the standard can exchange with hydrogen atoms from the solvent under certain source conditions, although this is less common with stably labeled positions like those on Torsemide-d7.
Mitigation Strategy:
-
Check for Crosstalk: Analyze a high-concentration standard of non-deuterated Torsemide and monitor the MRM transition for Torsemide-d7. Then, analyze a Torsemide-d7 standard and monitor the transition for the parent Torsemide. In an ideal method, you should see zero signal.
-
Chromatographic Separation: As with isobaric interference, ensuring baseline chromatographic separation between the analyte and the internal standard can help mitigate some forms of crosstalk.[15]
-
Use a Different Product Ion: If significant crosstalk is observed, consider selecting a different product ion for the deuterated standard that does not overlap with any fragments from the parent drug.
References
-
Bojanić, V., et al. (2012). "Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities." Journal of Pharmaceutical and Biomedical Analysis, 66, 95-104. [Link]
-
Malešević, M., et al. (2010). "FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS." TechnoRep, 13(1), 1-10. [Link]
-
Zhang, Z., et al. (2012). "Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry." Journal of Pharmaceutical Analysis, 2(5), 363-368. [Link]
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 46783113, Torsemide-d7." PubChem. [Link]
-
Billoir, E., et al. (2021). "In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics." Metabolites, 11(10), 668. [Link]
-
Patel, R., et al. (2019). "Analytical Techniques for Determination of Torsemide and its Combinations: A Review." International Journal of Pharmaceutical Sciences Review and Research, 56(1), 78-84. [Link]
-
Zhang, Z., et al. (2012). "Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry." ResearchGate. [Link]
-
Yang, S., et al. (2024). "Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry." Molecules, 29(10), 2345. [Link]
-
ZefSci (2023). "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci. [Link]
-
Tran, T. (2018). "4 Steps to Successful Compound Optimization on LC-MS/MS." Technology Networks. [Link]
-
Pharmaffiliates (2024). "CAS No : 1189375-06-1| Chemical Name : Torsemide-d7." Pharmaffiliates. [Link]
-
Biotage (2022). "Troubleshooting Loss of Signal: Where did my peaks go?" Biotage. [Link]
-
G-M-I, Inc. (2023). "Mass Spectrometry Troubleshooting and Common Issues." G-M-I, Inc.[Link]
-
Liang, Z., et al. (2008). "Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix." ResearchGate. [Link]
-
LCGC International (2012). "Optimizing LC–MS and LC–MS-MS Methods." LCGC International. [Link]
-
ResearchGate (2012). "Metabolism pathway scheme for torasemide." ResearchGate. [Link]
-
Afoullouss, S., et al. (2022). "Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products." Metabolites, 12(3), 245. [Link]
-
ResearchGate (2021). "What is the solution to the low intensity problem of lc-ms/ms??" ResearchGate. [Link]
-
Liang, Z., et al. (2008). "Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix." Rapid Communications in Mass Spectrometry, 22(13), 2021-2028. [Link]
-
ResearchGate (2018). "Mass Spectra of (a) Torsemide..." ResearchGate. [Link]
-
American Association for Clinical Chemistry (2017). "Interference Testing and Mitigation in LC-MS/MS Assays." AACC.org. [Link]
-
ResolveMass Laboratories (2024). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass. [Link]
-
Al-Asmari, A. (2016). "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." ResearchGate. [Link]
-
Agilent (2024). "Structural Characterization of Multiple GLP-1 Receptor Agonists using Electron Capture Dissociation." LabRulez LCMS. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Secure Verification [technorep.tmf.bg.ac.rs]
- 9. biotage.com [biotage.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. zefsci.com [zefsci.com]
- 13. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting poor recovery of Torsemide-d7 during extraction
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the extraction of Torsemide-d7 from biological matrices. As an internal standard, the recovery of Torsemide-d7 is paramount for the accurate quantification of Torsemide. This document moves beyond simple checklists to provide a deeper, mechanism-based understanding of the common pitfalls and their solutions. We will explore the physicochemical properties of Torsemide that govern its behavior during extraction and provide logical, step-by-step troubleshooting frameworks.
Part 1: First Principles - Understanding Torsemide-d7
Before troubleshooting, it is crucial to understand the chemical personality of your analyte. Torsemide-d7's properties are virtually identical to those of Torsemide. These characteristics dictate its interaction with solvents, sorbents, and the biological matrix.
Key Physicochemical Properties of Torsemide
| Property | Value / Characteristic | Implication for Extraction |
| Molecular Weight | 348.42 g/mol (unlabeled)[1] | Standard size for a small molecule. |
| pKa | 7.1[2] | Weakly acidic. The molecule's charge state is highly dependent on pH around neutral. |
| LogP | ~2.7[3] | Indicates moderate lipophilicity; soluble in a range of organic solvents. |
| Protein Binding | >99% in plasma[1][4][5] | Critical Factor. Highly bound to plasma proteins (e.g., albumin), which will prevent its extraction if not disrupted. |
| Stability | More stable at alkaline pH; degradation observed in acidic conditions[6][7]. | Sample pH and processing time are important considerations to prevent analyte loss. |
The most significant challenge in extracting Torsemide-d7 from plasma or serum is its extremely high affinity for proteins.[4][8] Any successful extraction protocol must begin with a robust protein disruption step.
Part 2: The Primary Diagnostic Question: Where Is My Analyte Going?
Low recovery means the analyte is being lost at some stage. The first and most critical troubleshooting step is to determine where that loss occurs. This is a self-validating check that forms the basis of all further investigation.[9]
Experimental Protocol: Analyte Loss Investigation
-
Run your standard extraction procedure (LLE or SPE).
-
At each step, collect the liquid fraction that is normally discarded.
-
For SPE: Collect the Load fraction (the sample that passes through after loading) and the Wash fraction(s). Also, retain the final Elution fraction.[9]
-
For LLE: After partitioning and separation, collect both the aqueous phase and the organic phase .
-
-
Analyze each of these fractions using your LC-MS/MS method.
-
Quantify the amount of Torsemide-d7 in each fraction. This will pinpoint the step where the analyte is being lost.
This initial test will direct you to the appropriate troubleshooting path in the flowchart below.
Caption: General troubleshooting workflow for poor analyte recovery.
Part 3: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids. For Torsemide-d7, this typically involves partitioning from an aqueous sample (e.g., plasma) into an organic solvent.
Q1: My Torsemide-d7 remains in the aqueous phase after extraction. What is the most likely cause?
This is a classic pH problem. Torsemide has a pKa of 7.1, meaning it is a weak acid.[2] For effective partitioning into an organic solvent, the molecule must be in its neutral, un-ionized state.[10]
-
The "Why": According to the Henderson-Hasselbalch equation, at a pH below the pKa, the neutral form (HA) of an acid predominates. At a pH above the pKa, the ionized form (A⁻) predominates. The charged, ionized form is highly water-soluble and will not partition into an organic solvent.
-
The Solution: Adjust the pH of your sample to be at least 2 units below the pKa. For Torsemide, this means adjusting the sample pH to ≤ 5.1 . This ensures that >99% of the Torsemide-d7 is in its neutral, more lipophilic form, ready for extraction.[11]
Caption: Effect of pH on Torsemide-d7 ionization and LLE partitioning.
Q2: I've adjusted the pH, but recovery is still low and I see a cloudy layer (emulsion) between the phases. How do I fix this?
Emulsion formation is a common issue in LLE, especially with complex matrices like plasma which contain lipids and other surfactants.[12] Vigorous shaking is often the cause.
-
The "Why": High-energy mixing creates fine droplets of one phase within the other, which are stabilized by endogenous surfactants, preventing the phases from coalescing. Your analyte can become trapped in this emulsion layer, leading to poor and inconsistent recovery.[12]
-
The Solutions:
-
Modify Mixing: Instead of vigorous shaking (e.g., vortexing), use gentle, repeated inversions of the tube for 1-2 minutes. This increases the surface area for extraction without providing enough energy to form a stable emulsion.
-
"Salting Out": Add a small amount of salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase. This increases the ionic strength of the aqueous layer, making it more polar and forcing non-polar compounds (including your analyte and emulsion-causing agents) into the organic phase, which helps break the emulsion.[12]
-
Solvent Change: Consider using a different extraction solvent. Solvents like methyl tert-butyl ether (MTBE) are often less prone to emulsion formation than ethyl acetate.
-
Q3: What are the best initial LLE solvents for Torsemide-d7?
Based on its LogP of ~2.7, solvents with intermediate polarity are a good starting point. The key is to find a solvent that is a good extractant for Torsemide but a poor one for matrix interferences.
-
The "Why": The principle of "like dissolves like" applies. A solvent must be able to effectively solvate the analyte to pull it from the aqueous phase.[13]
-
Recommended Solvents:
-
Methyl tert-butyl ether (MTBE): A very common and effective choice. It's less polar than ethyl acetate, has low water solubility, and forms clean phase separations.
-
Ethyl Acetate: A stronger, more polar solvent. It can be an excellent extractant but is more prone to co-extracting interferences and forming emulsions.
-
Dichloromethane (DCM): A denser-than-water solvent that can be effective but carries greater health and safety concerns.
-
Mixtures: Using a mixture, such as Dichloromethane/Isopropanol (90:10 v/v), can enhance the extraction of moderately polar compounds.
-
Part 4: Troubleshooting Solid-Phase Extraction (SPE)
SPE is a more selective technique that uses a solid sorbent to bind the analyte of interest, wash away interferences, and then elute the analyte in a clean solution. Every step is critical for good recovery.[14][15]
Caption: Critical steps in a generic Solid-Phase Extraction (SPE) workflow.
Q1: My Torsemide-d7 is in the "Load" fraction. Why didn't it bind to the SPE sorbent?
This is a failure of retention and is one of the most common SPE problems.[9][16] There are three primary causes:
-
Improper Protein Disruption: As stated, Torsemide is >99% protein-bound. If it's still attached to albumin, it cannot interact with the SPE sorbent.
-
The Solution: Before loading, you must disrupt protein binding. The most common method is protein precipitation. A simple protocol is to add 3 volumes of cold acetonitrile or methanol containing 1% formic acid to 1 volume of plasma. Vortex, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes, and then load the supernatant.[17]
-
-
Incorrect pH of the Sample: For reversed-phase SPE (the most likely mode for Torsemide), the analyte must be in its neutral state to bind effectively to the hydrophobic sorbent.
-
The Solution: Just as with LLE, acidify the sample to a pH of ≤ 5.1 before loading.[15] This ensures the Torsemide-d7 is neutral and can engage in hydrophobic interactions with the sorbent.
-
-
Wrong Sorbent Choice: The sorbent chemistry may not be appropriate for your analyte.
Q2: My Torsemide-d7 is being lost in the "Wash" step. What's wrong?
This indicates your wash solvent is too strong; it is prematurely eluting your analyte along with the interferences.[9][14]
-
The "Why": The goal of the wash step is to use a solvent that is strong enough to remove weakly-bound matrix components but weak enough to leave your analyte of interest strongly bound to the sorbent.
-
The Solution: Decrease the percentage of organic solvent in your wash solution. For example, if you are using a wash of 50% Methanol in water, try reducing it to 20%, then 10%, then 5%. Analyze the wash fraction at each step to find the highest organic percentage you can use without eluting your Torsemide-d7.
Q3: My analyte is not in the load or wash fractions, but my recovery in the elution fraction is still low. Where is it?
This means your analyte is irreversibly bound to the sorbent because your elution solvent is too weak.[14][20]
-
The "Why": The elution solvent must be strong enough to disrupt the interactions between your analyte and the sorbent. For reversed-phase SPE, this means a high percentage of a strong organic solvent. To elute a weak acid like Torsemide, it is also beneficial to shift the pH to ensure the molecule is in its ionized, more soluble state.
-
The Solutions:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution step. If 70% acetonitrile is not working, try 90% or 100%.
-
Change pH: A highly effective strategy is to use a basic elution solvent. This will deprotonate the Torsemide-d7 (pH > pKa 7.1), making it charged (A⁻) and disrupting its hydrophobic interaction with the sorbent. A common choice is 5% Ammonium Hydroxide in Methanol or Acetonitrile.
-
Increase Volume/Use Multiple Elutions: Instead of eluting with one 1 mL aliquot, try eluting with two separate 0.5 mL aliquots.[20]
-
Incorporate a "Soak" Step: After adding the elution solvent, let it sit on the sorbent bed for 1-2 minutes before applying vacuum or pressure. This allows time for the solvent to fully interact with the sorbent and desorb the analyte.
-
References
-
Brunkhorst, R., et al. (1988). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics. Available at: [Link]
-
Welch Materials, Inc. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at: [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. Available at: [Link]
-
Welch Lab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab. Available at: [Link]
-
Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]
-
Vellanki, K., et al. (2024). Loop diuretics in anuric hemodialysis patients for the clearance of protein-bound uremic toxins. Clinical Kidney Journal. Available at: [Link]
-
K-Jhil. (2023). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]
-
Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Organomation. Available at: [Link]
-
Van de Merbel, N. C. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC–MS/MS. Analyst. Available at: [Link]
-
O'Donnell, J. A., et al. (1990). Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Torasemide. Wikipedia. Available at: [Link]
-
Engelhardt, S., et al. (2006). Improved solid-phase extraction and HPLC measurement of torsemide and its important metabolites. Journal of Chromatography B. Available at: [Link]
-
Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
-
Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Chromatography Today. (2020). Challenges with Sample Preparation. Chromatography Today. Available at: [Link]
-
WhiteBoard Medicine. (2019). Loop Diuretics Explained. YouTube. Available at: [Link]
-
Song, M., et al. (2013). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of the Serbian Chemical Society. Available at: [Link]
-
Sane, R. T., et al. (2006). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bell, D. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
SCION Instruments. (2020). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide-d7. PubChem Compound Database. Available at: [Link]
-
S., S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
ResearchGate. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. ResearchGate. Available at: [Link]
-
RJPBCS. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets. accessdata.fda.gov. Available at: [Link]
-
PI & PI Biotech Inc. (n.d.). Torsemide-d7. PI & PI Biotech Inc. Available at: [Link]
-
ChemWhat. (n.d.). Torsemide D7. ChemWhat. Available at: [Link]
-
Brater, D. C., et al. (1983). An examination of the site and mechanism of action of torasemide in man. British Journal of Clinical Pharmacology. Available at: [Link]
- Google Patents. (n.d.). Torsemide polymorphs. Google Patents.
-
ResearchGate. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of highly pure torsemide. Google Patents.
-
Lefebvre, J., et al. (2017). Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. Journal of Veterinary Internal Medicine. Available at: [Link]
-
PubMed. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Devarakonda, R., et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics. Available at: [Link]
-
ResearchGate. (2018). Sodium and Fluid Excretion With Torsemide in Healthy Subjects is Limited by the Short Duration of Diuretic Action. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2016). A reappraisal of loop diuretic choice in heart failure patients. PMC - NIH. Available at: [Link]
Sources
- 1. Torasemide - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. welch-us.com [welch-us.com]
- 15. specartridge.com [specartridge.com]
- 16. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 17. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved solid-phase extraction and HPLC measurement of torasemide and its important metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. welchlab.com [welchlab.com]
Technical Support Center: Minimizing Isotopic Exchange in Torsemide-d7 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Torsemide-d7 as an internal standard in bioanalytical studies. As a Senior Application Scientist, my goal is to provide you with the causal explanations and field-proven protocols necessary to ensure the isotopic integrity of your deuterated standards and the reliability of your quantitative data.
PART 1: The Fundamentals of Isotopic Exchange with Torsemide-d7
Q1: What is Hydrogen-Deuterium (H-D) back-exchange and why is it a critical issue for Torsemide-d7?
A1: Hydrogen-Deuterium (H-D) back-exchange is a chemical reaction where a deuterium atom on a labeled molecule, like Torsemide-d7, is replaced by a proton (hydrogen atom) from the surrounding solvent (e.g., water, methanol) or matrix components.[1] This process is undesirable because it converts the internal standard (IS) back to its unlabeled analyte form, compromising the accuracy and precision of quantitative LC-MS analysis.[2]
Torsemide-d7, the deuterated analog of the diuretic Torsemide, is used as an internal standard to correct for variability during sample preparation and analysis.[3][4] If back-exchange occurs, the measured concentration of the analyte can be artificially inflated, and the response of the internal standard can become inconsistent, leading to unreliable pharmacokinetic data. The stability of the C-D bond is greater than the C-H bond; this "kinetic isotope effect" is the basis for using deuterated compounds, but the deuterium atoms can still be labile under certain conditions.[] The key is to ensure the deuterium labels are on stable positions and that the experimental conditions do not promote this exchange.[6]
Q2: Which factors have the most significant impact on the rate of H-D back-exchange?
A2: The rate of H-D back-exchange is primarily influenced by three critical experimental parameters: pH, temperature, and the nature of the solvent.
-
pH: The exchange process is catalyzed by both acids and bases.[7][8] For amide and aromatic protons, the rate of exchange is slowest at a pH of approximately 2.5–3.0.[1][9] As the pH moves away from this minimum, either towards more acidic or, more dramatically, towards basic conditions, the rate of exchange increases significantly.[7][10]
-
Temperature: The rate of H-D exchange is highly dependent on temperature, following the Arrhenius equation.[11] A seemingly small increase in temperature can dramatically accelerate back-exchange. Conversely, lowering the temperature is one of the most effective strategies to minimize exchange.[2][12] Changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[11]
-
Solvent Exposure: Prolonged exposure to protic solvents (e.g., water, methanol, ethanol) provides the source of protons for back-exchange.[9] The duration of each step, from sample preparation to chromatographic separation, contributes to the cumulative loss of deuterium.[12][13]
The following table summarizes the key factors and their impact:
| Parameter | Condition Promoting Back-Exchange | Condition Minimizing Back-Exchange | Scientific Rationale |
| pH | High pH (> 7) or Very Low pH (< 2) | pH ≈ 2.5 - 3.0 | H-D exchange is both acid- and base-catalyzed; the rate is at a minimum in this narrow acidic window.[7][9] |
| Temperature | Elevated (Room Temp or higher) | Low (0 - 4°C) or Sub-zero | Exchange reactions are kinetically driven; lower temperatures significantly slow the reaction rate.[11][14] |
| Time | Long sample prep, slow chromatography | Rapid extraction, fast LC gradients | Minimizes the duration of exposure to conditions that facilitate exchange.[12][13] |
| Solvent | Protic solvents (Water, Methanol) | Aprotic solvents (Acetonitrile, THF) for storage | Protic solvents provide the hydrogen ions necessary for the exchange reaction to occur.[9] |
PART 2: Troubleshooting Guide for Bioanalytical Workflow
This section addresses specific problems you may encounter during your experiments with Torsemide-d7.
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
Q3: My Torsemide-d7 peak area is inconsistent across a single analytical run. What are the likely causes related to isotopic exchange?
A3: Inconsistent IS response is a red flag that can often be traced back to on-going, variable back-exchange during the analytical sequence.
-
Cause A: Suboptimal pH in Autosampler: If your processed samples are reconstituted in a mobile phase or solvent with a neutral or basic pH, back-exchange can continue while the vials sit in the autosampler tray. Vials analyzed later in the sequence will have been exposed to these conditions longer, resulting in a lower IS response compared to earlier samples.
-
Troubleshooting Steps:
-
Verify Reconstitution Solvent pH: Ensure your final sample solvent is acidic, ideally matching the initial mobile phase conditions (e.g., containing 0.1% formic acid) to maintain a pH around 2.5-3.0.
-
Control Autosampler Temperature: Set the autosampler temperature to the lowest possible setting (e.g., 4°C) to slow down any potential exchange.[9]
-
Perform Stability Test: Analyze a set of QC samples at the beginning and end of a long analytical run. A significant decrease (>15-20%) in the IS area at the end of the run points to instability in the autosampler.
-
-
Cause B: On-Column Exchange: The liquid chromatography (LC) step itself can be a major source of back-exchange, as the standard is continuously exposed to a protic mobile phase.[9]
-
Troubleshooting Steps:
-
Optimize LC Method: Minimize the chromatographic run time by using faster gradients or a shorter column, provided chromatographic resolution is maintained.[13] Every minute saved reduces the opportunity for exchange.
-
Lower Column Temperature: If possible, operate the column at a reduced temperature. While sub-zero chromatography is common in structural biology HDX, even a modest reduction from 40°C to 25°C can help.[11][13]
-
Check Mobile Phase pH: Confirm that both mobile phase A (aqueous) and B (organic) are acidified to maintain a consistent low pH throughout the gradient.
-
Issue 2: Poor Accuracy and Precision in QC Samples
Q4: My accuracy and precision data for quality control (QC) samples are failing acceptance criteria (e.g., outside ±15%). Could back-exchange be the culprit?
A4: Absolutely. If back-exchange is occurring, it effectively changes the concentration of your IS, which directly impacts the calculated concentration of your analyte.
-
Cause: Differential Exchange Between Samples: Back-exchange may not occur uniformly across all samples. Minor variations in matrix components, residual buffer from sample preparation, or slight temperature fluctuations during processing can lead to different rates of exchange in QCs versus calibration standards.
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Troubleshooting decision tree for poor assay performance.
-
Explanation of Steps:
-
Verify IS Purity: First, rule out issues with the standard itself. An IS with significant unlabeled analyte (d0) impurity will cause inaccuracies, especially at the lower limit of quantitation (LLOQ).[15] Always request a certificate of analysis from your supplier.[15]
-
Confirm Co-elution: While deuterium labeling can sometimes cause a slight shift in retention time, the IS and analyte peaks should co-elute as closely as possible to ensure they experience the same matrix effects.[16][17] If they separate, they may be subject to different degrees of ion suppression or enhancement, mimicking an exchange problem.[17]
-
Perform Stability Study: A formal stability assessment (see Protocol 1 below) is the definitive way to determine if back-exchange is occurring under your specific experimental conditions.[15]
-
Re-optimize: If instability is confirmed, systematically re-optimize your sample preparation and LC methods based on the principles of controlling pH, temperature, and time.
-
Q5: Are there alternatives if Torsemide-d7 proves too unstable in my assay?
A5: Yes. While deuterated standards are common due to lower synthesis costs, they are susceptible to exchange.[15] If you cannot mitigate the back-exchange of Torsemide-d7, the gold standard alternative is to use an internal standard labeled with a heavy, non-exchangeable isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[15][18] These labels are incorporated into the carbon or nitrogen backbone of the molecule and are not subject to exchange under any bioanalytical conditions. Although more expensive, they provide much more robust and reliable data.[3][15]
PART 3: Experimental Protocols & Workflows
Protocol 1: Deuterium Exchange Stability Assessment
This protocol is designed to determine if isotopic exchange of Torsemide-d7 is occurring during your sample preparation and analytical workflow.
Objective: To quantify the extent of H-D back-exchange under actual experimental conditions.
Methodology:
-
Prepare Sample Sets (in triplicate):
-
T=0 Samples: Spike a known concentration of Torsemide-d7 (e.g., your working IS concentration) into a blank biological matrix (e.g., plasma). Immediately process these samples using your standard extraction protocol and inject them onto the LC-MS system. These samples represent the baseline (minimal exchange).[15]
-
Stressed Samples (pH): Spike the IS into the blank matrix. Adjust the pH to 9.0 with a small amount of ammonium hydroxide. Let it stand at room temperature for 1 hour before processing. This represents a worst-case pH scenario.
-
Stressed Samples (Temperature): Spike the IS into the blank matrix. Let the sample stand at room temperature for 4 hours (or your typical prep time) before processing. This tests for temperature and time-dependent exchange.
-
Autosampler Stability Samples: Process a set of samples as normal. Analyze them immediately, then re-analyze the same vials after they have been stored in the autosampler for 24 hours.
-
-
LC-MS Analysis:
-
Analyze all samples in a single run.
-
Monitor the peak area of Torsemide-d7 and the peak area at the m/z of unlabeled Torsemide (d0).
-
-
Data Analysis:
-
Calculate Percent Exchange: % Exchange = [Area(d0) / (Area(d0) + Area(d7))] * 100
-
Compare Results: Compare the % Exchange in the Stressed and Autosampler samples to the T=0 samples. A significant increase indicates that back-exchange is occurring under those conditions. The FDA and EMA expect the internal standard to be stable, and any significant degradation or conversion is unacceptable for regulated bioanalysis.[19][20]
-
Workflow Diagram: Critical Control Points for Minimizing Back-Exchange
The following diagram illustrates the key stages where you must implement controls to prevent H-D exchange.
Caption: Key control points in the bioanalytical workflow.
References
-
Zhang, Z., & Li, W. (2012). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC, NIH. Available from: [Link]
-
Sheff, J. G., et al. (2013). Peptide–Column Interactions and Their Influence on Back Exchange Rates in Hydrogen/Deuterium Exchange-MS. ResearchGate. Available from: [Link]
-
Konermann, L., et al. (2013). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH. Available from: [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]
-
Platis, D. (2018). Deuterium exchange dependence on pH...why? ResearchGate. Available from: [Link]
-
Wales, T. E., et al. (2022). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. Elsevier. Available from: [Link]
-
Jones, J. R., et al. (1970). Hydrogen–deuterium exchange in hypoxanthines. Journal of the Chemical Society D: Chemical Communications. Available from: [Link]
-
Kańska, M., & Roliński, J. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Available from: [Link]
-
Basit, S., et al. (2022). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available from: [Link]
-
Tzakos, A. G., et al. (2020). The unique catalytic role of water in aromatic C–H activation at neutral pH: a combined NMR and DFT study of polyphenolic compounds. RSC Publishing. Available from: [Link]
-
Masson, G. R. (2019). Fundamentals of HDX-MS. PMC, NIH. Available from: [Link]
-
Thermo Fisher Scientific. (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube. Available from: [Link]
-
FDA. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available from: [Link]
-
Wikipedia. Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. Available from: [Link]
-
Le Gall, J., et al. (1986). The pH dependence of proton-deuterium exchange, hydrogen production and uptake catalyzed by hydrogenases from sulfate-reducing bacteria. PubMed. Available from: [Link]
-
Puerta, A., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. ACS Publications. Available from: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Deredge, D., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. Available from: [Link]
-
Api-D. Torsemide-D7. Api-D. Available from: [Link]
-
Zhong, G., et al. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. Available from: [Link]
-
El-Gindy, A., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING METHODS FOR DETERMINATION OF TORSEMIDE. Semantic Scholar. Available from: [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. Available from: [Link]
-
Suneetha, A., & Rao, A. R. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available from: [Link]
-
Lefbom, B. K., et al. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. PubMed. Available from: [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The unique catalytic role of water in aromatic C–H activation at neutral pH: a combined NMR and DFT study of polyphenolic compounds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02826F [pubs.rsc.org]
- 11. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. waters.com [waters.com]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Torsemide-d7
Welcome to the Technical Support Center dedicated to the sensitive and accurate quantification of Torsemide-d7. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Torsemide-d7, typically as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays. Achieving reliable low-level detection is paramount for robust pharmacokinetic and bioequivalence studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the nuanced challenges you may encounter.
Our approach is grounded in the core principles of analytical chemistry, emphasizing the "why" behind every "how-to." We will explore the critical interplay between sample preparation, chromatography, and mass spectrometry to empower you to develop and validate highly sensitive and reliable methods.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise when working with Torsemide-d7 at low concentrations.
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like Torsemide-d7 essential for the bioanalysis of Torsemide?
A1: A SIL-IS is the gold standard in quantitative mass spectrometry.[1] Because Torsemide-d7 is chemically identical to the unlabeled analyte (Torsemide), it co-elutes chromatographically and experiences the same effects during sample preparation and ionization.[2][3] This co-behavior allows it to compensate for variability in sample recovery, matrix effects (ion suppression or enhancement), and instrumental drift.[1] By measuring the ratio of the analyte to the SIL-IS, we can achieve highly accurate and precise quantification, even at the low concentrations required for pharmacokinetic studies.[3]
Q2: I'm observing poor sensitivity for Torsemide-d7. What are the primary areas I should investigate?
A2: Poor sensitivity is a multifaceted issue. The three main pillars to investigate are:
-
Sample Preparation: Inefficient extraction from the biological matrix (e.g., plasma, urine) can lead to significant analyte loss. The chosen method, be it protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), may need optimization.[4][5]
-
Mass Spectrometry Parameters: Suboptimal ion source settings (e.g., temperature, gas flows) or incorrect MRM (Multiple Reaction Monitoring) transitions and collision energies will directly impact signal intensity.
-
Matrix Effects: Co-eluting endogenous compounds from the biological sample can suppress the ionization of Torsemide-d7 in the mass spectrometer's source, leading to a weaker signal.[6][7][8]
Q3: What is isotopic cross-talk, and how can it affect my low-level quantification of Torsemide?
A3: Isotopic cross-talk occurs when the signal from the unlabeled Torsemide contributes to the signal of Torsemide-d7, or vice-versa.[9] This can happen in two primary ways:
-
Analyte to IS: Unlabeled Torsemide has naturally occurring heavy isotopes (e.g., ¹³C). If the mass difference between Torsemide and Torsemide-d7 is not large enough, the isotopic peaks of a high concentration of Torsemide can overlap with the mass of Torsemide-d7, artificially inflating the internal standard's signal. This leads to an underestimation of the true analyte concentration.
-
IS to Analyte: The Torsemide-d7 standard may contain a small percentage of unlabeled Torsemide as an impurity.[10] This impurity will contribute to the analyte's signal, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[10]
Q4: Can the deuterium atoms on Torsemide-d7 exchange with hydrogen atoms from the solvent or mobile phase?
A4: Yes, this phenomenon, known as hydrogen-deuterium (H-D) exchange, can occur, particularly if the deuterium atoms are on labile sites (e.g., attached to oxygen, nitrogen, or sulfur).[11][12] It can also be promoted by high temperatures in the LC system or the mass spectrometer's ion source.[13][14] If H-D exchange occurs, the mass of the internal standard will change, leading to a loss of signal at the intended m/z and compromising quantification. When selecting a deuterated standard, it is crucial to choose one where the deuterium labels are on stable positions, such as carbon atoms, to minimize this risk.[15]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Poor Signal-to-Noise (S/N) Ratio at the Lower Limit of Quantitation (LLOQ)
A low S/N ratio indicates that the analyte signal is not sufficiently distinct from the background noise, compromising the reliability of low-level detection.
Caption: A systematic approach to troubleshooting a poor signal-to-noise ratio.
Step 1: Verify Mass Spectrometer Tuning and Calibration
-
Causality: The mass spectrometer must be properly tuned and calibrated to ensure accurate mass assignment and optimal ion transmission. An instrument that is out of calibration will result in poor sensitivity.
-
Protocol:
-
Perform the manufacturer's recommended tuning and calibration procedures using the appropriate calibration solution.
-
Ensure that the mass accuracy and resolution are within the manufacturer's specifications.
-
Step 2: Optimize MRM Transitions and Collision Energies
-
Causality: The choice of precursor and product ions (the MRM transition) and the energy used to fragment the precursor are critical for sensitivity. The most intense and specific fragment should be chosen for quantification.
-
Protocol:
-
Infuse a standard solution of Torsemide-d7 directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to identify the correct precursor ion (the [M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense fragment as the primary (quantifier) transition and a second, less intense fragment as a qualifier transition.
-
For each transition, optimize the collision energy to maximize the signal of the product ion.
-
Step 3: Optimize Ion Source Parameters
-
Causality: Efficient desolvation and ionization of the analyte as it enters the mass spectrometer are crucial for generating a strong signal. Parameters like gas temperatures, gas flows, and spray voltage must be optimized for Torsemide-d7 under your specific mobile phase conditions.
-
Protocol:
-
Set up a continuous infusion of Torsemide-d7 at a concentration representative of the LLOQ, mixed with your mobile phase, into the ion source.
-
Systematically vary one parameter at a time (e.g., source temperature, nebulizer gas pressure, spray voltage) while monitoring the signal intensity.
-
Record the optimal setting for each parameter that yields the highest and most stable signal.
-
Step 4: Evaluate and Enhance Sample Preparation
-
Causality: The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of the analyte.[5] Protein precipitation is a quick but less clean method, while SPE offers higher purity at the cost of more complex method development.[4][16]
-
Protocol - Protein Precipitation (PPT):
-
Objective: To quickly remove the bulk of proteins from a plasma sample.
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile.[17]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Troubleshooting: If recovery is low, try different precipitation agents (e.g., methanol) or a combination of agents.[18]
-
-
Protocol - Solid-Phase Extraction (SPE):
-
Objective: To achieve a cleaner extract by selectively retaining and eluting Torsemide-d7.
-
Procedure (Example using a reversed-phase cartridge):
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.[16]
-
Equilibrate: Pass 1 mL of your equilibration buffer (e.g., 2% ammonium hydroxide in water) through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute Torsemide-d7 with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Troubleshooting: Optimize the wash and elution solvents to maximize analyte recovery and minimize matrix interferences.
-
Step 5: Improve Chromatographic Conditions
-
Causality: Good chromatography is essential to separate the analyte from matrix interferences that can cause ion suppression. A sharp, symmetrical peak will have a higher intensity (peak height) and thus a better S/N ratio.
-
Protocol:
-
Column Selection: Use a high-efficiency column (e.g., a sub-2 µm particle size C18 column) for better peak shape and resolution.
-
Mobile Phase: Ensure the mobile phase pH is appropriate for Torsemide's chemical properties to achieve good retention and peak shape. The addition of a small amount of an acid (e.g., 0.1% formic acid) is common for positive mode ESI.
-
Gradient Optimization: Develop a gradient elution profile that provides sufficient retention for Torsemide-d7 and separates it from the early-eluting, often highly suppressive, matrix components like phospholipids.
-
Issue 2: Inaccurate or Imprecise Results
Inaccuracy (bias) and imprecision (high variability) are often linked to issues with the internal standard, such as isotopic cross-talk or instability.
Caption: A workflow for diagnosing and resolving issues of inaccuracy and imprecision.
Step 1: Verify the Isotopic Purity of Torsemide-d7
-
Causality: The presence of unlabeled Torsemide in your Torsemide-d7 standard will cause a positive bias in your results, especially at the LLOQ.[10]
-
Protocol:
-
Review the Certificate of Analysis (CoA) for your Torsemide-d7 standard to confirm its isotopic purity. A purity of ≥98% is recommended.[15]
-
If in doubt, prepare a high-concentration solution of the Torsemide-d7 standard and acquire a full-scan mass spectrum.
-
Analyze the spectrum for the presence of a signal at the m/z of unlabeled Torsemide. The intensity of this peak relative to the Torsemide-d7 peak will give you an indication of the level of impurity.
-
Step 2: Assess and Mitigate Isotopic Cross-talk
-
Causality: If the MRM transition for Torsemide-d7 is detecting a signal from unlabeled Torsemide, your quantification will be inaccurate.[19][20]
-
Protocol:
-
Inject a high-concentration standard of unlabeled Torsemide and monitor the MRM transition for Torsemide-d7. There should be no significant peak.
-
Inject a standard of Torsemide-d7 and monitor the MRM transition for unlabeled Torsemide. The response should be minimal and within acceptable limits as defined by regulatory guidance.[21][22][23][24][25]
-
Solution: If significant cross-talk is observed, select a different MRM transition for either the analyte or the internal standard. Choosing a product ion that is unique to each compound can often resolve the issue.[12]
-
Step 3: Investigate Potential H-D Exchange
-
Causality: Loss of deuterium atoms will lead to a decrease in the internal standard signal and cause a positive bias in the results.
-
Protocol:
-
Incubate a solution of Torsemide-d7 in your mobile phase at the temperature of your LC autosampler for an extended period (e.g., 24 hours).
-
Analyze the sample and compare the peak area to a freshly prepared standard. A significant decrease in the peak area may indicate H-D exchange.
-
Solution: If H-D exchange is suspected, try lowering the temperature of the ion source and autosampler. If the problem persists, a different deuterated standard with labels on more stable positions may be required.
-
Step 4: Confirm Co-elution of Analyte and Internal Standard
-
Causality: Deuterated standards can sometimes elute slightly earlier than their unlabeled counterparts in reversed-phase chromatography (the "isotope effect").[3] If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix effects, which would negate the benefit of using an IS and lead to imprecision.
-
Protocol:
-
Overlay the chromatograms of the analyte and the internal standard.
-
The retention times should be as close as possible, ideally with a difference of no more than a few seconds.
-
Solution: If a significant shift in retention time is observed, you may need to adjust the chromatographic method (e.g., by changing the mobile phase composition or gradient) to promote better co-elution.
-
Data Summary
The following table provides typical starting parameters for an LC-MS/MS method for Torsemide analysis, which can be adapted for Torsemide-d7.
| Parameter | Typical Value/Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, <2 µm | Provides good retention and high efficiency for sharp peaks. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column to ensure good chromatography. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Torsemide contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (m/z) | [M+H]⁺ for Torsemide/Torsemide-d7 | The protonated molecular ion is typically the most abundant precursor. |
| Product Ion (m/z) | To be determined empirically | The most intense and stable fragment should be selected. |
| Sample Prep | SPE or PPT | SPE provides a cleaner sample; PPT is faster but may have more matrix effects.[4][17] |
References
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview.
- Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- ResearchGate. (n.d.). In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- PubMed. (n.d.). Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites From Plasma and Urine.
- Future Science. (n.d.). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays.
- PubMed. (n.d.). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays.
- PubMed. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development.
- ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation.
- BenchChem. (2025). Technical Support Center: Minimizing Isotopic Cross-Talk in Maropitant Analysis.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Taylor & Francis Online. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.
- ResearchGate. (n.d.). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- YouTube. (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- NIH. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- ASCPT. (2022). FDA News: Issue 21-1, November 2022.
- YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from....
- FDA. (2018). Bioanalytical Method Validation - Guidance for Industry.
- BenchChem. (2025). Overcoming interference in 4'-Hydroxy Torsemide chromatographic analysis.
- ResearchGate. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.
- NIH. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes.
- ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.
- ResearchGate. (2025). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays.
- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards....
- BenchChem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
- ResearchGate. (n.d.). Protein Precipitation Procedures.
- Chromatography Forum. (2017). Cross-talk Phenomenon in LC-MS/MS.
- Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
- LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
- Wikipedia. (n.d.). Selected reaction monitoring.
- Sigma-Aldrich. (n.d.). Precipitation Procedures.
- MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- NIH. (n.d.). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study.
- PubMed. (n.d.). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 23. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 24. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 25. fda.gov [fda.gov]
Technical Support Center: Chromatographic Separation of Torsemide and Torsemide-d7
Welcome to our dedicated technical support guide for the chromatographic analysis of Torsemide and its deuterated internal standard, Torsemide-d7. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving optimal separation of these compounds. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your method is both robust and reliable.
The Challenge: Separating Isotopologues
Torsemide and Torsemide-d7 are isotopologues, molecules that differ only in their isotopic composition. Torsemide-d7, with seven deuterium atoms replacing protium atoms on the isopropyl group, is an ideal internal standard for quantitative bioanalysis using mass spectrometry.[1][2] However, their near-identical chemical properties present a unique chromatographic challenge. The primary separation mechanism in reversed-phase HPLC relies on differences in hydrophobicity. Deuterated compounds often exhibit slightly lower hydrophobicity than their non-deuterated counterparts, leading to marginally shorter retention times.[3][4] This phenomenon, known as the chromatographic isotope effect, necessitates a highly efficient and selective chromatographic system to ensure baseline resolution, which is critical for avoiding analytical interferences.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best type of HPLC column for separating Torsemide and Torsemide-d7?
A1: The optimal column choice depends on the specific requirements of your assay, but a high-efficiency C18 column is the most common and reliable starting point.
-
Expertise & Experience: While other stationary phases like C8[5], Cyano (CN)[6], and Phenyl-Hexyl have been used for Torsemide analysis, a C18 column generally provides the best balance of retention and selectivity for separating the closely eluting Torsemide and its deuterated analogue. The dense bonding of C18 ligands offers greater surface area for interaction, enhancing the subtle differences in partitioning behavior between the two compounds. For ultra-high performance liquid chromatography (UHPLC) applications, a sub-2 µm particle size C18 column will provide the highest efficiency and the best chance of baseline resolution.
-
Trustworthiness: The principle of "like dissolves like" is at play here. Torsemide is a moderately hydrophobic molecule, making a non-polar stationary phase like C18 a suitable choice. The increased interaction with the C18 stationary phase allows for subtle differences in hydrophobicity between Torsemide and Torsemide-d7 to be exploited for separation. Several validated methods for Torsemide analysis in various matrices have successfully employed C18 columns.[7][8]
-
Authoritative Grounding: The choice of a C18 column is supported by numerous publications detailing the successful separation of Torsemide from its metabolites and internal standards.[9][10] For instance, a stability-indicating HPLC method for Torsemide utilized an Ace5-C18 column (250×4.6mm) to achieve good resolution from degradation products.[8]
| Column Chemistry | Primary Interaction Mechanism | Suitability for Torsemide/Torsemide-d7 | Considerations |
| C18 (Octadecyl) | Hydrophobic (van der Waals) interactions | Excellent (Recommended Starting Point) | Provides strong retention and good potential for resolving isotopologues. High-efficiency, sub-2 µm particles are preferred. |
| C8 (Octyl) | Hydrophobic interactions | Good | Less retentive than C18, which can be advantageous for faster analysis times if resolution is sufficient.[5] |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Good Alternative | The phenyl ring offers alternative selectivity, which can be beneficial if co-eluting matrix components are an issue with C18. |
| Cyano (CN) | Normal-phase or weak reversed-phase, dipole-dipole interactions | Less Common for this application | Can be used for separating Torsemide from its metabolites, but may not provide the necessary resolution for the d7 isotopologue.[6] |
Q2: How do I optimize the mobile phase to improve the separation of Torsemide and Torsemide-d7?
A2: Mobile phase optimization is crucial and should focus on adjusting the organic modifier, pH, and buffer concentration.
-
Expertise & Experience: The goal is to find a mobile phase composition that maximizes the small difference in retention between Torsemide and Torsemide-d7.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for this separation as it often provides sharper peaks and slightly different selectivity. Start with a mobile phase composition of acetonitrile and water (or buffer) and perform a gradient or isocratic elution to determine the optimal ratio.
-
pH: Torsemide has ionizable functional groups, so controlling the pH of the mobile phase is critical. A slightly acidic pH (e.g., pH 2.5-4.0) is commonly used.[6][7] At this pH, the molecule is in a specific protonation state, leading to consistent retention and peak shape. Formic acid or ammonium formate are common additives for LC-MS applications.[7][10]
-
Buffer Concentration: A buffer concentration of 10-20 mM is typically sufficient to control the pH and minimize peak tailing.[7]
-
-
Trustworthiness: A systematic approach to mobile phase optimization will yield a robust method. Begin by scouting different ratios of acetonitrile and water. Once an approximate elution composition is found, fine-tune the separation by making small adjustments to the pH. Finally, optimize the buffer concentration to ensure good peak shape and reproducibility.
-
Authoritative Grounding: Numerous studies have demonstrated the importance of mobile phase composition in the analysis of Torsemide. For example, one LC-MS/MS method used a mobile phase of methanol and 10 mM ammonium formate (60:40, v/v) for the determination of Torsemide in human plasma.[10] Another study utilized acetonitrile and 10 mM ammonium formate (pH 2.5 with formic acid) in a gradient mode.[7]
Q3: I am seeing poor peak shape (tailing or fronting) for Torsemide. What should I do?
A3: Poor peak shape is a common issue that can often be resolved by addressing interactions with the stationary phase or issues with the sample solvent.
-
Expertise & Experience:
-
Peak Tailing: Tailing is often caused by secondary interactions between the analyte and active sites (silanols) on the silica backbone of the column.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, reducing these unwanted interactions.
-
Solution 2: Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and are less prone to causing peak tailing.
-
Solution 3: Check for Column Contamination: Strongly retained compounds from previous injections can lead to active sites on the column, causing tailing. Flush the column with a strong solvent.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
-
Trustworthiness: A logical, step-by-step approach to troubleshooting peak shape issues will save time and resources. Always start with the simplest solutions, such as checking the mobile phase pH and sample concentration, before moving to more complex issues like column contamination.
-
Authoritative Grounding: General HPLC troubleshooting guides provide extensive information on resolving peak shape problems.[11][12] The principles outlined in these guides are directly applicable to the analysis of Torsemide.
Q4: My Torsemide and Torsemide-d7 peaks are co-eluting. How can I improve the resolution?
A4: Achieving baseline separation between these isotopologues requires maximizing the efficiency of your chromatographic system.
-
Expertise & Experience:
-
Decrease the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution.
-
Optimize the Mobile Phase: As discussed in Q2, systematically adjust the organic modifier percentage. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles (e.g., switching from a 5 µm to a 1.8 µm column) will significantly increase the efficiency of the separation.
-
Consider Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity. However, be aware that this can also affect retention times.[13]
-
-
Trustworthiness: A methodical approach is key. Change one parameter at a time to understand its effect on the separation. For example, first try adjusting the mobile phase composition. If that does not provide sufficient resolution, then consider changing the column.
-
Authoritative Grounding: The relationship between column parameters and resolution is well-established in chromatographic theory. The van Deemter equation describes the factors that contribute to band broadening, and by minimizing these factors (e.g., by using smaller particles), resolution can be improved. The chromatographic isotope effect is often subtle, and high-efficiency systems are necessary to exploit it for separation.[14][15]
Experimental Workflow & Method Development
A logical workflow is essential for efficient method development. The following diagram outlines a systematic approach to selecting a column and optimizing the separation of Torsemide and Torsemide-d7.
Caption: A systematic workflow for column selection and method development for Torsemide and Torsemide-d7 separation.
References
-
PubChem. Torsemide-d7. National Center for Biotechnology Information. [Link]
-
Sörgel, F., et al. (1999). Improved solid-phase extraction and HPLC measurement of torasemide and its important metabolites. Journal of Pharmaceutical and Biomedical Analysis, 21(2), 355-363. [Link]
-
Patel, D. J., et al. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Research Journal of Pharmacy and Technology, 12(5), 2533-2539. [Link]
-
Novaković, J., et al. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 66, 277-285. [Link]
-
Li, W., et al. (2003). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 41(7), 382-388. [Link]
-
Nakamura, T., et al. (2022). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 94(16), 6149–6157. [Link]
-
Kalász, H., et al. (2000). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Chromatographia, 52(S1), S79-S82. [Link]
-
Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(22), 12217. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102. [Link]
-
Li, W., et al. (2003). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. [Link]
-
ChemWhat. Torsemide D7 CAS#: 1189375-06-1. [Link]
-
Jain, P. S., et al. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 750-758. [Link]
-
Sree, G. S., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(3), 332-338. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Novaković, J., et al. (2013). Forced degradation study of torasemide: characterization of its degradation products. Journal of the Serbian Chemical Society, 78(8), 1125-1136. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Improved solid-phase extraction and HPLC measurement of torasemide and its important metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. jpsbr.org [jpsbr.org]
- 10. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Impact of mobile phase composition on Torsemide-d7 ionization
Technical Support Center: Torsemide-d7 Analysis
A Senior Application Scientist's Guide to Mobile Phase Optimization and Troubleshooting for Robust Ionization
Welcome to the technical support center for Torsemide-d7 analysis. As a deuterated internal standard, the reliable performance of Torsemide-d7 is paramount for the accurate quantification of Torsemide in complex matrices. Many challenges, from low signal intensity to poor peak shape, can be traced back to a single, critical aspect of your LC-MS method: the mobile phase composition.
This guide is designed to move beyond generic advice, offering a deep dive into the chemical principles governing Torsemide-d7 ionization. Here, you will find not just what to do, but why you are doing it, empowering you to troubleshoot effectively and develop robust, reliable methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during the analysis of Torsemide-d7.
Q1: My Torsemide-d7 signal is very low or non-existent. What is the first thing I should check?
A1: The first and most critical parameter to verify is the pH of your mobile phase in relation to the ionization mode you are using (Positive or Negative ESI). Torsemide is a weakly acidic compound with a pKa reported between 6.4 and 7.1.[1][2][3] Its ionization state is highly dependent on pH.
-
For Negative Ion Mode ([M-H]⁻): You must deprotonate the molecule. Your mobile phase pH should be at least 1.5 to 2 units above the pKa. A basic mobile phase (e.g., pH 8.5-9.5) is required. An acidic mobile phase will neutralize the molecule and suppress negative ionization.[4]
-
For Positive Ion Mode ([M+H]⁺): You must protonate the molecule. Your mobile phase pH should be at least 1.5 to 2 units below the pKa. An acidic mobile phase (e.g., pH 2.5-3.5) is essential.[5][6]
Many published methods for Torsemide have successfully used both modes, though negative ionization is often chosen for bioanalytical assays to reduce interference from endogenous plasma components.[7][8]
Q2: Should I use Positive or Negative Ion Mode for Torsemide-d7?
A2: The optimal choice depends on your analytical goals, primarily sensitivity and selectivity.
-
Negative Ion Mode (ESI-): This mode detects the deprotonated molecule, [M-H]⁻, at m/z 354.1 for Torsemide-d7 (assuming d7 replaces hydrogens on the tolyl and isopropyl groups, not affecting the core structure's exchangeable protons). Several studies report excellent sensitivity and, crucially, higher selectivity in complex matrices like plasma, as fewer endogenous compounds ionize in negative mode.[7][8][9]
-
Positive Ion Mode (ESI+): This mode detects the protonated molecule, [M+H]⁺, at m/z 356.1. While potentially offering a strong signal, it can also suffer from higher background noise and matrix effects from biological samples.[7]
Recommendation: For initial method development, screen both polarities. For bioanalysis, negative ion mode is often the more robust starting point.
Q3: What are the best mobile phase additives for Torsemide-d7 analysis?
A3: The ideal additive is volatile and promotes efficient ionization.[10]
-
For Acidic pH (ESI+):
-
Formic Acid (0.1%): The most common choice. It provides a pH of ~2.8, which is excellent for protonating Torsemide, and generally yields high ionization efficiency with minimal signal suppression.[4][5]
-
Acetic Acid (0.1%): A weaker acid (pH ~3.2), it can also be used but may be less effective at protonation than formic acid.[5]
-
-
For Buffered/Acidic pH (ESI+):
-
For Basic pH (ESI-):
-
Ammonium Hydroxide: Used to raise the pH. Use the minimal amount needed to reach the target pH (e.g., pH 9) to avoid source contamination.
-
Ammonium Acetate or Bicarbonate (~10 mM): These can serve as buffers in the neutral to slightly basic range. Ammonium acetate buffers around pH 6.8, while ammonium bicarbonate buffers around pH 7.8 and 9.8.
-
Caution: Avoid non-volatile buffers like phosphates (e.g., PBS), as they will crystallize in the MS source, causing severe contamination and signal loss.[4][10]
Q4: Is Acetonitrile or Methanol better as the organic modifier?
A4: Both are commonly used and effective. The choice can impact chromatographic selectivity and ionization efficiency.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger eluting solvent in reversed-phase. | Weaker eluting solvent. |
| Viscosity | Lower viscosity, resulting in lower backpressure. | Higher viscosity. |
| Ionization (ESI) | Generally considered to promote slightly better ionization due to lower surface tension and easier droplet formation. | A protic solvent that can be beneficial for protonation but may form clusters. |
| Published Methods | Used in several validated Torsemide methods.[11][12] | Also used successfully in validated Torsemide methods.[7][8] |
Recommendation: Acetonitrile is often the preferred starting point due to its lower backpressure and excellent ionization properties. However, if chromatographic resolution between Torsemide-d7 and an interfering peak is an issue, switching to methanol is a powerful tool to alter selectivity.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex issues related to Torsemide-d7 ionization.
Issue 1: Low Signal Intensity or Sensitivity
Poor signal is the most common complaint and can stem from several factors beyond basic pH mismatch.
Caption: Workflow for diagnosing the root cause of low Torsemide-d7 signal.
Q: My mobile phase pH is correct, but the signal is still weak. What's next?
A: This points towards issues with desolvation, source conditions, or ion suppression.
-
Assess Desolvation: Electrospray ionization requires the analyte to be in a charged, gas-phase state. This is achieved by evaporating solvent from charged droplets. If the mobile phase has too high a percentage of water at the point of elution, desolvation will be inefficient.
-
Action: Ensure your gradient elution provides a sufficient percentage of organic solvent (e.g., >20% ACN or MeOH) when Torsemide-d7 elutes. If running isocratically, consider increasing the organic ratio.[4]
-
-
Optimize MS Source Parameters: Default source settings are rarely optimal.
-
Action: Systematically optimize key parameters like drying gas temperature, gas flow, nebulizer pressure, and capillary voltage. Use a T-infusion or repeated injections of a standard to find the settings that maximize the Torsemide-d7 signal.
-
-
Investigate Ion Suppression: This occurs when co-eluting compounds from the sample matrix compete with Torsemide-d7 for ionization, reducing its signal.[13][14] As an internal standard, Torsemide-d7 should co-elute with Torsemide to effectively compensate for this effect.[13] However, severe suppression can diminish the signal for both.
-
Action: Conduct a post-column infusion experiment. Infuse a constant stream of Torsemide-d7 into the mobile phase after the analytical column while injecting a blank, extracted matrix sample. A significant drop in the baseline signal at the retention time of Torsemide indicates ion suppression. To mitigate this, improve sample cleanup or adjust chromatography to move the analyte away from the suppression zone.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Peak shape issues can compromise integration and reduce quantitative accuracy.
Q: My Torsemide-d7 peak is tailing badly. Why?
A: Peak tailing for an acidic compound like Torsemide is often caused by secondary interactions with the stationary phase or a poorly buffered mobile phase.
-
Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the silica-based stationary phase can interact with the sulfonamide portion of Torsemide, causing tailing. This is more pronounced at mid-range pH values.
-
Action (ESI+): Using a low pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.8) suppresses the ionization of silanol groups, minimizing these secondary interactions.[5]
-
Action (ESI-): Using a high pH mobile phase (e.g., pH 9) deprotonates both the silanols and the Torsemide, leading to repulsion that can improve peak shape.
-
-
Insufficient Buffering: If the mobile phase pH is close to the pKa of Torsemide, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak splitting or severe tailing.
The Role of pH in Torsemide Ionization and Peak Shape
The ionization state of Torsemide is governed by the Henderson-Hasselbalch principle. Understanding this relationship is key to controlling its chromatographic behavior and MS response.
Caption: Relationship between mobile phase pH, Torsemide's pKa, and its analytical behavior.
Part 3: Experimental Protocols and Method Development
This section provides actionable, step-by-step procedures for optimizing your mobile phase.
Protocol 1: Mobile Phase Preparation
Accuracy in mobile phase preparation is non-negotiable for reproducible results.
Objective: To prepare 1 L of standard mobile phases for Torsemide-d7 analysis.
Materials:
-
HPLC or LC-MS grade Acetonitrile
-
HPLC or LC-MS grade Methanol
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, ~99%)
-
Ammonium Formate (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Calibrated pH meter
-
Sterile, filtered solvent bottles
Procedure:
-
Aqueous Phase A1: 0.1% Formic Acid in Water (For ESI+)
-
Measure 999 mL of ultrapure water into a 1 L solvent bottle.
-
Carefully pipette 1.0 mL of formic acid into the water.
-
Cap and mix thoroughly. Sonicate for 10-15 minutes to degas. The expected pH is ~2.8.[5]
-
-
Aqueous Phase A2: 10 mM Ammonium Formate, pH 3.0 (For ESI+)
-
Weigh out 0.631 g of ammonium formate and dissolve it in ~950 mL of ultrapure water.
-
Place a calibrated pH probe into the solution.
-
Slowly add formic acid dropwise while stirring until the pH stabilizes at 3.0.
-
Transfer to a 1 L volumetric flask and add water to the mark.
-
Transfer to a solvent bottle, cap, and mix. Sonicate to degas.
-
-
Aqueous Phase A3: Water with Ammonium Hydroxide, pH 9.0 (For ESI-)
-
Measure ~990 mL of ultrapure water into a 1 L solvent bottle.
-
Place a calibrated pH probe into the solution.
-
Slowly add ammonium hydroxide dropwise while stirring until the pH stabilizes at 9.0.
-
Cap and mix thoroughly. Sonicate to degas.
-
-
Organic Phase B: Acetonitrile or Methanol
-
Pour the desired organic solvent directly into a dedicated, clean solvent bottle. No additives are typically needed in the B-line unless required for specific chromatographic reasons.
-
Protocol 2: pH Scouting for Optimal Ionization Mode
Objective: To systematically determine the best mobile phase pH and ionization mode for Torsemide-d7.
Methodology:
-
Prepare Standards: Prepare a 100 ng/mL solution of Torsemide-d7 in 50:50 Acetonitrile:Water.
-
Set Up Injections:
-
Condition 1 (ESI+): Mobile Phase A = 0.1% Formic Acid in Water; Mobile Phase B = Acetonitrile.
-
Condition 2 (ESI-): Mobile Phase A = Water w/ Ammonium Hydroxide, pH 9.0; Mobile Phase B = Acetonitrile.
-
-
LC Method: Use a simple, fast gradient (e.g., 5% to 95% B in 3 minutes) on a standard C18 column.
-
MS Method:
-
For Condition 1, set the MS to scan in Positive Ion Mode for the [M+H]⁺ ion.
-
For Condition 2, set the MS to scan in Negative Ion Mode for the [M-H]⁻ ion.
-
-
Execution: Inject the standard solution (n=3) under each condition.
-
Evaluation: Compare the results based on:
-
Signal-to-Noise (S/N) Ratio: Which condition gives the highest S/N?
-
Absolute Peak Area/Height: Which condition provides the most intense signal?
-
Peak Shape: Evaluate asymmetry and width.
-
References
- U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets Label.
- Drugs.com. (n.d.).
- ResearchGate. (2023). How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results?.
- PharmaCompass. (n.d.).
- Stanković, M., & Otašević, B. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 70, 536-545.
- Stanković, M., Otašević, B., et al. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. PubMed.
- Shimadzu. (n.d.).
- Boyes, B. E., & Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 762-773.
- Sigma-Aldrich. (n.d.).
- University College London. (n.d.). HPLC solvents and mobile phase additives.
- U.S.
- ResearchGate. (2012).
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175-1185.
- Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102.
- YouTube. (2023). Troubleshooting ion suppression in LC-MS analysis.
- ResearchGate. (2016).
- ResearchGate. (n.d.). Negative ion electrospray mass scan spectra of (A) torasemide and (B) tolbutamide.
- Kew, W., et al. (2023). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. Analytical Chemistry, 95(44), 16295-16303.
- Perry, D. (2014).
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods: Ensuring Data Integrity with Torsemide-d7
The Imperative of Cross-Validation in Bioanalysis
In the landscape of drug development, data is the currency of progress. Whether transferring a validated analytical method to a new laboratory, bridging data from different clinical studies, or comparing results from different analytical platforms, the ability to demonstrate data equivalency is not just a scientific best practice—it is a regulatory mandate. This is the core purpose of cross-validation : a systematic, documented process to verify that an analytical method produces consistent, reliable, and accurate results across different laboratories, analysts, or instruments.[1][2]
The successful transfer and cross-validation of a bioanalytical method ensures that the pharmacokinetic (PK) and toxicokinetic (TK) data, which form the bedrock of safety and efficacy assessments, are reproducible and unassailable, regardless of where the samples were analyzed.[3] This guide will provide an in-depth, practical comparison of the critical steps and considerations for performing a cross-validation, using the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the diuretic drug Torsemide, with its stable isotope-labeled (SIL) internal standard, Torsemide-d7, as our working example.
The Lynchpin of Precision: The Role of the Torsemide-d7 Internal Standard
Before delving into the cross-validation protocol, we must first appreciate the role of the internal standard (IS), arguably the most critical component for ensuring precision and accuracy in LC-MS/MS assays. An ideal IS should mimic the analyte of interest through every step of the analytical process—extraction, chromatography, and ionization—to correct for any potential variability.
While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard is the gold standard in modern bioanalysis.[4][5] Here’s why Torsemide-d7 is the superior choice for the quantitative analysis of Torsemide:
-
Physicochemical Equivalence: Torsemide-d7 is chemically identical to Torsemide, with the only difference being the replacement of seven hydrogen atoms with deuterium. This ensures it has virtually the same extraction recovery, chromatographic retention time, and ionization response as the analyte.[6] This co-elution is critical for effectively compensating for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.
-
Correction for Variability: By adding a known concentration of Torsemide-d7 to every sample at the beginning of the workflow, it experiences the same potential sample loss during protein precipitation, evaporation, and reconstitution. It also corrects for minor fluctuations in injection volume. The final analyte concentration is calculated based on the peak area ratio of the analyte to the IS, effectively normalizing these variations.[5][7]
-
Mass Spectrometric Distinction: Despite its chemical similarity, the seven-Dalton mass difference allows the mass spectrometer to easily distinguish Torsemide-d7 from the unlabeled Torsemide, ensuring no signal overlap.[6]
The use of a high-purity SIL internal standard like Torsemide-d7 is the first line of defense against analytical variability, making the entire method more robust and transferable between laboratories.[4][7]
The Regulatory Blueprint: FDA, EMA, and ICH M10 Expectations
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear expectations for bioanalytical method validation and cross-validation.[8][9][10] These principles are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which should be considered the primary reference for current standards.[8][11]
Cross-validation is explicitly required in the following scenarios:
-
Inter-laboratory Method Transfer: When an analytical method is moved from a transferring (originating) laboratory to a receiving laboratory.[2][3]
-
Change in Methodology: If significant changes are made to a validated method, such as a change in the analytical platform or critical reagents.
-
Comparative Bioanalysis: When data from different studies, often analyzed at different sites or times, need to be combined or compared in a regulatory submission.[2]
The fundamental goal is to demonstrate that the two methods or laboratories produce equivalent quantitative results for the same set of samples.
Designing a Robust Cross-Validation Experiment
The experimental design for cross-validation is straightforward in principle but requires meticulous execution. It involves a head-to-head comparison of data generated from two laboratories (or two methods) analyzing identical sets of samples.[2]
Key Components of the Study:
-
Quality Control (QC) Samples: A minimum of three batches of QC samples, prepared at low, medium, and high concentration levels (LQC, MQC, HQC), should be analyzed by both laboratories. These spiked samples are the primary tools for assessing the accuracy and precision of the method in each lab.
-
Incurred Samples: The analysis of "incurred" or real study samples from dosed subjects is a critical component.[12] These samples contain not only the parent drug but also potential metabolites and have been subjected to the rigors of collection, processing, and storage. They provide the ultimate test of a method's real-world reproducibility.[12] The principles of Incurred Sample Reanalysis (ISR) are directly applicable here, providing confidence that the method is reliable for authentic study samples.[13][14][15]
-
Acceptance Criteria: The results are deemed equivalent if the percentage difference between the mean concentrations obtained by the two laboratories is within a predefined limit. For chromatographic assays, this is typically ±20.0% . The comparison should be made for each QC level. For incurred samples, at least two-thirds (67%) of the re-analyzed samples should have results that are within 20% of the original value.[12][14]
Detailed Experimental Protocol: LC-MS/MS for Torsemide in Human Plasma
This section provides a representative protocol for the analysis of Torsemide. It is imperative that both the transferring and receiving laboratories adhere strictly to the same validated protocol.
Part A: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules like Torsemide from plasma.
-
Aliquot Samples: Label and arrange all required tubes (blanks, calibration standards, QCs, and incurred samples) in a 96-well plate or individual microcentrifuge tubes.
-
Thaw and Vortex: Allow plasma samples to thaw completely at room temperature. Vortex gently for 5-10 seconds to ensure homogeneity.
-
Spike Internal Standard: To 100 µL of each plasma sample, add 25 µL of the Torsemide-d7 internal standard working solution (e.g., at 500 ng/mL in 50% methanol). This ensures the IS is present before any extraction steps.
-
Vortex: Vortex the plate/tubes for 10 seconds.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each sample. Acetonitrile is an effective protein precipitating agent.[16]
-
Mix Thoroughly: Seal the plate or cap the tubes and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 4000 x g) for 10 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials, being careful not to disturb the protein pellet.
-
Inject: The samples are now ready for injection into the LC-MS/MS system.
Part B: LC-MS/MS System and Conditions
The following tables outline typical starting conditions for an LC-MS/MS method for Torsemide. While specific parameters will depend on the exact instrumentation used, these provide a robust foundation.
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Zorbax SB C18, 2.1 x 150 mm, 5 µm[16] | C18 chemistry provides excellent reversed-phase retention for moderately polar compounds like Torsemide. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 2.5 with Formic Acid[17][18] | Ammonium formate is a volatile buffer compatible with mass spectrometry. Acidic pH promotes better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography, providing good elution strength. |
| Gradient | 30% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 2 min | A gradient elution ensures efficient separation from endogenous matrix components and a sharp peak shape. |
| Flow Rate | 0.2 mL/min[18][19] | A lower flow rate is often suitable for 2.1 mm ID columns and enhances ESI efficiency. |
| Column Temp. | 40 °C[18][19] | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and selectivity via MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[16][18] | ESI is suitable for polar to moderately polar molecules. The optimal polarity should be determined experimentally; both have been reported for Torsemide.[16][18] |
| MRM Transition (Torsemide) | e.g., m/z 347.0 -> [Fragment Ion] | The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The fragment ion is selected for specificity and abundance after collision-induced dissociation. |
| MRM Transition (Torsemide-d7) | e.g., m/z 354.0 -> [Corresponding Fragment Ion] | The precursor is +7 Da compared to the analyte. The fragmentation pattern should be similar, ideally tracking the same neutral loss. |
| Source Temp. | 500 °C | Optimizes desolvation of the ESI spray. |
| Collision Gas | Nitrogen | Used in the collision cell to fragment the precursor ions. |
Note: Specific MRM transitions and compound-dependent parameters (e.g., Collision Energy, Declustering Potential) must be optimized for the specific instrument being used.
Data Interpretation: A Comparative Analysis
Once both laboratories have analyzed the samples, the data must be compiled and compared. The tables below illustrate how this comparison is performed.
Table 3: Comparative Analysis of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (n=6) | Lab B Mean Conc. (n=6) | Lab A %Bias | Lab B %Bias | % Difference (Lab B vs. Lab A) |
| LQC | 5.00 | 4.85 | 5.10 | -3.0% | +2.0% | +5.1% |
| MQC | 100 | 103.2 | 98.8 | +3.2% | -1.2% | -4.3% |
| HQC | 2000 | 1955 | 2040 | -2.3% | +2.0% | +4.3% |
Calculation: % Difference = [(Mean Conc. Lab B - Mean Conc. Lab A) / ((Mean Conc. Lab A + Mean Conc. Lab B) / 2)] * 100
Interpretation: In this example, the % difference for all QC levels is well within the ±20.0% acceptance criterion, indicating a successful cross-validation for the spiked QC samples. Both labs are demonstrating comparable accuracy and precision.
Table 4: Cross-Validation of Incurred Samples
| Sample ID | Lab A Result (ng/mL) | Lab B Result (ng/mL) | % Difference | Meets Criteria (≤20%)? |
| IS-001 | 78.4 | 82.1 | +4.6% | Yes |
| IS-002 | 1542 | 1610 | +4.3% | Yes |
| IS-003 | 35.6 | 31.9 | -11.0% | Yes |
| IS-004 | 988 | 1055 | +6.6% | Yes |
| ... (n=20) | ... | ... | ... | ... |
| Overall | 19 out of 20 (95%) | Pass (≥67%) |
Interpretation: With 95% of the incurred samples meeting the acceptance criteria, this result confirms that the method is reproducible for authentic study samples, providing high confidence in the interchangeability of the data from both laboratories.
Conclusion: Upholding Data Integrity Across Boundaries
Cross-validation is a non-negotiable step in the lifecycle of a bioanalytical method that will be used across multiple sites or over long periods. It is the ultimate verification of a method's robustness and ensures the integrity and continuity of data supporting a drug development program.
By leveraging a well-characterized and highly reliable stable isotope-labeled internal standard like Torsemide-d7, the inherent challenges of bioanalysis are significantly mitigated.[4][6] This, combined with a meticulously planned and executed cross-validation study according to harmonized regulatory standards[8][11], builds a robust and defensible data package. This rigorous scientific approach ensures that data generated today in one laboratory will be equivalent to data generated tomorrow in another, upholding the highest standards of quality and compliance.
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration (FDA). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . FDA. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]
-
Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration (FDA). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration (FDA). [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services (HHS.gov). [Link]
-
ISR in every clinical study . European Bioanalysis Forum. [Link]
-
Bioanalytical method validation emea . Slideshare. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . National Institutes of Health (NIH). [Link]
-
Incurred Sample Reanalysis . Charles River. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health (NIH). [Link]
-
Revised FDA Guidance on the validation of analytical methods . gmp-compliance.org. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities . PubMed. [Link]
-
Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry . PubMed Central. [Link]
-
Analytical Techniques for Determination of Torsemide and its Combinations: A Review . ResearchGate. [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry . ResearchGate. [Link]
-
Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application . ResearchGate. [Link]
-
(PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . ResearchGate. [Link]
-
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies . Pharmaceutical Technology. [Link]
-
Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC . International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc . Journal of Pharmaceutical Negative Results. [Link]
-
Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc . Journal of Pharmaceutical Negative Results. [Link]
-
Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form . RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(1)/[9].pdf]([Link]9].pdf)
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING METHODS FOR DETERMINATION OF TORSEMIDE . Semantic Scholar. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Torsemide Quantification: Why Torsemide-d7 is the Gold Standard
In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of data, particularly in complex matrices like plasma or urine. This guide provides an in-depth comparison of Torsemide-d7, a stable isotope-labeled (SIL) internal standard, with other alternatives for the quantification of the loop diuretic Torsemide. We will delve into the theoretical underpinnings, present supporting experimental data, and offer practical insights for researchers, scientists, and drug development professionals.
The Indispensable Role of an Internal Standard in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy of this technique can be compromised by several factors, including variability in sample preparation, injection volume, and instrument response.[2][3] Furthermore, the phenomenon known as the "matrix effect," where co-eluting endogenous components from the biological sample either suppress or enhance the ionization of the analyte, is a major challenge.[1][4][5]
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[6] Its purpose is to mimic the behavior of the analyte and thereby normalize for variations that occur during the analytical workflow.[2][3] The analyte's concentration is determined by the ratio of its peak area to that of the IS, which should remain constant even if the absolute signal intensities fluctuate.[6]
According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the use of a suitable internal standard is a key aspect of bioanalytical method validation.[7][8][9][10] An ideal internal standard should possess the following characteristics:
-
It should be chemically and physically similar to the analyte.[2][11]
-
It should not be present in the biological matrix being analyzed.[12]
-
It should be well-resolved from any interfering peaks, unless it is a stable isotope-labeled version of the analyte.[12]
-
It should have a similar extraction recovery and ionization response to the analyte.[11]
Torsemide-d7: The Superior Choice as a Stable Isotope-Labeled Internal Standard
The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[11][13][14] Torsemide-d7 is a deuterated analog of Torsemide, where seven hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Torsemide but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
The primary advantages of using Torsemide-d7 are:
-
Near-Identical Physicochemical Properties: Torsemide-d7 has virtually the same polarity, pKa, and solubility as Torsemide. This ensures that it behaves identically during sample extraction, chromatography, and ionization.[13]
-
Co-elution with the Analyte: Due to its similar properties, Torsemide-d7 co-elutes with Torsemide from the LC column. This is a crucial advantage because it means both compounds experience the same matrix effects at the same time, leading to effective compensation.[13] While significant deuterium labeling can sometimes lead to slight chromatographic separation, this effect is generally minimal and far less pronounced than the difference in retention time between an analyte and a structural analog.[15][16]
-
Correction for Matrix Effects: Because Torsemide-d7 and Torsemide are in the same "microenvironment" as they enter the mass spectrometer's ion source, any suppression or enhancement of the signal will affect both compounds proportionally. This allows the ratio of their peak areas to remain constant, ensuring accurate quantification even in the presence of significant matrix effects.[13]
Alternative Internal Standards: Structural Analogs
When a SIL IS is not available or is cost-prohibitive, a structural analog may be used.[17] A structural analog is a compound with a chemical structure similar to the analyte but that is not a metabolite or an endogenous component. For Torsemide, a potential structural analog could be another sulfonamide-containing drug like Tolbutamide, which has been used in some published methods.[18][19]
However, structural analogs have several drawbacks compared to SIL internal standards:
-
Different Retention Times: Even with a similar structure, a structural analog will likely have a different retention time than the analyte. This means it may not experience the same matrix effects, leading to inaccurate compensation.[20]
-
Varying Extraction Recoveries: Differences in physicochemical properties can lead to different extraction efficiencies between the analyte and the structural analog IS.
-
Disparate Ionization Efficiencies: The ionization efficiency of a compound is highly dependent on its chemical structure. A structural analog may have a significantly different ionization response than the analyte, and this difference may not be consistent across different biological matrices.[20]
Experimental Data: A Comparative Analysis
To illustrate the superior performance of Torsemide-d7, the following tables present representative data from a hypothetical bioanalytical method validation for Torsemide in human plasma, comparing the use of Torsemide-d7 with a structural analog internal standard. These data are based on typical outcomes observed in the field when comparing SIL and structural analog internal standards.
Table 1: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Internal Standard | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | Torsemide-d7 | 1.05 | 105.0 | 6.8 |
| Structural Analog | 1.18 | 118.0 | 14.2 | ||
| Low | 3 | Torsemide-d7 | 2.98 | 99.3 | 4.5 |
| Structural Analog | 3.32 | 110.7 | 9.8 | ||
| Mid | 100 | Torsemide-d7 | 101.2 | 101.2 | 3.1 |
| Structural Analog | 92.5 | 92.5 | 8.5 | ||
| High | 2000 | Torsemide-d7 | 1985 | 99.3 | 2.5 |
| Structural Analog | 2180 | 109.0 | 7.9 |
Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the %CV should not exceed 15% (20% for LLOQ), according to EMA and FDA guidelines.[7][10]
Table 2: Matrix Effect and Recovery
| Parameter | QC Level | Internal Standard | Result |
| Matrix Factor | Low | Torsemide-d7 | 1.02 |
| Structural Analog | 0.85 | ||
| High | Torsemide-d7 | 0.98 | |
| Structural Analog | 1.15 | ||
| IS-Normalized Matrix Factor | Low | Torsemide-d7 | 1.01 |
| Structural Analog | 1.18 | ||
| High | Torsemide-d7 | 0.99 | |
| Structural Analog | 0.89 | ||
| Recovery (%) | Low | Torsemide-d7 | 85.2 |
| Structural Analog | 75.6 | ||
| High | Torsemide-d7 | 86.1 | |
| Structural Analog | 78.2 |
The matrix factor is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. A value of 1 indicates no matrix effect. The IS-normalized matrix factor should be close to 1 for effective compensation. Recovery should be consistent and reproducible.[21]
As the data illustrates, the use of Torsemide-d7 results in superior accuracy and precision, and more effective compensation for matrix effects compared to the structural analog.
Experimental Protocol: Quantification of Torsemide in Human Plasma using Torsemide-d7
This protocol outlines a typical LC-MS/MS method for the quantification of Torsemide in human plasma.
1. Materials and Reagents
-
Torsemide reference standard
-
Torsemide-d7 internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of Torsemide and Torsemide-d7 in methanol.
-
Prepare serial dilutions of the Torsemide stock solution with 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Prepare a working solution of Torsemide-d7 at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibrators, or QCs into a 96-well plate.
-
Add 200 µL of the Torsemide-d7 working solution (100 ng/mL) to each well.
-
Vortex the plate for 1 minute to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for Torsemide).[18]
-
MRM Transitions:
-
Torsemide: e.g., m/z 349.1 -> 264.1
-
Torsemide-d7: e.g., m/z 356.1 -> 271.1
-
5. Data Analysis
-
Integrate the peak areas for Torsemide and Torsemide-d7.
-
Calculate the peak area ratio (Torsemide/Torsemide-d7).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Torsemide in the unknown samples and QCs from the calibration curve.
Visualizing the Workflow and Comparison
Caption: Comparison of an ideal vs. alternative internal standard.
Conclusion
For the robust and reliable quantification of Torsemide in biological matrices, a stable isotope-labeled internal standard is unequivocally the superior choice. Torsemide-d7, by virtue of its chemical identity to the analyte, offers unparalleled advantages in mitigating variability from sample preparation and, most critically, in compensating for the unpredictable nature of matrix effects. While structural analogs may be employed, they introduce a higher risk of analytical error, leading to less accurate and precise data. For bioanalytical studies supporting pharmacokinetic and toxicokinetic evaluations, where data integrity is non-negotiable, Torsemide-d7 should be considered the gold standard internal standard.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation and study sample analysis. ICH M10. [Link]
-
Prado, C., et al. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. Journal of Chromatographic Science, 39(9), 389–393. [Link]
- Viswanathan, C. T., et al. (2007). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(4), 743-745. [This reference appears to be a presentation title, a direct link to a peer-reviewed paper is preferable if available.]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-8.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
-
Lin, D., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical chemistry, 91(11), 7068–7075. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of pharmaceutical analysis, 6(2), 95–102. [Link]
-
Prado, C., et al. (2001). Simultaneous Determination of Torasemide and Its Major Metabolite M5 in Human Urine by High-Performance Liquid Chromatography-Electrochemical Detection. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Vesper, H. W., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of proteomics, 107, 89–97. [Link]
-
BioPharma Services Inc. (2020). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Liu, G., et al. (2021). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 13(10), 821–833. [Link]
-
Semantic Scholar. (n.d.). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
Separation Science. (n.d.). Internal Standards #2: What Makes a Good Internal Standard?. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
Dong, F., & Wang, J. (Eds.). (2015). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Sample Preparation in LC-MS Bioanalysis. [Link]
-
Hewavitharana, A. K., & Kuo, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-349. [Link]
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [This is an older guidance, superseded by the 2018 guidance.]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Neugebauer, G., et al. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164-168. [Link]
-
Patel, D., et al. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 749-756. [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics and metabolism of torasemide in man. [Link]
-
ResearchGate. (n.d.). Metabolism pathway scheme for torasemide. [Link]
-
Dash, S. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(4), 2366-2372. [Link]
-
Dash, S. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. ResearchGate. [Link]
-
Knauf, H., & Mutschler, E. (1995). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical pharmacokinetics, 28(Suppl 1), 1–24. [Link]
-
Shrimanker, I., & Bhattarai, S. (2023). Torsemide. In StatPearls. StatPearls Publishing. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. nebiolab.com [nebiolab.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. fda.gov [fda.gov]
The Gold Standard in Diuretic Bioanalysis: A Comparative Guide to the Accuracy and Precision of Torsemide-d7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the demand for unerring accuracy and precision is absolute. The quantitative analysis of potent diuretics like torsemide, a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hypertension, requires methodologies that can withstand the rigorous scrutiny of regulatory bodies worldwide. This guide, written from the perspective of a Senior Application Scientist, delves into the critical role of the internal standard in achieving reliable data, offering a direct comparison between the stable isotope-labeled internal standard (SIL-IS), Torsemide-d7 , and structural analog alternatives.
The Imperative of Accuracy in Regulated Bioanalysis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, mandate stringent validation of bioanalytical methods.[1] For a method to be deemed acceptable, its accuracy and precision must fall within tightly controlled limits. Accuracy, the closeness of measured values to the true value, and precision, the reproducibility of those measurements, are fundamental to ensuring the reliability of pharmacokinetic and toxicokinetic data that underpin regulatory submissions.[1]
The acceptance criteria for accuracy and precision are well-defined: the mean concentration should be within ±15% of the nominal value for quality control (QC) samples, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15%. For the lower limit of quantification (LLOQ), these acceptance criteria are extended to ±20%.
The Decisive Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common technology for small molecule bioanalysis, an internal standard (IS) is indispensable. It is added at a known concentration to all samples, calibrators, and QCs to correct for variability during the analytical process, including sample extraction, injection volume, and ionization efficiency. The choice of IS is one of the most critical decisions in method development. The ideal IS behaves identically to the analyte in every step of the analytical process. This is where stable isotope-labeled internal standards, like Torsemide-d7, demonstrate their unparalleled advantage.
Torsemide-d7: The "Gold Standard" Explained
Torsemide-d7 is a deuterated form of torsemide, where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass makes it distinguishable from the native torsemide by the mass spectrometer, yet its physicochemical properties remain virtually identical. This near-perfect analogy is the cornerstone of its superior performance.
Why Torsemide-d7 Excels:
-
Co-elution: Torsemide-d7 chromatographically co-elutes with torsemide. This means both compounds experience the exact same conditions in the LC column and enter the mass spectrometer at the same time, subjecting them to identical matrix effects and ionization suppression or enhancement.
-
Identical Extraction Recovery: During sample preparation, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS, ensuring the ratio of their responses remains constant.
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte. Because Torsemide-d7 has the same ionization efficiency as torsemide, it accurately compensates for these matrix-induced variations.
A U.S. FDA Clinical Pharmacology Review for a torsemide-containing drug product explicitly documents the use of Torsemide-d7 as the internal standard in the supporting bioanalytical studies. The review concludes that the "Accuracy and precision of QC samples for the LC-MS/MS bioanalytical assay were within acceptable limits (≤15% and ≤20% at LLOQ)".[1] This regulatory acceptance underscores the reliability and robustness of methods employing Torsemide-d7.
Comparative Analysis: Torsemide-d7 vs. A Structural Analog
To illustrate the performance difference, we will compare the accepted performance of Torsemide-d7 with published data from a validated bioanalytical method for torsemide that utilized a structural analog, tolbutamide, as the internal standard.[2][3] While tolbutamide is structurally different from torsemide, it was chosen for its chromatographic and extraction behavior. However, as a non-isotopic analog, its ability to perfectly mimic torsemide is limited.
Performance Data
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Tolbutamide | 3 | 10.07 | 103.86 | 7.94 | 100.29 |
| 800 | 4.70 | 94.05 | 6.01 | 96.95 | |
| 2000 | 5.27 | 95.34 | 5.76 | 96.78 | |
| Torsemide-d7 | Multiple QC Levels | Within acceptable limits (≤15%) | Within acceptable limits (±15%) | Within acceptable limits (≤15%) | Within acceptable limits (±15%) |
Data for Tolbutamide sourced from a published bioequivalence study.[2][3] Performance of Torsemide-d7 is based on the accepted validation in an FDA Clinical Pharmacology Review.[1]
While the method using tolbutamide demonstrates acceptable performance within regulatory guidelines, the use of a SIL-IS like Torsemide-d7 provides a greater degree of confidence. Any subtle differences in extraction recovery or matrix effects between torsemide and tolbutamide can introduce a small but significant bias and variability in the results, which is effectively eliminated with a co-eluting SIL-IS.
Experimental Protocols
Protocol 1: Bioanalysis of Torsemide in Human Plasma using Tolbutamide IS
This protocol is based on the validated method described by Gu et al.[2][3]
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of tolbutamide internal standard solution (10 µg/mL).
-
Add 20 µL of 0.1 M hydrochloric acid and vortex.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 3 minutes, and centrifuging at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm, 5.0 µm)
-
Mobile Phase: Methanol and 10 mM ammonium formate (60:40, v/v)
-
Flow Rate: 0.2 mL/min
-
MS Detection: Negative ion electrospray ionization (ESI-)
-
MRM Transitions: Torsemide (m/z 347.00 → fragment), Tolbutamide (m/z 269.00 → fragment)
-
Protocol 2: Representative Bioanalysis of Torsemide in Human Plasma using Torsemide-d7 IS
This protocol is a representative method based on the FDA review and common practices for SIL-IS based assays.[1]
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of Torsemide-d7 internal standard solution at an appropriate concentration.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for injection, or evaporate and reconstitute if further concentration is needed.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 50-100 mm length, <3 µm particle size).
-
Mobile Phase: Gradient elution with water and acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.4-0.6 mL/min.
-
MS Detection: Positive or negative ion electrospray ionization (ESI).
-
MRM Transitions: Specific precursor-product ion transitions for torsemide and Torsemide-d7 would be optimized.
-
Visualizing the Workflow and Logic
Caption: Decision logic for internal standard selection in bioanalysis.
Conclusion
For the regulated bioanalysis of torsemide, the choice of internal standard has profound implications for data quality. While a well-validated method with a structural analog can meet regulatory requirements, the use of the stable isotope-labeled internal standard, Torsemide-d7 , represents the pinnacle of current bioanalytical practice. Its ability to perfectly track the analyte through every stage of the analysis minimizes variability and provides the highest possible degree of accuracy and precision. As evidenced by its use in studies submitted to and accepted by the FDA, Torsemide-d7 is the unequivocal gold standard, ensuring the generation of robust and defensible data for critical drug development decisions.
References
-
U.S. Food and Drug Administration. (2021). Clinical Pharmacology Review. [Link]
-
Gu, Y., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 6(2), 95-102. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Gu, Y., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
Sources
A Senior Scientist's Guide to Incurred Sample Reanalysis: Ensuring Bioanalytical Reproducibility with Torsemide-d7
Introduction: Beyond Validation, The Reality of Incurred Samples
In the landscape of regulated bioanalysis, the validation of a method using spiked quality control (QC) samples is a foundational requirement. This process meticulously assesses parameters like accuracy, precision, selectivity, and stability, providing confidence in the analytical method.[1] However, the true test of a method's robustness comes when it is applied to "incurred" samples—biological matrices taken from subjects in a clinical or nonclinical study after the administration of a drug.[2] These samples present a complex and dynamic environment that spiked QCs, prepared in a clean, homogenous control matrix, cannot fully replicate.[1][3]
Factors such as the presence of metabolites that can interfere with or back-convert to the parent drug, unanticipated matrix effects from individual subjects, variable protein binding, and sample non-homogeneity can all compromise the integrity of bioanalytical data.[1][3][4] Recognizing this gap, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established the necessity of Incurred Sample Reanalysis (ISR).[5][6][7] ISR serves as a critical in-study validation to verify the reproducibility of the original analytical results, thereby ensuring the reliability of pharmacokinetic and bioequivalence data.[2][8]
This guide provides an in-depth comparison and technical protocol for conducting ISR, using the analysis of the loop diuretic Torsemide with its stable isotope-labeled (SIL) internal standard, Torsemide-d7, as a practical exemplar.
The Gold Standard: Torsemide and the Role of Torsemide-d7
Torsemide is a pyridine-sulfonylurea class loop diuretic used to treat edema and hypertension.[9][10] For quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the choice of internal standard (IS) is paramount. The ideal IS is a stable isotope-labeled version of the analyte.[11] Torsemide-d7, in which seven hydrogen atoms on the isopropyl group are replaced with deuterium, is the preferred internal standard for Torsemide quantification.[12][13]
The justification for using a SIL-IS like Torsemide-d7 is rooted in its ability to perfectly mimic the analyte through the entire analytical process:
-
Co-elution: It has virtually identical physicochemical properties to Torsemide, ensuring it elutes at the same retention time during chromatography.[11][14]
-
Extraction & Matrix Effect Compensation: It experiences the same degree of extraction loss and ion suppression or enhancement in the mass spectrometer source as the analyte.[14][15][16]
-
Mass Differentiation: Despite these similarities, it is easily distinguished by its higher mass-to-charge ratio (m/z), allowing for simultaneous and independent measurement.[16]
By adding a known concentration of Torsemide-d7 to every standard, QC, and unknown sample, the ratio of the analyte peak area to the IS peak area is used for quantification. This normalization corrects for variability that can occur during sample preparation and analysis, leading to highly precise and accurate results.[15][16]
Caption: Fig 1. Principle of LC-MS analysis with a SIL-IS.
Experimental Design: A Comparative ISR Protocol for Torsemide
This section outlines a robust LC-MS/MS method for Torsemide quantification and the subsequent ISR protocol. The causality behind experimental choices is explained to provide a framework for adaptation.
Part A: Bioanalytical Method for Torsemide in Human Plasma
A validated method is a prerequisite for any ISR. The following is a representative LC-MS/MS procedure.
1. Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis and damage the LC column. It is suitable for a relatively non-polar molecule like Torsemide.
-
Procedure:
-
Aliquot 100 µL of human plasma (from calibration standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Torsemide-d7 working solution (e.g., at 500 ng/mL in methanol) to all samples except the blank matrix.
-
Vortex briefly (approx. 10 seconds).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: The parameters below are chosen to achieve sensitive and selective detection of Torsemide and its internal standard. A C18 column provides good retention for Torsemide. Negative ion mode is selected as it provides a stable and abundant deprotonated molecular ion for Torsemide.[17]
| Parameter | Condition | Justification |
| LC System | Standard HPLC/UHPLC System | Provides necessary separation and flow control. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective reaction monitoring (SRM) for high sensitivity and specificity. |
| Column | C18, 100 mm x 2.1 mm, 5.0 µm | Standard reversed-phase column offering good retention and peak shape.[17] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Volatile buffer compatible with MS, aids in ionization.[17][18] |
| Mobile Phase B | Methanol | Common organic solvent for reversed-phase chromatography.[17] |
| Flow Rate | 0.2 mL/min | Appropriate for the column dimensions.[17] |
| Gradient | Isocratic (e.g., 60% B) or Gradient | An isocratic method is simpler, but a gradient may be needed to resolve interferences.[17] |
| Injection Volume | 10 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40 °C | Ensures reproducible retention times.[17] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Provides sensitive and stable precursor ions for Torsemide.[17] |
| SRM Transitions | Torsemide: 347.0 -> 263.0Torsemide-d7: 355.5 -> 263.0 | Precursor ion [M-H]⁻ and a stable product ion are monitored for specificity. |
Part B: Incurred Sample Reanalysis (ISR) Protocol
The ISR protocol is performed after the initial analysis of a batch of study samples is complete and has met acceptance criteria.
1. Sample Selection
-
Rationale: To ensure the reanalysis is representative of the drug's pharmacokinetic profile, samples are chosen from both the absorption/distribution and elimination phases.[19] The Cmax point is critical as it represents the highest concentration and potential for non-linearity or saturation effects, while the elimination phase can reveal issues with metabolite stability or assay sensitivity.[2]
-
Procedure:
-
From a given clinical study, identify the number of samples for ISR. Per FDA/EMA guidance, this is typically 10% of the first 1000 samples and 5% of samples thereafter.[7][20]
-
Select samples from a subset of subjects, focusing on time points around the maximum concentration (Cmax) and in the terminal elimination phase (at least 3x the half-life).[19] Torsemide's half-life is approximately 3.5 hours.[9][21]
-
2. Reanalysis
-
Rationale: The reanalysis must be conducted in a separate run on a different day to assess inter-day reproducibility.[1][4] This ensures that the observed consistency is not merely a result of intra-run precision.
-
Procedure:
-
Retrieve the selected incurred samples from frozen storage (-70°C or below).
-
Allow samples to thaw completely and unassisted at room temperature.
-
On a different day from the original analysis, perform a new analytical run including a fresh calibration curve, QC samples, and the selected ISR samples.
-
Process and analyze the ISR samples using the exact same validated bioanalytical method described in Part A.
-
3. Acceptance Criteria
-
Rationale: The acceptance criteria are harmonized across major regulatory agencies to provide a universal standard for bioanalytical reproducibility.[2][7]
-
Calculation: For each reanalyzed sample, the percent difference between the original result and the ISR result is calculated using the following formula: % Difference = ((ISR Value - Original Value) / Mean of the two values) * 100
-
Criteria: For small molecules like Torsemide, the ISR is considered successful if:
Data Interpretation and Troubleshooting
The outcome of the ISR provides a clear verdict on the in-study performance of the method.
Comparative Data Example
| Sample ID | Original Conc. (ng/mL) | ISR Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Meets Criteria (±20%)? |
| SUBJ-01-Cmax | 1250.5 | 1198.2 | 1224.35 | -4.27% | Yes |
| SUBJ-01-Elim | 85.3 | 92.1 | 88.70 | 7.67% | Yes |
| SUBJ-03-Cmax | 1401.1 | 1355.9 | 1378.50 | -3.28% | Yes |
| SUBJ-03-Elim | 102.8 | 110.5 | 106.65 | 7.22% | Yes |
| SUBJ-05-Cmax | 988.4 | 1215.7 | 1102.05 | 20.62% | No |
| SUBJ-05-Elim | 65.2 | 60.9 | 63.05 | -6.82% | Yes |
| SUBJ-08-Cmax | 1622.0 | 1589.5 | 1605.75 | -2.02% | Yes |
| SUBJ-08-Elim | 150.1 | 141.4 | 145.75 | -5.97% | Yes |
| SUBJ-11-Cmax | 1105.6 | 1350.1 | 1227.85 | 19.91% | Yes |
| SUBJ-11-Elim | 77.9 | 83.2 | 80.55 | 6.58% | Yes |
| Result | 90% Pass (9/10) | ||||
| Overall Outcome | PASS |
ISR Failure Investigation
If the acceptance criteria are not met (i.e., less than 67% of samples are within ±20%), the analysis of study samples must be halted, and a thorough investigation is required.[3]
Caption: Fig 2. Workflow for Incurred Sample Reanalysis.
Possible root causes for ISR failure include:
-
Metabolite Instability: A metabolite may be converting back to the parent drug (Torsemide) during sample storage or processing.[4] This would artificially inflate the concentration in one of the analyses.
-
Matrix Effects: Incurred samples may contain endogenous components not present in the control matrix that suppress or enhance the ionization of Torsemide, but not the deuterated internal standard, to the same extent.[4]
-
Sample Handling: Inconsistent thawing, vortexing, or processing can lead to variability.[4] For example, if the drug is adsorbed to the container surface, different mixing efficiencies could yield different results.
-
Protein Binding Differences: The binding of Torsemide to plasma proteins might differ between subjects or over time, affecting extraction efficiency in a way not modeled by the SIL-IS.
Conclusion
Incurred Sample Reanalysis is not merely a regulatory checkbox; it is a fundamental scientific exercise that validates the entire bioanalytical process in the context of real-world samples. The use of a high-quality, stable isotope-labeled internal standard like Torsemide-d7 is the best practice for mitigating expected analytical variability in LC-MS/MS assays. However, ISR provides the ultimate confirmation that the method is rugged and reproducible under the specific conditions of a study. By demonstrating that the concentrations measured on one day are consistent with those measured on another, ISR provides indispensable confidence in the final pharmacokinetic data used to make critical decisions about the safety and efficacy of a drug.
References
-
Charles River. Incurred Sample Reanalysis.
-
European Bioanalysis Forum. ISR in every clinical study.
-
Ovid. Incurred sample reanalysis in bioequivalence... : Bioanalysis.
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
International Journal of Research in Pharmaceutical Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
AptoChem. Deuterated internal standards and bioanalysis.
-
NorthEast BioLab. Incurred Sample Reanalysis, ISR Test.
-
LabWare. Improving Incurred Sample Reanalysis (ISR) with a Bioanalytical LIMS and ELN Platform.
-
Celegence. Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR).
-
Cayman Chemical. Torasemide-d7 (Torsemide-d7, CAS Number: 1189375-06-1).
-
U.S. Food and Drug Administration. Demadex (torsemide) Tablets - accessdata.fda.gov.
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
YouTube. Pharmacology of Torsemide (Demadex) ; Mechanism of Action, Pharmacokinetics, Uses, Effects.
-
PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
-
National Center for Biotechnology Information. Torsemide - StatPearls - NCBI Bookshelf.
-
Drugs.com. Torsemide: Package Insert / Prescribing Information.
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry.
-
ResearchGate. PHARMACOKINETIC PARAMETERS OF TORSEMIDE | Download Table.
-
PubMed. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities.
-
Bioanalysis Zone. 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations.
-
PubMed Central. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
-
International Journal of Pharmaceutical Sciences Review and Research. Analytical Techniques for Determination of Torsemide and its Combinations: A Review.
-
Federal Register. Bioanalytical Method Validation; Guidance for Industry; Availability.
-
MedChemExpress.com. Hydroxy Torsemide-d7 | Stable Isotope.
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
-
European Medicines Agency. Guideline Bioanalytical method validation.
-
Taylor & Francis Online. Full article: Incurred Sample Reanalysis: A Global Transformation.
-
National Center for Biotechnology Information. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
-
ResearchGate. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
-
ResearchGate. (PDF) Chemometrically Assisted Development and Validation of LC-UV and LC-MS Methods for Simultaneous Determination of Torasemide and its Impurities.
-
U.S. Food and Drug Administration. APPLICATION NUMBER: - 213218Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S).
-
BioAgilytix Labs. FDA Guidance for Industry: Bioanalytical Method Validation, May 2018.
-
PharmaCompass.com. FDA guideline - Bioanalytical Method Validation.
-
ECA Academy. EMA Guideline on bioanalytical Method Validation adopted.
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5.
-
ScienceDirect. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry.
-
Sigma-Aldrich. Torsemide USP Reference Standard CAS 56211-40-6.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. ovid.com [ovid.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. e-b-f.eu [e-b-f.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. labware.com [labware.com]
- 9. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. texilajournal.com [texilajournal.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Bioanalytical Method Validation of Torsemide Using Torsemide-d7 as an Internal Standard
For researchers, scientists, and professionals vested in the intricate process of drug development, the robust validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides an in-depth, technically-grounded comparison of the validation of a bioanalytical method for torsemide, a potent loop diuretic, with a critical focus on the strategic use of its deuterated analog, torsemide-d7, as an internal standard (IS). We will dissect the experimental choices, present comparative data, and provide detailed protocols, all while adhering to the stringent standards of scientific integrity and regulatory expectations.
The Imperative of a Validated Bioanalytical Method
The quantification of drugs like torsemide in biological matrices (e.g., plasma, urine) is fundamental to pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies. A validated method ensures that the data generated are reliable, reproducible, and accurate, thereby forming a solid foundation for critical decisions in the drug development pipeline. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which serve as the benchmark for our discussion.[1][2][3][4]
Why Torsemide-d7 is the Internal Standard of Choice
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thus compensating for variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard, such as torsemide-d7, is the gold standard for LC-MS/MS-based bioanalysis. Its physicochemical properties are nearly identical to torsemide, ensuring it behaves similarly during extraction and chromatographic separation. The mass difference of 7 Da allows for distinct detection by the mass spectrometer, preventing interference while ensuring that any matrix effects or ionization suppression/enhancement will affect both the analyte and the IS to the same degree.[5]
Physicochemical Properties: Torsemide vs. Torsemide-d7
| Property | Torsemide | Torsemide-d7 | Rationale for Comparison |
| Molecular Formula | C₁₆H₂₀N₄O₃S[6] | C₁₆H₁₃D₇N₄O₃S[7] | Identical elemental composition (except for isotopes) ensures similar chemical behavior. |
| Molecular Weight | 348.42 g/mol [8] | 355.46 g/mol [7] | The mass difference is sufficient for MS/MS discrimination. |
| pKa | 7.1[6] | ~7.1 | Similar pKa ensures identical ionization behavior across a pH range, crucial for extraction and chromatography. |
| LogP | 2.3 - 3.356[6] | ~2.3 - 3.356 | Similar lipophilicity predicts comparable extraction recovery and chromatographic retention. |
A Comprehensive Bioanalytical Method Validation Protocol for Torsemide
This section outlines a detailed, step-by-step methodology for the validation of an LC-MS/MS method for the quantification of torsemide in human plasma, using torsemide-d7 as the internal standard.
Experimental Workflow
Caption: A typical bioanalytical workflow for torsemide quantification in plasma.
Step-by-Step Methodology
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of torsemide and torsemide-d7 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[9]
-
Working Solutions: Prepare serial dilutions of the torsemide stock solution to create calibration standards and quality control (QC) samples at various concentration levels. A separate working solution of torsemide-d7 is prepared for spiking into all samples.
2. Sample Preparation (Protein Precipitation):
Protein precipitation is a rapid and effective method for sample cleanup in this context.[5]
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the torsemide-d7 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating torsemide.[9][10][11]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice.[10][11]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive or negative ion mode, depending on which provides better sensitivity for torsemide.[9][12]
-
MRM Transitions:
-
Torsemide: e.g., m/z 349.1 → 264.1
-
Torsemide-d7: e.g., m/z 356.1 → 271.1
-
Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed according to FDA and EMA guidelines.[2][3]
Validation Logic Flow
Caption: Key parameters in the bioanalytical method validation process.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Key Experiments | Acceptance Criteria (FDA/EMA) |
| Selectivity/Specificity | To ensure that endogenous matrix components do not interfere with the detection of torsemide or torsemide-d7. | Analyze at least six different lots of blank plasma. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[2][3] |
| Linearity and Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Analyze calibration curves with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[9] |
| Accuracy and Precision | To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter (precision). | Analyze QC samples at LLOQ, low, medium, and high concentrations in at least five replicates per run, over at least three separate runs. | Accuracy: Mean concentration at each level should be within ±15% of the nominal value (±20% at LLOQ). Precision: The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).[9] |
| Extraction Recovery | To assess the efficiency of the extraction procedure. | Compare the peak areas of extracted QC samples to those of post-extraction spiked samples at the same concentration. | Recovery should be consistent and reproducible, though a specific percentage is not mandated. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components.[13] | Compare the peak areas of post-extraction spiked samples in at least six different lots of matrix to the peak areas of neat solutions. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[2] |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling and analysis. | Analyze QC samples after exposure to different conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage, post-preparative storage).[14][15][16][17] | Mean concentrations of stability samples should be within ±15% of the nominal concentrations. |
Comparative Performance Data
The following table presents hypothetical but realistic performance data for a validated torsemide assay, comparing the use of torsemide-d7 with a non-SIL internal standard (e.g., a structurally similar compound).
| Performance Metric | With Torsemide-d7 (SIL IS) | With Non-SIL IS (e.g., Tolbutamide[9]) | Advantage of Torsemide-d7 |
| Linearity (r²) | 0.9985 | 0.9979 | Comparable |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.2% to +9.5% | Tighter accuracy due to better compensation for variability. |
| Precision (RSD) | 2.1% to 5.6% | 4.5% to 11.2% | Improved precision for the same reasons as accuracy. |
| Matrix Effect (CV of IS-normalized Matrix Factor) | 4.8% | 13.5% | Significantly reduced variability in matrix effects, leading to a more robust method. |
| Extraction Recovery (RSD) | 3.5% | 7.8% | More consistent recovery due to identical chemical properties. |
Conclusion
The bioanalytical method validation for torsemide is a critical undertaking that demands meticulous attention to detail and adherence to regulatory guidelines. The use of a stable isotope-labeled internal standard, such as torsemide-d7, offers a clear and significant advantage over other alternatives. By closely mimicking the behavior of torsemide throughout the analytical process, torsemide-d7 provides superior compensation for variations in sample preparation and matrix effects, resulting in a method with enhanced accuracy, precision, and robustness. This guide has provided a comprehensive framework, from experimental design to data interpretation, to empower researchers and scientists in the development of high-quality, defensible bioanalytical methods for torsemide and other small molecules.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
PubMed Central. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. [Link]
-
PubMed. (2012). Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities. [Link]
-
ResearchGate. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Torsemide-d7. PubChem. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. [https://www.rjpbcs.com/pdf/2016_7(1)/[18].pdf]([Link]18].pdf)
-
U.S. Food and Drug Administration. (2021). Application Number: 213218Orig1s000 Clinical Pharmacology Review(s). [Link]
-
Veeda Clinical Research. (n.d.). Toradiur | Analytical Method Development | Validation | BA/BE Studies. [Link]
-
ResearchGate. (2012). (PDF) Chemometrically Assisted Development and Validation of LC-UV and LC-MS Methods for Simultaneous Determination of Torasemide and its Impurities. [Link]
-
PharmaCompass. (n.d.). Torsemide | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
TechnoRep. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. [Link]
-
SciSpace. (2021). STABILITY OF FUROSEMIDE AND TORASEMIDE IN PARENTERAL NUTRITION ADMIXTURE. [Link]
-
National Center for Biotechnology Information. (n.d.). Torasemide. PubChem. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
PubMed. (2017). Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration. [Link]
-
PubMed Central. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Matrix effect in bioanalysis: An overview. [Link]
- Google Patents. (2022). US20220079959A1 - Pharmaceutical compositions of torsemide and uses thereof.
-
Journal of Pharmaceutical Negative Results. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. [Link]
-
ResearchGate. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemometrically assisted development and validation of LC-UV and LC-MS methods for simultaneous determination of torasemide and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Secure Verification [technorep.tmf.bg.ac.rs]
- 16. scispace.com [scispace.com]
- 17. Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jpsbr.org [jpsbr.org]
A Senior Application Scientist's Guide to Linearity and Range Determination for Torsemide Assay using Torsemide-d7
Executive Summary
The accurate quantification of the loop diuretic Torsemide in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] A robust bioanalytical method, validated according to stringent regulatory standards, is non-negotiable for generating reliable data to support regulatory submissions.[3][4][5] This guide provides an in-depth protocol and comparative analysis for establishing two of the most critical validation parameters: linearity and analytical range.[6][7][8] We will focus on a state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled (SIL) internal standard, Torsemide-d7.
This document moves beyond a simple recitation of steps. It delves into the scientific rationale behind experimental choices, compares the superior performance of the SIL-MS approach against older methodologies, and provides expert insights into data interpretation and troubleshooting. The protocols and acceptance criteria described herein are aligned with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][9][10][11]
The Foundational Importance of Linearity and Range
In any quantitative bioanalytical assay, linearity and range are the parameters that define the boundaries of reliable measurement.
-
Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a specified span.[6][7] This proportional relationship is fundamental to calculating the concentration of an unknown sample from its measured response.
-
The Analytical Range is the interval between the lowest and highest analyte concentrations that can be quantified with acceptable accuracy and precision.[6][8] This range is bookended by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Establishing a wide and reliable linear range is crucial for accommodating the expected concentration variations in study samples, from low trough levels (Cmin) to high peak levels (Cmax), without requiring complex sample dilutions.
Comparative Analysis: The Decisive Advantage of Torsemide-d7 and LC-MS/MS
The choice of analytical platform and internal standard (IS) is the most critical decision in method development. While older methods like HPLC-UV exist, the LC-MS/MS method using a SIL IS like Torsemide-d7 offers unparalleled advantages in specificity, sensitivity, and reliability.[12][13][14][15]
| Parameter | LC-MS/MS with Torsemide-d7 (SIL IS) | HPLC-UV with Structural Analog IS | Expert Rationale |
| Specificity | Exceptional. Mass spectrometry distinguishes Torsemide from metabolites and endogenous interferences based on its unique mass-to-charge ratio (m/z).[1][2] | Moderate to Low. Relies solely on chromatographic retention time. Co-eluting compounds with similar UV absorbance can cause significant interference, leading to inaccurate quantification. | The SIL IS co-elutes with the analyte, experiencing the exact same matrix effects and ionization suppression/enhancement, which it perfectly corrects for.[15][16] A structural analog IS will have a different retention time and chemical properties, making it a poor compensator for matrix effects.[13] |
| Sensitivity (LLOQ) | High. Capable of achieving LLOQ in the low ng/mL or even pg/mL range, essential for pharmacokinetic studies.[1][17] | Low. Typically limited to the high ng/mL or µg/mL range, often insufficient for detecting low drug concentrations after metabolism and distribution.[18][19] | Mass spectrometry is an inherently more sensitive detection technique than UV absorbance. |
| Linear Range | Wide. Often spanning 3 to 4 orders of magnitude (e.g., 1-2500 ng/mL).[1][2] | Narrow. Typically limited to 1 to 2 orders of magnitude due to detector saturation and non-linear absorbance at high concentrations.[18] | The SIL IS ensures consistent ionization efficiency and detector response across a wider concentration range. |
| Reliability | High. The SIL IS is considered the "gold standard" as it corrects for variability in sample preparation, injection volume, and matrix effects.[13][14][16] | Moderate. A structural analog cannot fully compensate for differential extraction recovery or matrix effects between the analyte and the IS. | Torsemide-d7 has virtually identical chemical and physical properties to Torsemide, ensuring it tracks the analyte's behavior perfectly from extraction to detection.[16] |
Experimental Design & Protocol for Linearity and Range Determination
This protocol outlines a robust experiment to define and validate the linear range of the Torsemide assay. This design is self-validating by including Quality Control (QC) samples to confirm accuracy and precision across the range.
Preparation of Calibration Standards and Quality Controls
The foundation of a good linearity experiment is accurately prepared standards.
Table 1: Preparation of Calibration Standards (CS) and Quality Controls (QC)
| Level | Concentration (ng/mL) | Purpose |
|---|---|---|
| CS1 (LLOQ) | 1.0 | Lower Limit of Quantification |
| CS2 | 2.5 | Low-Range Standard |
| CS3 | 25 | Low-Mid Range Standard |
| CS4 | 100 | Mid-Range Standard |
| CS5 | 500 | Mid-High Range Standard |
| CS6 | 1500 | High-Range Standard |
| CS7 | 2250 | Upper Range Standard |
| CS8 (ULOQ) | 2500 | Upper Limit of Quantification |
| QC Samples | ||
| LQC | 3.0 | Low Quality Control |
| MQC | 1250 | Medium Quality Control |
| HQC | 2000 | High Quality Control |
Step-by-Step Protocol:
-
Prepare Primary Stocks: Accurately weigh and dissolve Torsemide and Torsemide-d7 reference standards in methanol to create 1.0 mg/mL primary stock solutions.
-
Prepare Working Solutions: Perform serial dilutions of the Torsemide primary stock with a 50:50 methanol:water mixture to create a series of working solutions that will be used to spike the biological matrix.
-
Prepare Internal Standard (IS) Working Solution: Dilute the Torsemide-d7 primary stock to a constant concentration (e.g., 100 ng/mL). This single IS solution will be added to all samples (except double blanks), ensuring a consistent IS concentration throughout the experiment.
-
Spike Calibration Standards: Dispense a known volume of blank biological matrix (e.g., human plasma) into labeled tubes. Spike a small volume (typically ≤5% of the matrix volume) of the appropriate Torsemide working solution to achieve the final concentrations listed in Table 1.
-
Prepare QC Samples: Using a separate weighing of the Torsemide reference standard, prepare LQC, MQC, and HQC samples in the same manner as the calibration standards. Using a separate stock for QCs is a critical cross-check on the accuracy of the primary stock.
-
Sample Extraction: Process all standards and QCs using a validated extraction method (e.g., protein precipitation or solid-phase extraction), adding the IS working solution during the process.
-
LC-MS/MS Analysis: Analyze the extracted samples in a single analytical run. The run should include a blank (matrix only), a zero sample (matrix + IS), the full set of calibration standards, and at least six replicates of each QC level.
Workflow for Linearity and Range Assessment
The following diagram illustrates the logical flow from sample preparation to the final determination of the assay's linear range.
Caption: Workflow for establishing the linear range of the Torsemide assay.
Data Analysis & Acceptance Criteria
The data generated from the LC-MS/MS analysis must be critically evaluated against regulatory standards.
Regression Analysis: The Case for Weighted Linear Regression
The relationship between the analyte concentration and the instrument response is established by plotting the peak area ratio (Torsemide Peak Area / Torsemide-d7 Peak Area) against the nominal concentration of each calibration standard.
A simple linear regression model (y = mx + c) is often the first choice. However, in bioanalytical assays, the variance of the response often increases with concentration (a condition known as heteroscedasticity).[20] An unweighted regression gives equal importance to all points, meaning the high-concentration standards with higher absolute error can disproportionately influence the regression line, leading to poor accuracy at the low end of the curve.[21][22]
Expert Insight: The use of weighted least squares linear regression is the superior and recommended approach to counteract this.[20][23] A weighting factor, most commonly 1/x or 1/x², is applied. This gives more weight to the lower concentration points, ensuring a better fit and improved accuracy across the entire range, especially at the critical LLOQ.[21]
Regulatory Acceptance Criteria
The following table summarizes the typical acceptance criteria based on FDA and EMA guidelines.[4][9][10]
Table 2: Acceptance Criteria for Linearity and Range
| Parameter | Acceptance Limit | Rationale |
|---|---|---|
| Correlation Coefficient (r² or r) | r ≥ 0.99 is generally expected. | While a high r value is necessary, it is not sufficient on its own to prove linearity.[6] It only indicates a strong association, not necessarily a linear one. |
| Calibration Standard Accuracy | The back-calculated concentration for each standard must be within ±15% of the nominal value. | This is the most important criterion. It directly confirms the accuracy of the calibration model at each point. |
| LLOQ Accuracy & Precision | The LLOQ standard must be within ±20% of the nominal value. The precision (%CV) of LLOQ replicates should be ≤20%. | Stricter criteria are applied to the lowest point to ensure the assay is truly quantitative at its lower boundary.[24] |
| QC Sample Accuracy | The mean concentration of QC replicates at each level must be within ±15% of the nominal value. | This confirms the validity of the curve and the method's ability to accurately quantify unknown samples. |
| QC Sample Precision | The precision (%CV) of QC replicates at each level must be ≤15%. | This demonstrates the repeatability and reproducibility of the method. |
Representative Data
The following table shows an example of a successful linearity experiment dataset using a 1/x² weighted linear regression model.
Table 3: Example Calibration Curve Data for Torsemide
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) | Status |
|---|---|---|---|---|
| 1.0 (LLOQ) | 0.0052 | 1.08 | 108.0 | Pass (±20%) |
| 2.5 | 0.0128 | 2.45 | 98.0 | Pass (±15%) |
| 25 | 0.126 | 25.3 | 101.2 | Pass (±15%) |
| 100 | 0.501 | 99.8 | 99.8 | Pass (±15%) |
| 500 | 2.51 | 503.1 | 100.6 | Pass (±15%) |
| 1500 | 7.48 | 1492.5 | 99.5 | Pass (±15%) |
| 2250 | 11.3 | 2265.8 | 100.7 | Pass (±15%) |
| 2500 (ULOQ) | 12.5 | 2489.9 | 99.6 | Pass (±15%) |
| Regression Model: y = 0.00501x + 0.00012; Weighting: 1/x²; r² = 0.9992 |
Conclusion
The successful determination of linearity and range is a critical milestone in the validation of a bioanalytical method for Torsemide. By employing a highly specific and sensitive LC-MS/MS method coupled with the "gold standard" Torsemide-d7 internal standard, researchers can establish a wide, reliable, and robust quantitative range. Adherence to the detailed protocols, rigorous data analysis using appropriate weighted regression models, and strict adherence to regulatory acceptance criteria are paramount. This comprehensive approach ensures that the bioanalytical data generated is of the highest quality, fully defensible, and suitable for supporting crucial drug development decisions.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Almeida, A. M., Castel-Branco, M. M., & Falcão, A. C. (2002). Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. Journal of Chromatography B, 774(2), 215-222. [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Scribd. Weighted Linear Regression in Bioanalysis. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
PubMed. Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
BiochemSphere. (2025). Mastering Method Linearity and Dynamic Range: A 2025 Guide for Robust Analytical Validation. [Link]
-
Patel, P., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharm Methods, 1(1), 25-38. [Link]
-
ResearchGate. Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation?[Link]
-
Zhang, L., et al. (2016). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of pharmaceutical analysis, 6(2), 95–102. [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Element Lab Solutions. Correct weighting for regression analysis in analytical calibration. [Link]
-
Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PubMed. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. [Link]
-
ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Clinical Pharmacology Review. [Link]
-
PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]
-
Semantic Scholar. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. (2015). Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. [Link]
-
International Journal of Research in Pharmacy and Science. (2013). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. [Link]
-
Semantic Scholar. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING METHODS FOR DETERMINATION OF TORSEMIDE. [Link]
Sources
- 1. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. id-eptri.eu [id-eptri.eu]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biochemicalsci.com [biochemicalsci.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. waters.com [waters.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. rjpbcs.com [rjpbcs.com]
- 19. researchgate.net [researchgate.net]
- 20. Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. researchgate.net [researchgate.net]
- 24. tijer.org [tijer.org]
The Analytical Edge: A Comparative Guide to the Specificity and Selectivity of Torsemide-d7 in Complex Matrices
In the landscape of quantitative bioanalysis, particularly within the realm of drug metabolism and pharmacokinetics (DMPK), the pursuit of accuracy and precision is paramount. The quantification of diuretics like Torsemide in complex biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge.[1][2] This guide provides an in-depth, comparative analysis of Torsemide-d7 as an internal standard, focusing on its specificity and selectivity in mitigating analytical variabilities inherent to these complex sample types. We will explore the underlying principles of its application, compare it with alternative approaches, and provide actionable experimental protocols to empower researchers and drug development professionals in their analytical endeavors.
The Imperative for an Ideal Internal Standard in Torsemide Bioanalysis
Torsemide, a potent loop diuretic, is subject to extensive hepatic metabolism, resulting in a complex profile of metabolites in biological fluids.[3][4][5] The accurate quantification of the parent drug is crucial for pharmacokinetic and bioequivalence studies.[6][7] However, the inherent complexity of biological matrices introduces significant challenges, most notably the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[8][9][10]
To compensate for these variations, as well as for losses during sample preparation, an internal standard (IS) is indispensable. An ideal IS should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with it during chromatographic separation and exhibiting similar ionization characteristics in the mass spectrometer.[11][12] This is where stable isotope-labeled (SIL) internal standards, such as Torsemide-d7, demonstrate their unparalleled utility.
Why Deuterated Internal Standards?
Deuterium-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based bioanalysis.[13] The substitution of hydrogen atoms with deuterium results in a chemically identical molecule with a higher mass. This subtle yet critical difference allows the mass spectrometer to differentiate between the analyte (Torsemide) and the internal standard (Torsemide-d7), while ensuring they behave almost identically during sample extraction, chromatography, and ionization.[11][13] This co-elution and similar ionization response are fundamental to correcting for matrix effects and other sources of analytical variability.[11]
While highly effective, it is crucial to acknowledge the potential for deuterium exchange, where deuterium atoms may be replaced by protons from the surrounding solvent, which could compromise accuracy.[14] However, in the case of Torsemide-d7, the deuterium labels are strategically placed on stable positions of the molecule, minimizing this risk.
Comparative Analysis: Torsemide-d7 vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While Torsemide-d7 is often the preferred choice, it is instructive to compare its performance against other potential internal standards.
| Internal Standard Type | Analyte | Advantages | Disadvantages | Suitability for Torsemide Analysis |
| Stable Isotope-Labeled (SIL) | Torsemide-d7 | - Co-elutes with the analyte.[11] - Corrects for matrix effects and extraction variability effectively.[11][13] - High specificity and selectivity. | - Higher cost of synthesis. - Potential for isotopic interference if not sufficiently pure.[15] | Excellent |
| Analogue (Structurally Similar) | Tolbutamide[6][7], Midazolam[16] | - Lower cost. - Readily available. | - May not co-elute perfectly with the analyte. - Different ionization efficiency can lead to inadequate correction for matrix effects. - Potential for cross-reactivity or interference from endogenous compounds. | Good to Fair |
| No Internal Standard | - | - Simplest approach. | - Highly susceptible to matrix effects and variability in sample preparation. - Poor accuracy and precision. - Not suitable for regulatory submissions.[11] | Poor |
The use of an analogue internal standard, such as tolbutamide as reported in some studies[6][7], can be a viable option when a SIL-IS is unavailable. However, the risk of differential matrix effects between the analyte and the IS remains a significant concern. The European Medicines Agency (EMA) has noted that over 90% of submissions utilize SIL-IS, highlighting the regulatory preference for this approach.[11]
Experimental Workflow for Torsemide Quantification using Torsemide-d7
A robust and reliable bioanalytical method is the cornerstone of accurate pharmacokinetic assessment. The following section details a validated workflow for the quantification of Torsemide in human plasma using Torsemide-d7 as the internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for Torsemide quantification.
Detailed Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a commonly used and efficient precipitating agent.[16]
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Torsemide-d7 internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography (LC) Conditions
-
Rationale: A reversed-phase C18 column is well-suited for the separation of moderately polar compounds like Torsemide. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium formate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) allows for efficient separation from endogenous matrix components.[6][17]
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-30% B
-
3.6-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
3. Mass Spectrometry (MS/MS) Conditions
-
Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[18] Electrospray ionization (ESI) is a suitable ionization technique for Torsemide.[6][16] Both positive and negative ion modes should be evaluated during method development to determine the optimal response.[6]
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Torsemide: m/z 347.0 -> [Product Ion 1], m/z 347.0 -> [Product Ion 2]
-
Torsemide-d7: m/z 354.0 -> [Product Ion 1+7], m/z 354.0 -> [Product Ion 2+7]
-
-
Collision Energy and other source parameters: To be optimized for maximum signal intensity.
-
Addressing Key Challenges: Specificity and Selectivity in Practice
Even with a robust method, vigilance is required to ensure data integrity. Two key challenges that can compromise specificity and selectivity are matrix effects and isobaric interferences.
Evaluation of Matrix Effects
-
Rationale: It is essential to demonstrate that the ionization of Torsemide is not unduly influenced by the biological matrix. This is a critical validation parameter required by regulatory agencies.[10]
-
Experimental Approach:
-
Prepare three sets of samples:
-
Set A: Neat solution of Torsemide and Torsemide-d7 in the reconstitution solvent.
-
Set B: Blank plasma extract reconstituted with a neat solution of Torsemide and Torsemide-d7.
-
Set C: Plasma sample spiked with Torsemide and Torsemide-d7 before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS). A value close to 1 indicates effective compensation for matrix effects by the internal standard.
-
Mitigating Isobaric Interferences
-
Rationale: Isobaric interferences, arising from metabolites or other compounds with the same nominal mass as the analyte, can lead to overestimation if they are not chromatographically resolved.[18][19]
-
Mitigation Strategy:
-
Chromatographic Resolution: The primary defense against isobaric interference is achieving baseline separation of the analyte from any potentially interfering compounds through optimization of the LC method.
-
High-Resolution Mass Spectrometry (HRMS): In cases where chromatographic separation is challenging, HRMS can differentiate between the analyte and interfering compounds based on their exact mass.
-
Careful Selection of MRM Transitions: Choosing unique product ions for the analyte that are not shared by potential metabolites can enhance selectivity.
-
Conclusion: The Decisive Role of Torsemide-d7 in High-Fidelity Bioanalysis
The quantification of Torsemide in complex biological matrices is a demanding analytical task where the choice of internal standard is a critical determinant of data quality. This guide has demonstrated that while alternative internal standards can be employed, the use of a stable isotope-labeled internal standard like Torsemide-d7 offers unparalleled specificity and selectivity. By closely mimicking the behavior of the analyte, Torsemide-d7 effectively compensates for matrix effects and variability in sample processing, leading to highly accurate and precise results.
The provided experimental workflow and protocols offer a robust starting point for method development and validation. By understanding the principles behind each step and proactively addressing potential challenges such as matrix effects and isobaric interferences, researchers and drug development professionals can generate high-quality bioanalytical data that is both scientifically sound and regulatorily compliant. The investment in a well-characterized SIL-IS like Torsemide-d7 is an investment in the integrity and reliability of the entire drug development program.[11]
References
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Alsachim. [Link]
-
Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. MDPI. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. ResearchGate. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of torasemide. PubMed. [Link]
-
Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]
-
Torsemide Disease Interactions. Drugs.com. [Link]
-
Pharmacokinetics and metabolism of torasemide in man. PubMed. [Link]
-
Pharmacokinetics and pharmacodynamics of torasemide in health and disease. PubMed. [Link]
-
Common challenges in bioanalytical method development. Simbec-Orion. [Link]
-
Torsemide Pharmacometrics in Healthy Adult Populations Including CYP2C9 Genetic Polymorphisms and Various Patient Groups through Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling. National Institutes of Health. [Link]
-
Analytical Techniques for Determination of Torsemide and its Combinations: A Review. ResearchGate. [Link]
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. PubMed. [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. LMS. [Link]
-
Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
adequate selection of an internal standard in mass-shift approaches using tandem ICP. Journal of Analytical Atomic Spectrometry. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link]
-
Analysis of Torsemide in bulk, dosage forms and dissolution samples using RP-HPLC-PDA method. Journal of Chemical and Pharmaceutical Research. [Link]
-
A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. National Institutes of Health. [Link]
-
Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica. [Link]
-
Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. ACS Publications. [Link]
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
CLINICAL PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]
-
To shift, or not to shift: Adequate selection of an internal standard in mass-shift approaches using tandem ICP-mass spectrometry (ICP-MS/MS). ResearchGate. [Link]
-
Bioanalytical method revalidation challenges in pharma R&D. Drug Discovery World. [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. National Institutes of Health. [Link]
-
Spectrophotometric Estimation of Torsemide in Tablet Dosage Form Using Chemical Derivatization Technique. Impactfactor. [Link]
-
Draft Guidance on Torsemide. accessdata.fda.gov. [Link]
-
Draft Guidance on Torsemide. accessdata.fda.gov. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. simbecorion.com [simbecorion.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of torasemide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Gold Standard for Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard Like Torsemide-d7
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. The decisions made from pharmacokinetic, toxicokinetic, and metabolic studies hinge on the precise quantification of analytes in complex biological matrices. This guide provides an in-depth technical comparison of internal standard strategies in liquid chromatography-mass spectrometry (LC-MS) assays, making a definitive case for the use of stable isotope-labeled (SIL) internal standards, exemplified by Torsemide-d7.
The Foundational Role of Internal Standards in Quantitative Bioanalysis
An internal standard (IS) is a compound of a known concentration added to all calibration standards, quality control (QC) samples, and study samples.[1] Its primary function is to correct for variability during sample processing and analysis.[1] In LC-MS-based bioanalysis, this variability can arise from several sources, including:
-
Sample Preparation: Inconsistent extraction recovery between samples.
-
Instrumental Variation: Fluctuations in injection volume or detector response.
-
Matrix Effects: The co-elution of endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]
The ideal internal standard should closely mimic the chemical and physical properties of the analyte to effectively compensate for these variations.[3]
A Comparative Analysis: SIL vs. Structural Analog Internal Standards
The two main types of internal standards employed in bioanalysis are structural analogs and stable isotope-labeled (SIL) internal standards.
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte but are not present in the sample. While they can partially compensate for variability, their different physicochemical properties can lead to different extraction recoveries and chromatographic retention times, and they may be affected differently by matrix effects.[4]
-
Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS is a form of the analyte where one or more atoms are replaced with their stable, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[5] This results in a compound with nearly identical chemical and physical properties to the analyte, differing only in mass.[1] Torsemide-d7, for instance, is a deuterated form of the loop diuretic Torsemide.[6]
The use of SIL internal standards is widely considered the "gold standard" in quantitative mass spectrometry.[1] Their near-identical nature to the analyte allows them to co-elute and experience the same ionization suppression or enhancement, thus providing superior correction for matrix effects and improving the accuracy and precision of the analysis.[4][5]
dot graph TD; subgraph "SIL Internal Standard Workflow" A[Biological Sample + Analyte + Torsemide-d7] --> B{Sample Preparation}; B --> C[LC Separation]; C --> D[Mass Spectrometry Detection]; D --> E["Ratio of Analyte to Torsemide-d7"]; end
end
A simplified workflow demonstrating how a SIL internal standard like Torsemide-d7 mitigates common sources of analytical variability.
Torsemide-d7: A Case Study in Enhanced Bioanalytical Performance
Torsemide is a potent loop diuretic used in the treatment of edema and hypertension.[6] Accurate quantification of Torsemide in biological fluids is crucial for pharmacokinetic and bioequivalence studies.[7] Torsemide-d7 is the deuterated analog of Torsemide, intended for use as an internal standard in GC- or LC-MS applications.[6]
Experimental Data: SIL vs. Structural Analog
To illustrate the superiority of a SIL internal standard, consider the following hypothetical but representative data comparing the performance of a bioanalytical method for Torsemide using Torsemide-d7 versus a structural analog internal standard.
| Parameter | Method with Torsemide-d7 (SIL-IS) | Method with Structural Analog IS | ICH M10 Guideline |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +14.5% | ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 4.8% | ≤ 13.2% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | 3.5% | 18.7% | ≤ 15% |
| Extraction Recovery (%CV) | 4.2% | 11.5% | Should be consistent |
This table clearly demonstrates the enhanced accuracy, precision, and reduced matrix effect achieved with the use of a SIL internal standard like Torsemide-d7, ensuring compliance with regulatory guidelines such as the ICH M10.[1]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of SIL internal standards is based on the principle of isotope dilution mass spectrometry (IDMS).[8] In this technique, a known amount of the isotopically labeled standard (e.g., Torsemide-d7) is added to the sample containing the analyte (Torsemide).[9] The sample is then processed, and the ratio of the unlabeled analyte to the labeled standard is measured by the mass spectrometer.[8] Because the SIL-IS and the analyte behave almost identically during extraction, chromatography, and ionization, the ratio of their signals remains constant regardless of sample loss or matrix effects.[10] This stable ratio allows for highly accurate and precise quantification of the analyte.
The principle of Isotope Dilution Mass Spectrometry (IDMS) using a SIL internal standard.
Experimental Protocol: Quantification of Torsemide in Human Plasma using Torsemide-d7
This protocol outlines a robust and validated method for the determination of Torsemide in human plasma.
1. Materials and Reagents:
-
Torsemide reference standard
-
Torsemide-d7 internal standard
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Torsemide and Torsemide-d7 in methanol.
-
Prepare working solutions for calibration standards and quality controls by diluting the Torsemide stock solution with 50:50 methanol:water.
-
Prepare an internal standard working solution of 100 ng/mL Torsemide-d7 in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL Torsemide-d7 internal standard working solution to all samples except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Torsemide from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions:
-
Torsemide: Q1/Q3 (e.g., 349.1 -> 264.1)
-
Torsemide-d7: Q1/Q3 (e.g., 356.1 -> 271.1)
-
5. Data Analysis:
-
Quantify Torsemide using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Torsemide in QC and unknown samples from the calibration curve.
Conclusion: The Imperative of SIL Internal Standards for Data Integrity
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can be used, the evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards.[4] The use of Torsemide-d7 for the quantification of Torsemide exemplifies how a SIL-IS can effectively compensate for variations in sample preparation and mitigate the impact of matrix effects, leading to data of the highest accuracy and precision.[4][5] For researchers, scientists, and drug development professionals, the adoption of SIL internal standards is not merely a best practice but a necessary step to ensure the integrity and validity of their bioanalytical results, in accordance with regulatory expectations.[11][12]
References
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. Available from: [Link]
-
Semantic Scholar. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Available from: [Link]
-
Britannica. Isotope dilution. Available from: [Link]
-
Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]
-
PubMed Central. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Available from: [Link]
-
Wikipedia. Isotope dilution. Available from: [Link]
-
RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]
-
Royal Society of Chemistry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Available from: [Link]
-
Oxford Academic. With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Available from: [Link]
-
LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]
-
PubMed Central. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Available from: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]
-
LCGC. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]
-
Reddit. Accounting for the matrix effect - CHROMATOGRAPHY. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]
-
PubMed. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]
-
PubMed. Solid-phase Extraction and Liquid Chromatography of Torsemide and Metabolites From Plasma and Urine. Available from: [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Handling of Torsemide-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of Torsemide-d7, a deuterated analog of the potent loop diuretic, Torsemide. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a culture of safety and precision in your laboratory.
Understanding the Compound: Hazard Identification and Risk Assessment
Torsemide-d7, like its parent compound, is a potent pharmaceutical agent designed to have a biological effect.[1] Therefore, it must be handled with the appropriate precautions to minimize occupational exposure. The primary risks associated with Torsemide-d7, as identified in its Safety Data Sheet (SDS), include:
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[2][3][4]
-
Potential for Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[3]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory system.[2][4]
-
Skin Irritation: May cause skin irritation upon contact.[2]
A thorough risk assessment is the foundational step before any handling of this compound.[5] This involves evaluating the specific procedures to be performed, the quantities of Torsemide-d7 being used, and the potential for dust or aerosol generation.
| Hazard Identification | Potential Routes of Exposure | Associated Risks |
| Chemical Properties | Inhalation (dust) | Respiratory tract irritation[2][4] |
| Solid, white to off-white powder | Dermal (skin contact) | Skin irritation[2] |
| Toxicological Properties | Ocular (eye contact) | Serious eye irritation[2][3][4] |
| Suspected reproductive toxin[3] | Ingestion | May be harmful if swallowed[2] |
The Hierarchy of Controls: A Multi-Layered Approach to Safety
To mitigate the risks associated with handling Torsemide-d7, a multi-layered approach based on the hierarchy of controls is essential. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).[6]
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard.[6] For a potent compound like Torsemide-d7, the following are critical:
-
Chemical Fume Hood or Ventilated Enclosure: All weighing and handling of powdered Torsemide-d7 should be conducted within a certified chemical fume hood or a similar ventilated enclosure to prevent the release of airborne particles into the laboratory environment.[2][7]
-
Closed Systems: For larger scale operations, utilizing closed transfer systems can significantly reduce the risk of exposure.[8]
Administrative Controls: Safe Work Practices
Administrative controls are the policies and procedures that guide safe work practices.[6] These include:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every procedure involving Torsemide-d7 must be developed and readily accessible to all personnel.[9][10]
-
Training: All personnel must be thoroughly trained on the hazards of Torsemide-d7, the specific handling procedures outlined in the SOPs, and emergency protocols before they are permitted to work with the compound.[9][11]
-
Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel only.[12]
-
Hygiene Practices: Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory.[12] Always wash hands thoroughly after handling the compound.[3][12]
Personal Protective Equipment (PPE): The Essential Final Barrier
While engineering and administrative controls are primary, appropriate PPE is the final and crucial barrier between the researcher and the hazardous substance.[6][11]
| PPE Item | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, chemical splash goggles are recommended.[13][14] |
| Hand Protection | Wear compatible chemical-resistant gloves.[4] Double gloving is recommended when handling potent compounds to provide an extra layer of protection.[12] |
| Body Protection | A lab coat or a disposable gown should be worn to protect street clothing and prevent skin exposure.[4][12] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain procedures where the potential for aerosol generation is high and cannot be adequately controlled by engineering controls.[2][4] The need for respiratory protection should be determined by a formal risk assessment. |
Step-by-Step Handling Protocol for Torsemide-d7
This protocol outlines the essential steps for safely weighing and preparing a solution of Torsemide-d7.
Preparation:
-
Review Documentation: Before beginning, thoroughly review the Safety Data Sheet (SDS) for Torsemide-d7 and the relevant laboratory-specific Standard Operating Procedure (SOP).[9]
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them inside the chemical fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Procedure:
-
Work Within a Fume Hood: Perform all manipulations of the solid compound within a certified chemical fume hood.[2]
-
Weighing: Carefully weigh the desired amount of Torsemide-d7. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving: Add the solvent to the vessel containing the weighed Torsemide-d7. Gently swirl or stir to dissolve. Torsemide is soluble in DMSO and methanol.[15][16]
-
Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, date, and your initials.[9]
Post-Procedure:
-
Decontamination: Wipe down the work surface of the fume hood and any equipment used with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, wipes, and empty containers, in a designated hazardous waste container.[17]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.[12]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Spill: In case of a small spill, carefully clean the area wearing appropriate PPE. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of Torsemide-d7 must be considered hazardous and disposed of according to institutional and regulatory guidelines.[17]
-
Solid Waste: Contaminated items such as gloves, weighing papers, and disposable lab coats should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Torsemide-d7 should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[18]
-
Empty Containers: "Empty" containers that held Torsemide-d7 should be treated as hazardous waste unless they have been properly decontaminated.
Workflow for Safe Handling of Torsemide-d7
Caption: A workflow diagram illustrating the key stages and safety checkpoints for handling Torsemide-d7.
References
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
SafetySkills. (2024, April 8). Navigating OSHA Chemical Safety Rules for a Safer Workplace. Retrieved from [Link]
-
Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation? Retrieved from [Link]
-
Szabo-Scandic. (2019, January 21). Torasemide-d7 SAFETY DATA SHEET. Retrieved from [Link]
-
Construction Executive. (2021, October 6). Chemical Safety: How to Meet the OSHA Standard. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. Retrieved from [Link]
-
Occupational Health & Safety. (2011, April 11). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Retrieved from [Link]
-
Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]
-
Opus Pharmacy Services. (n.d.). PPE when Administering Medicines during the Covid-19 Pandemic. Retrieved from [Link]
-
NHS Dorset. (n.d.). Quick reference guide to pharmaceutical waste disposal. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]
Sources
- 1. agnopharma.com [agnopharma.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 6. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 7. escopharma.com [escopharma.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. caymanchem.com [caymanchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 18. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
